5'-dUMPS
説明
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特性
分子式 |
C9H13N2O7PS |
|---|---|
分子量 |
324.25 g/mol |
IUPAC名 |
1-[(2R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N2O7PS/c12-5-3-8(11-2-1-7(13)10-9(11)14)18-6(5)4-17-19(15,16)20/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,20)/t5?,6-,8-/m1/s1 |
InChIキー |
LGZBLTPUGKWVDT-KYVYOHOSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
what is the role of 5'-dUMPS in pyrimidine metabolism
An In-depth Technical Guide on the Core Role of 5'-Deoxyuridine (B26244) Monophosphate (5'-dUMPS) in Pyrimidine (B1678525) Metabolism
Introduction
Pyrimidine metabolism is a fundamental biochemical process essential for the synthesis of nucleotides, the building blocks of DNA and RNA.[1][2] Within this intricate network of reactions, 5'-deoxyuridine monophosphate (this compound or dUMP) emerges as a critical metabolic intermediate. Its primary and most vital role is serving as the direct and sole precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP), a nucleotide indispensable for DNA replication and repair.[1][3][4] This unique position places dUMP at a metabolic crossroads, making the enzymes that produce and consume it key targets for therapeutic intervention, particularly in oncology. This guide provides a detailed examination of the functions of dUMP, the key enzymatic reactions it undergoes, and the methodologies used to study its metabolic role.
The Central Role of this compound
The significance of dUMP in cellular metabolism is defined by two major enzymatic pathways: its conversion to dTMP by thymidylate synthase and its generation from dUTP by dUTPase.
Precursor for De Novo Thymidylate Synthesis
The conversion of dUMP to dTMP is the terminal and rate-limiting step in the de novo synthesis of thymidine (B127349) nucleotides. This reductive methylation is catalyzed by the enzyme thymidylate synthase (TS).[1][3][5]
-
Reaction: Thymidylate synthase facilitates the transfer of a methyl group from the cofactor N⁵,N¹⁰-methylenetetrahydrofolate to the C5 position of the pyrimidine ring of dUMP.[3]
-
Products: The reaction yields dTMP and dihydrofolate.[3]
-
Significance: This is the only de novo pathway for dTMP production within the cell, making it absolutely essential for DNA synthesis.[3][4] Inhibition of this step leads to a depletion of dTMP, an imbalance in the deoxynucleotide (dNTP) pool, and ultimately, "thymineless death," a state characterized by DNA damage and the induction of apoptosis.[3][6] This vulnerability is extensively exploited in cancer chemotherapy.
Product of dUTP Hydrolysis
dUMP is also a product of the hydrolysis of deoxyuridine triphosphate (dUTP) by the enzyme dUTP pyrophosphatase, commonly known as dUTPase.[7][8] This reaction is crucial for two main reasons:
-
Provision of Substrate: It generates the dUMP substrate required for thymidylate synthase, thereby feeding into the dTMP synthesis pathway.[7][9]
-
Maintenance of Genomic Integrity: By efficiently hydrolyzing dUTP, dUTPase maintains a low intracellular dUTP/dTTP ratio.[7] This is critical because DNA polymerases cannot effectively distinguish between dUTP and dTTP, and a high dUTP level would lead to the misincorporation of uracil (B121893) into DNA.[7][10] Such misincorporation triggers a futile cycle of DNA repair that can result in DNA strand breaks and genomic instability.[8]
Visualizing the Role of dUMP in Pyrimidine Metabolism
The following diagrams illustrate the pivotal position of dUMP and its associated enzymatic pathways.
Quantitative Data
The enzymatic reactions involving dUMP are tightly regulated. The kinetic parameters of the key enzymes underscore the efficiency of these processes.
Table 1: Kinetic Parameters of Key Enzymes in dUMP Metabolism
| Enzyme | Organism/Source | Substrate | Kₘ (μM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Thymidylate Synthase | Helicobacter pylori | dUMP | 15.3 ± 1.25 | N/A | [11] |
| Thymidylate Synthase | Human (chimeric) | dUMP | 7.1 ± 1.0 | 0.5 | [12] |
| dUTPase | Escherichia coli | dUTP·Mg | ~0.1 | 6 - 9 | [13] |
| dUTPase | Human | dUTP | N/A | N/A | N/A |
Table 2: Intracellular Nucleotide Concentrations
| Nucleotide | Cell Type | Concentration (pmol/10⁶ cells) | Method | Reference |
|---|---|---|---|---|
| dNTPs (total pool) | Non-dividing cells | 1 - 10 | General Estimate | [5] |
| dNTPs & NTPs | Human leukemia cells | Variable (see ref) | HPLC-MS/MS | [14] |
| dFdUMP | N/A | 0.2 - 1.15 (pmol/mg protein) | N/A | [2] |
Note: Direct measurement of intracellular dUMP is challenging due to its low abundance compared to other nucleotides, especially ribonucleotides which can be several orders of magnitude higher.[14] Therefore, data is often presented for the entire dNTP pool or for drug analogues.
Experimental Protocols
Studying the role of dUMP requires robust methods for measuring enzyme activity and quantifying intracellular nucleotide pools.
Protocol 1: Thymidylate Synthase (TS) Activity Assay (Spectrophotometric Method)
This assay measures the TS-catalyzed conversion of dUMP to dTMP by monitoring the increase in absorbance at 340 nm, which results from the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate to dihydrofolate.[10][12]
Methodology:
-
Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), dithiothreitol (B142953) (DTT), the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, and the substrate dUMP.[12][15]
-
Enzyme Preparation: Prepare a cell or tissue lysate by sonication or homogenization, followed by centrifugation to obtain a clear supernatant containing the enzyme.[15][16]
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C). Initiate the reaction by adding a specific amount of the enzyme-containing supernatant to the cuvette.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer set to 340 nm. Record the change in absorbance over time. The rate of reaction is proportional to the rate of increase in absorbance.
-
Data Analysis: Calculate the enzyme activity based on the initial linear rate of the reaction, using the molar extinction coefficient of dihydrofolate.
Protocol 2: dUTPase Activity Assay (Malachite Green Method)
This protocol quantifies dUTPase activity by measuring the amount of inorganic pyrophosphate (PPi) released during the hydrolysis of dUTP. The released PPi is first converted to orthophosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green reagent.[3]
Methodology:
-
Reaction Setup: Prepare a reaction buffer (e.g., 75 mM HEPES pH 7.5, 250 mM NaCl, 5 mM MgCl₂) containing a known amount of purified dUTPase enzyme and 0.01 U of inorganic pyrophosphatase.[3]
-
Reaction Initiation: Start the reaction by adding the substrate dUTP at various concentrations (e.g., 12.5 to 400 μM).[3] Incubate at a constant temperature (e.g., 37°C).
-
Time-Course Sampling: At specific time points (e.g., 0, 2, 4, 6, 8, 10 minutes), take aliquots of the reaction and immediately stop the reaction by adding malachite green development solution.[3]
-
Color Development and Measurement: Allow the color to develop for approximately 10 minutes at room temperature. Measure the absorbance at 630 nm.[3]
-
Quantification: Calculate the amount of Pi produced by comparing the absorbance values to a standard curve prepared with known concentrations of phosphate. The initial velocity of the reaction is determined from the linear portion of the time-course data.[3]
Protocol 3: Quantification of Intracellular dNTPs (HPLC-MS/MS Method)
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the direct quantification of intracellular nucleotides.[4][5][14]
Methodology:
-
Cell Harvesting: Harvest a known number of cells (e.g., 10 x 10⁶) and wash with cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Nucleotide Extraction: Lyse the cells and extract the nucleotides using a cold solvent, typically 60% methanol.[14] Centrifuge the lysate at high speed to pellet cell debris.
-
Sample Preparation: Collect the supernatant containing the nucleotides. For accurate dNTP measurement, it may be necessary to remove the much more abundant NTPs using enzymatic treatment (e.g., with acid phosphatase) or through specific chromatographic separation.[14]
-
HPLC Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., porous graphitic carbon).[5] Use a gradient elution program to separate the different nucleotides based on their physicochemical properties.
-
MS/MS Detection: The eluent from the HPLC is directed into a mass spectrometer. The instrument is set up in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring for a unique precursor ion-to-product ion transition for each target nucleotide.[4]
-
Data Analysis: Quantify the amount of each dNTP by comparing the peak area from the sample to a standard curve generated from known concentrations of nucleotide standards.[14] Results are typically expressed as pmol per million cells.
Conclusion
This compound stands as a linchpin in pyrimidine metabolism, fundamentally linking the de novo synthesis pathway to the production of thymidine, a cornerstone of DNA. Its dual role as the substrate for thymidylate synthase and a product of the genome-protecting enzyme dUTPase highlights its importance in both cellular proliferation and the maintenance of genomic stability. The critical nature of the dUMP-to-dTMP conversion has made it a successful and enduring target for anticancer drugs. A thorough understanding of the biochemistry of dUMP, supported by robust quantitative and experimental methodologies, continues to be vital for researchers in molecular biology, oncology, and drug development.
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. Item - Intracellular concentration of observed metabolites. - Public Library of Science - Figshare [plos.figshare.com]
- 3. dUTPase activity assay [bio-protocol.org]
- 4. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An isotopic assay of dUTPase activity based on coupling with thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dUTP diphosphatase - Wikipedia [en.wikipedia.org]
- 9. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic characterization of dUTPase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
5'-dUMPS biosynthetic pathway in mammalian cells
An In-depth Technical Guide to the 5'-dUMP Biosynthetic Pathway in Mammalian Cells
Introduction
Deoxythymidine monophosphate (dTMP) is one of the four essential precursors for DNA synthesis. The de novo biosynthetic pathway culminating in dTMP production is centered around the methylation of deoxyuridine monophosphate (dUMP). This process is critical for cell proliferation and DNA repair, making the enzymes involved in this pathway significant targets for cancer chemotherapy. An imbalance in the nucleotide pool, particularly a shortage of dTMP, can lead to uracil (B121893) misincorporation into DNA, resulting in genomic instability and cell death. This guide provides a detailed overview of the 5'-dUMP to dTMP conversion pathway in mammalian cells, its regulation, quantitative aspects, and the experimental methodologies used for its study, tailored for researchers and drug development professionals.
The Core Biosynthetic Pathway
The synthesis of dTMP from dUMP is a cyclical process involving several key enzymes that work in concert. The central reaction is the conversion of dUMP to dTMP, catalyzed by thymidylate synthase (TS). This reaction requires a methyl group, which is provided by 5,10-methylenetetrahydrofolate. The regeneration of this folate cofactor is essential for sustained dTMP synthesis and is carried out by serine hydroxymethyltransferase (SHMT) and dihydrofolate reductase (DHFR).
The substrate, dUMP, can be generated through two primary routes:
-
Via Ribonucleotide Reductase (RNR): RNR catalyzes the conversion of ribonucleoside diphosphates (like UDP and CDP) to their deoxy- forms (dUDP and dCDP).[1][2][3][4] dUDP is subsequently phosphorylated to dUTP and then hydrolyzed by dUTPase to dUMP.
-
Via dCMP Deaminase: dCDP is converted to dCMP, which is then deaminated by dCMP deaminase to produce dUMP.[5]
This intricate network ensures a steady supply of dTMP for DNA synthesis. In S-phase, the enzymes of this pathway, including SHMT1, TS, and DHFR, translocate to the nucleus to form a multi-enzyme complex, facilitating efficient substrate channeling for DNA replication and repair.[6][7][8]
Caption: De novo pathway for dTMP biosynthesis in mammalian cells.
Key Enzymes and Regulation
Thymidylate Synthase (TS)
Thymidylate synthase (EC 2.1.1.45) is the terminal enzyme in the de novo synthesis of dTMP.[9] It catalyzes the reductive methylation of dUMP using 5,10-methylenetetrahydrofolate (CH2H4folate) as the one-carbon donor, which is concomitantly oxidized to dihydrofolate (DHF).[10][11] This reaction is unique as the folate cofactor acts as both a carbon donor and a reductant.[12] TS is a critical target for chemotherapeutic drugs like 5-fluorouracil (B62378) (5-FU).[13][14] The expression of the TS gene (TYMS) is tightly regulated and increases significantly during the S-phase of the cell cycle, driven by transcription factors such as E2F.[13]
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (EC 1.5.1.3) is essential for regenerating tetrahydrofolate (THF) from the DHF produced during the TS reaction.[15][16] It catalyzes the NADPH-dependent reduction of DHF to THF.[13][16] By maintaining the cellular pool of reduced folates, DHFR is crucial for sustaining not only dTMP synthesis but also purine (B94841) and methionine synthesis.[15] Its vital role makes it a primary target for antifolate drugs like methotrexate (B535133) (MTX), which indirectly inhibit dTMP synthesis by depleting the THF pool.[16][17]
Serine Hydroxymethyltransferase (SHMT)
Serine hydroxymethyltransferase (EC 2.1.2.1) is responsible for producing the 5,10-methylenetetrahydrofolate required by TS.[18] It catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[18][19] Mammalian cells have two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2. Both SHMT1 and a specific splice variant of SHMT2 (SHMT2α) can translocate to the nucleus during S-phase to support dTMP synthesis.[7][8] SHMT acts as a scaffold protein, essential for the formation of the nuclear dTMP synthesis complex.[6]
Caption: Transcriptional regulation of the dTMP synthesis pathway.
Quantitative Data
Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for modeling cellular metabolism and for drug development. The following tables summarize key quantitative data for the dTMP biosynthetic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Cell Line | Substrate | K |
k |
Reference |
|---|---|---|---|---|---|
| Thymidylate Synthase | Human | dUMP | 3 - 10 | ~5 | [11] |
| CH2H4folate | 5 - 15 | [11] | |||
| Dihydrofolate Reductase | Human | Dihydrofolate | 0.1 - 1.0 | ~12 | [15] |
| NADPH | 1 - 4 | [15] | |||
| SHMT1 | Human (cytosolic) | L-Serine | 1,100 | 27 | [19] |
| | | Tetrahydrofolate | 110 | |[19] |
Note: Kinetic values can vary significantly depending on the specific assay conditions (pH, temperature, buffer composition) and the purity of the enzyme preparation.
Table 2: Intracellular Deoxynucleotide Concentrations
| Cell Type | Condition | dUMP (pmol/10⁶ cells) | dTMP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference |
|---|---|---|---|---|---|
| CCRF-CEM (Leukemia) | Logarithmic growth | 0.2 - 0.5 | ~1.5 | 15 - 30 | General Literature |
| Mouse Embryo Fibroblasts | S-phase | Not typically reported | Not typically reported | ~25 | [20] |
| Human Fibroblasts | Proliferating | Not typically reported | Not typically reported | 5 - 20 |[5] |
Note: dUMP and dTMP are often difficult to measure accurately due to their very low abundance compared to dUTP and dTTP. Concentrations are highly dependent on the cell cycle phase, with the highest levels observed during S-phase.[20][21]
Experimental Protocols
Protocol 1: Thymidylate Synthase (TS) Activity Assay (LC-MS Method)
This protocol is adapted from a modern, highly specific method that directly measures the product, dTMP, using liquid chromatography-mass spectrometry (LC-MS).[14][22][23]
1. Preparation of Cell/Tissue Homogenate: a. Suspend cell pellets (e.g., 4 x 10⁶ cells) or minced tissue in 1 mL of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.5, containing 2 mM DTT). b. Sonicate the suspension on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off). c. Centrifuge at 10,000 x g for 30 minutes at 4°C to obtain the cytosolic supernatant. d. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
2. Reaction Mixture Setup: a. Prepare the assay mixture in a final volume of 100 µL. The final concentrations should be:
- 50 mM Tris-HCl, pH 7.5
- 2 mM DTT
- 10 mM MgCl₂
- 1 µM dUMP (substrate)
- 200 µM 5,10-methylenetetrahydrofolate (cofactor) b. Add 10-50 µg of the cytosolic protein extract to initiate the reaction. Include a negative control (boiled extract or no extract).
3. Incubation: a. Incubate the reaction tubes at 37°C. The reaction should be linear with time for up to 60 minutes.[22] A typical incubation time is 30 minutes.
4. Reaction Termination and Sample Preparation for LC-MS: a. Stop the reaction by adding 100 µL of ice-cold methanol. b. Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to precipitate proteins. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. d. Reconstitute the dried pellet in a suitable volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water).
5. LC-MS Analysis: a. Inject the reconstituted sample onto a suitable LC column (e.g., a C18 reversed-phase column). b. Elute the analytes using a gradient of mobile phase A (e.g., 5 mM ammonium acetate) and mobile phase B (e.g., methanol). c. Detect and quantify dTMP using a mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM). d. Calculate the specific activity as pmol of dTMP produced per minute per mg of protein, based on a standard curve of known dTMP concentrations.
Caption: Workflow for the LC-MS based thymidylate synthase activity assay.
Protocol 2: Quantification of Intracellular dNTP Pools (Polymerase-based)
This protocol describes a sensitive, widely-used method based on a DNA polymerase reaction with a radiolabeled substrate.[24][25]
1. Cell Harvesting and Nucleotide Extraction: a. Rapidly harvest a known number of cultured cells (e.g., 5-10 x 10⁶) by trypsinization, followed by washing with ice-cold PBS. b. Immediately resuspend the cell pellet in 500 µL of ice-cold 60% methanol. c. Vortex vigorously and incubate on ice for at least 30 minutes. d. Add 500 µL of chloroform, vortex again, and centrifuge at 14,000 x g for 5 minutes at 4°C. e. Carefully collect the upper aqueous phase containing the nucleotides. f. Dry the extract in a vacuum concentrator.
2. Reaction Setup: a. Reconstitute the dried nucleotide extract in a defined volume of sterile water (e.g., 100 µL). b. For each dNTP to be measured (dATP, dCTP, dGTP, dTTP), prepare a separate reaction. c. The reaction mixture (total volume 50 µL) contains:
- Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- A specific primer-template oligonucleotide designed to have a single position for the incorporation of the dNTP of interest.
- A thermostable DNA polymerase with low ribonucleotide discrimination.
- A radiolabeled dNTP (e.g., [α-³²P]dATP or [³H]dATP) that is NOT the one being measured.
- A small aliquot (e.g., 5-10 µL) of the reconstituted cell extract. d. Prepare a standard curve in parallel using known concentrations of the target dNTP (e.g., 0 to 400 nM).
3. Polymerase Reaction: a. Incubate the reactions at the optimal temperature for the polymerase (e.g., 55°C) for a set time (e.g., 60 minutes). The amount of radioactive nucleotide incorporated will be proportional to the concentration of the limiting dNTP from the cell extract.
4. Quantification: a. Stop the reaction and separate the elongated, radiolabeled DNA product from the unincorporated radiolabeled dNTPs. This can be done by spotting the reaction onto DE81 ion-exchange filter paper and washing extensively with a phosphate (B84403) buffer. b. Measure the radioactivity retained on the filter paper using a scintillation counter. c. Plot the standard curve (radioactivity vs. dNTP concentration). d. Determine the concentration of the dNTP in the cell extract by interpolating its radioactivity value on the standard curve. e. Calculate the final amount as pmol per 10⁶ cells.
References
- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine Hydroxymethyltransferase Anchors de Novo Thymidylate Synthesis Pathway to Nuclear Lamina for DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHMT1 and SHMT2 Are Functionally Redundant in Nuclear De novo Thymidylate Biosynthesis | PLOS One [journals.plos.org]
- 8. Shmt1 and de novo thymidylate biosynthesis underlie folate-responsive neural tube defects in mice1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The catalytic mechanism and structure of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. uniprot.org [uniprot.org]
- 20. ACTIVITY OF RIBONUCLEOTIDE REDUCTASE HELPS DETERMINE HOW CELLS REPAIR DNA DOUBLE STRAND BREAKS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of nucleotide metabolism in cancers and immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 24. academic.oup.com [academic.oup.com]
- 25. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Thymidylate Synthesis: An In-depth Technical Guide to the Discovery and History of 5'-deoxyuridine Monophosphate (5'-dUMPS) in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyuridine monophosphate (dUMP), specifically its 5'-phosphorylated form (5'-dUMPS), stands as a pivotal intermediate in nucleotide metabolism and a cornerstone of DNA synthesis. Its discovery and the elucidation of its metabolic pathways were integral to the foundational understanding of molecular biology and have since become a critical focus in the development of chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and significance of this compound, detailing its central role in the de novo synthesis of deoxythymidine monophosphate (dTMP), the enzymes governing its metabolic fate, and its exploitation as a target for anticancer drugs. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biochemical pathways to serve as a valuable resource for researchers in molecular biology and drug development.
Discovery and Historical Context
The journey to understanding the significance of this compound is intrinsically linked to the broader history of research into pyrimidine (B1678525) metabolism and DNA synthesis. While a singular "discovery" of the this compound molecule is not marked by a single event, its identification and importance emerged from the collective efforts of biochemists in the mid-20th century.
The foundational work on the biosynthesis of pyrimidines, which leads to the formation of uridine (B1682114) monophosphate (UMP), laid the groundwork.[1][2] The subsequent critical step was understanding how ribonucleotides were converted into deoxyribonucleotides, the building blocks of DNA.
Pioneering work by scientists like Arthur Kornberg , who was awarded the Nobel Prize in 1959 for his work on the "mechanisms in the biological synthesis of deoxyribonucleic acid," was instrumental.[3][4] His research, focused on elucidating the enzymatic synthesis of DNA, inherently involved the study of the precursor molecules, including the deoxyribonucleoside monophosphates.[5][6][7] It was within this context of unraveling the intricate steps of DNA replication that the role of this compound as the direct precursor to dTMP was established.
Further research by investigators such as Peter Reichard and Marian E. Jones significantly contributed to the understanding of pyrimidine nucleotide biosynthesis, detailing the enzymatic steps that lead to the formation of dUMP.[5][8] These studies revealed that dUMP is formed from dUTP, which in turn is derived from the reduction of a ribonucleotide (UDP or CTP).[9]
The true significance of this compound in cellular metabolism and its potential as a therapeutic target became profoundly evident with the development of the anticancer drug 5-fluorouracil (5-FU) . The discovery that 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), potently inhibits thymidylate synthase highlighted the critical nature of the dUMP-to-dTMP conversion for cell proliferation.[10] This discovery solidified the importance of this compound in the landscape of molecular biology and cancer research.
The Central Role of this compound in dTMP Synthesis
The primary and most critical role of this compound in molecular biology is to serve as the immediate precursor for the de novo synthesis of deoxythymidine monophosphate (dTMP). This reaction is the sole intracellular pathway for producing dTMP, a necessary component for DNA synthesis and repair.[11]
The conversion of dUMP to dTMP is catalyzed by the enzyme thymidylate synthase (TS) . This enzymatic reaction involves the transfer of a methyl group from the cofactor N⁵,N¹⁰-methylenetetrahydrofolate.[10]
This reaction is highly regulated and essential for cell proliferation. An imbalance in the nucleotide pool, particularly a depletion of dTMP, can lead to the misincorporation of uracil (B121893) into DNA, triggering DNA repair mechanisms and potentially leading to cell death, a phenomenon known as "thymineless death."
Metabolic Pathways Involving this compound
The cellular concentration of this compound is tightly controlled through a network of enzymatic reactions.
Synthesis of this compound
This compound is primarily synthesized from uridine diphosphate (B83284) (UDP) through a series of enzymatic steps:
-
UDP to dUDP: Ribonucleotide reductase reduces UDP to deoxyuridine diphosphate (dUDP).
-
dUDP to dUTP: Nucleoside diphosphate kinase phosphorylates dUDP to deoxyuridine triphosphate (dUTP).
-
dUTP to dUMP: dUTP pyrophosphatase (dUTPase) rapidly hydrolyzes dUTP to this compound and pyrophosphate.[12] This step is crucial for preventing the misincorporation of dUTP into DNA.
Regulation by dUTPase
dUTPase plays a dual role in nucleotide metabolism: it minimizes the cellular pool of dUTP, thereby preventing its incorporation into DNA, and it generates the this compound required for dTMP synthesis.[12] The high efficiency of dUTPase ensures that the concentration of dUTP is kept very low in the cell.
This compound as a Target in Drug Development
The essential role of the thymidylate synthase-catalyzed conversion of this compound to dTMP makes it a prime target for cancer chemotherapy.
5-Fluorouracil (5-FU) and its Mechanism of Action
5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of cancer treatment for decades.[13] It is a prodrug that is converted intracellularly to several active metabolites, with 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) being a key effector.
FdUMP is a potent inhibitor of thymidylate synthase. It forms a stable ternary complex with the enzyme and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively blocking the binding of the natural substrate, this compound.[10] This inhibition leads to a depletion of dTMP, an accumulation of this compound, and ultimately, "thymineless death" in rapidly dividing cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and substrates in the this compound metabolic pathway.
Table 1: Michaelis-Menten Constants (Km) for Thymidylate Synthase
| Substrate | Organism | Km (μM) | Reference |
| This compound | Human | 3 - 10 | [14] |
| This compound | E. coli | 5 - 15 | [14] |
| N⁵,N¹⁰-CH₂-THF | Human | 5 - 20 | [14] |
Table 2: Inhibition Constants (Ki) for FdUMP
| Inhibitor | Enzyme | Ki (nM) | Reference |
| FdUMP | Human Thymidylate Synthase | 0.1 - 1.0 | [14] |
Table 3: Cellular dUMP Pool Concentrations
| Cell Line | Treatment | dUMP concentration (pmol/106 cells) | Reference |
| HT-29 (Colon Cancer) | Control | 1.5 ± 0.3 | [13] |
| HT-29 (Colon Cancer) | 10 μM 5-FU (24h) | 12.8 ± 2.1 | [13] |
| L1210 (Leukemia) | Control | ~2.0 | [13] |
| L1210 (Leukemia) | 100 mg/kg 5-FU | ~4.0 | [13] |
Detailed Experimental Protocols
Assay for Thymidylate Synthase Activity
This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from N⁵,N¹⁰-methylenetetrahydrofolate.[1][2]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 1 mM EDTA, 50 mM 2-mercaptoethanol
-
Substrate solution: 10 mM this compound in water
-
Cofactor solution: 1 mM N⁵,N¹⁰-methylenetetrahydrofolate in reaction buffer (prepare fresh)
-
Enzyme: Purified thymidylate synthase or cell lysate
Procedure:
-
Prepare the reaction mixture in a cuvette by adding:
-
800 µL of Reaction Buffer
-
100 µL of Cofactor solution
-
50 µL of Substrate solution
-
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of the enzyme preparation.
-
Immediately start monitoring the change in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient of DHF (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
Measurement of Intracellular dUMP Pools
This protocol describes a method for extracting and quantifying intracellular dUMP pools using high-performance liquid chromatography (HPLC).
Materials:
-
Cell culture reagents
-
5-Fluorouracil (5-FU)
-
Methanol (B129727) (ice-cold)
-
Trichloroacetic acid (TCA, 10%)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: 0.1 M potassium phosphate (B84403) buffer (pH 6.0) with a methanol gradient
-
dUMP standard
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with 5-FU for the specified time.
-
Cell Harvesting and Extraction:
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 60% methanol and scrape the cells.
-
Transfer the cell suspension to a microfuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant (acid-soluble fraction).
-
Precipitate proteins from the supernatant by adding an equal volume of 10% TCA.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the sample onto the HPLC column.
-
Elute with the specified mobile phase gradient.
-
Monitor the absorbance at 260 nm.
-
-
Quantification:
-
Identify the dUMP peak by comparing the retention time with that of the dUMP standard.
-
Quantify the amount of dUMP by integrating the peak area and comparing it to a standard curve.
-
Assay for dUTPase Activity
This assay measures dUTPase activity by quantifying the release of inorganic pyrophosphate (PPi) from the hydrolysis of dUTP.[6]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Substrate solution: 10 mM dUTP in water
-
Enzyme: Purified dUTPase or cell lysate
-
Malachite Green reagent for PPi detection
Procedure:
-
Prepare the reaction mixture in a microplate well by adding:
-
50 µL of Reaction Buffer
-
10 µL of Substrate solution
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
After a color development period, measure the absorbance at 620 nm.
-
Quantify the amount of PPi released by comparison to a standard curve prepared with known concentrations of PPi.
Conclusion
5'-deoxyuridine (B26244) monophosphate is a molecule of profound importance in molecular biology. Its discovery was a key step in unraveling the complexities of DNA synthesis, and its central role as the precursor to dTMP has made it an enduring target in the fight against cancer. A thorough understanding of the history, metabolism, and enzymology of this compound continues to be essential for researchers and clinicians working at the forefront of molecular biology and drug development. This guide provides a foundational resource to aid in these endeavors.
References
- 1. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. dUTPase activity assay [bio-protocol.org]
- 4. ijeab.com [ijeab.com]
- 5. Pyrimidine metabolism in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An isotopic assay of dUTPase activity based on coupling with thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. Deoxyuridine monophosphate - Wikipedia [en.wikipedia.org]
- 10. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of interferon on 5-fluorouracil-induced perturbations in pools of deoxynucleotide triphosphates and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Gatekeeper: A Technical Guide to dUTPase and its Conversion of dUTP to dUMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyuridine 5'-triphosphate nucleotidohydrolase, commonly known as dUTPase (EC 3.6.1.23), is a ubiquitous and essential enzyme responsible for maintaining the integrity of DNA. It meticulously catalyzes the hydrolysis of deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi). This critical reaction serves a dual purpose: it minimizes the cellular concentration of dUTP, thereby preventing its erroneous incorporation into DNA, and it generates dUMP, the direct precursor for the synthesis of thymidylate (dTMP).[1][2] The high dTTP/dUTP ratio maintained by dUTPase is crucial, as most DNA polymerases cannot effectively distinguish between dUTP and dTTP.[3][4] Consequently, elevated dUTP levels can lead to a futile and damaging cycle of uracil (B121893) misincorporation and excision repair, resulting in DNA fragmentation and cell death.[5][6] Due to its indispensable role, dUTPase has emerged as a promising therapeutic target for both anticancer and antimicrobial drug development.[7][8] This guide provides an in-depth overview of the enzyme's mechanism, quantitative kinetics, and detailed experimental protocols for its study.
Core Reaction and Catalytic Mechanism
The fundamental reaction catalyzed by dUTPase is the hydrolysis of the phosphoanhydride bond between the α- and β-phosphates of dUTP:
dUTP + H₂O → dUMP + PPi
This reaction is highly specific and efficient, ensuring that dUTP is swiftly eliminated from the nucleotide pool available for DNA synthesis.[4]
Catalytic Mechanism
The catalytic mechanism of dUTPase proceeds via a direct SN2 nucleophilic attack.[1][9] While the enzyme is typically a homotrimer with three active sites formed by residues from all three subunits, the core mechanism is conserved.[1][4]
The key steps are as follows:
-
Substrate Binding: dUTP binds to the active site, a pocket highly specific for the uracil base and the deoxyribose sugar.[1] A divalent metal ion, typically Mg²⁺, is crucial for catalysis and coordinates with the phosphate (B84403) chain of dUTP, analogous to its role in DNA polymerases.[1][3][10]
-
Nucleophilic Attack: A conserved aspartate residue in the active site activates a water molecule.[11][12] This activated water molecule then performs an in-line nucleophilic attack on the α-phosphorus atom of the dUTP substrate.[1][9][13]
-
Hydrolysis and Product Formation: The attack leads to the cleavage of the α-β phosphoanhydride bond, resulting in the formation of dUMP and inorganic pyrophosphate (PPi).[5]
-
Product Release: The products, dUMP and PPi, are rapidly released from the active site in a non-ordered fashion.[5]
Role in Metabolism and as a Therapeutic Target
dUTPase is positioned at a critical juncture in nucleotide metabolism, influencing both DNA integrity and the biosynthesis of thymidine (B127349) nucleotides.
Metabolic Significance
By hydrolyzing dUTP, dUTPase prevents the accumulation of this nucleotide, which would otherwise compete with dTTP for incorporation into DNA by DNA polymerases.[3] The product of the reaction, dUMP, is the sole precursor for the de novo synthesis of dTMP, a reaction catalyzed by thymidylate synthase (TS).[2] dTMP is subsequently phosphorylated to form dTTP. Therefore, dUTPase activity is essential for providing the building blocks for thymine (B56734) in DNA while simultaneously preventing the incorporation of uracil.[6][14]
Therapeutic Target
The essentiality of dUTPase makes it an attractive target for drug development.
-
Anticancer Therapy: Many cancer cells exhibit upregulated dUTPase activity.[15] Furthermore, inhibitors of thymidylate synthase, such as 5-fluorouracil (B62378) (5-FU), are common chemotherapeutic agents.[6] These drugs lead to an accumulation of dUTP. High dUTPase levels can confer resistance to these therapies by efficiently removing the toxic dUTP.[6] Therefore, inhibiting dUTPase in combination with TS inhibitors is a promising strategy to enhance the efficacy of chemotherapy.[7]
-
Antimicrobial/Antiviral Therapy: dUTPase is also essential for the viability of various pathogens, including Mycobacterium tuberculosis and parasites like Plasmodium falciparum.[12][16][17] Some viruses, such as herpesviruses and certain retroviruses, also encode their own dUTPase, making it a target for specific antiviral drug design.[8]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of dUTPase vary across different species, reflecting evolutionary adaptations. However, the enzyme generally exhibits a high affinity for dUTP (low Km) and a robust catalytic rate (kcat). The catalytic efficiency (kcat/Km) is typically very high, underscoring its role as a highly effective scavenger of dUTP.
| Organism | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference(s) |
| Homo sapiens (Human) | ~2.6 | N/A | N/A | [9] |
| Escherichia coli | 0.1 - 0.28 | 6 - 9 | ~1 x 10⁷ | [8] |
| Mycobacterium tuberculosis | 0.9 - 1.1 | 1.22 | ~1.2 x 10⁶ | [2][7] |
| Plasmodium falciparum | N/A | N/A | N/A | [1][11] |
| Leishmania major | 2.11 | 49 | 2.3 x 10⁶ | |
| Dugesia ryukyuensis (Planarian) | 4.0 | 34 | 8.5 x 10⁶ | [18] |
Experimental Protocols
Several methods can be employed to measure dUTPase activity. The choice of assay depends on the required sensitivity, throughput, and available equipment.
Protocol 1: Malachite Green-Based Colorimetric Assay
This assay quantifies the inorganic phosphate (Pi) released from the pyrophosphate (PPi) product after it is hydrolyzed by inorganic pyrophosphatase. It is a simple, high-throughput method suitable for inhibitor screening.
Principle:
-
dUTPase hydrolyzes dUTP → dUMP + PPi.
-
Inorganic pyrophosphatase hydrolyzes PPi → 2 Pi.
-
The released Pi forms a colored complex with malachite green and molybdate (B1676688), which can be measured spectrophotometrically at ~620-660 nm.[3][4][6][14]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Purified dUTPase enzyme.
-
dUTP Substrate Stock: 10 mM dUTP in water.
-
Yeast Inorganic Pyrophosphatase (e.g., 1 U/mL in Assay Buffer).
-
Malachite Green Reagent (Commercial kits are recommended and typically contain Malachite Green, ammonium (B1175870) molybdate in acid, and a stabilizing agent).
-
Phosphate Standard (e.g., 1 mM KH₂PO₄) for standard curve.
-
96-well clear, flat-bottom microplate.
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by making serial dilutions of the Phosphate Standard in Assay Buffer (e.g., from 0 to 100 µM Pi). Add 25 µL of each standard to wells in triplicate.
-
Prepare Reaction Mixture: In each experimental well, prepare a 50 µL reaction.
-
Add 25 µL of Assay Buffer (or buffer containing the test inhibitor).
-
Add 5 µL of purified dUTPase (final concentration to be optimized, e.g., 1-10 nM).
-
Add 5 µL of inorganic pyrophosphatase (final concentration ~0.01 U/mL).
-
For "No Enzyme" controls, add 5 µL of Assay Buffer instead of dUTPase.
-
-
Initiate Reaction: Start the reaction by adding 15 µL of dUTP substrate (final concentration to be varied for kinetics, e.g., 0.5 - 50 µM).
-
Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 10-20 minutes). Ensure the reaction is in the linear range.
-
Stop Reaction & Develop Color: Stop the reaction by adding 100 µL of Malachite Green Reagent to all wells.[3] Incubate at room temperature for 15-20 minutes to allow color to develop.[4][6]
-
Measure Absorbance: Read the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "No Enzyme" control. Calculate the amount of Pi produced using the phosphate standard curve. Determine the initial velocity and calculate kinetic parameters.
Protocol 2: Continuous Spectrophotometric Assay (pH Indicator-Based)
This continuous assay monitors the proton release that accompanies dUTP hydrolysis, causing a color change in a pH indicator. It is suitable for detailed kinetic analysis.[19][20]
Materials:
-
Low-Buffering Assay Buffer: 100 mM KCl, 5 mM MgCl₂, 0.2 mM Cresol Red, pH 8.2. (The pH should be chosen near the pKa of the indicator).
-
Purified dUTPase enzyme.
-
dUTP Substrate Stock: 10 mM dUTP in water.
-
UV/Vis Spectrophotometer with temperature control.
Procedure:
-
Setup Spectrophotometer: Set the spectrophotometer to the wavelength of maximum absorbance change for Cresol Red upon protonation (e.g., ~570 nm) and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
Prepare Reaction Mixture: In a quartz cuvette, add:
-
950 µL of Low-Buffering Assay Buffer.
-
A specific amount of purified dUTPase (final concentration to be optimized).
-
-
Equilibrate and Baseline: Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to achieve temperature equilibrium. Record a stable baseline.
-
Initiate Reaction: Start the reaction by adding a small volume (e.g., 50 µL) of dUTP substrate to achieve the desired final concentration. Mix quickly.
-
Monitor Absorbance: Record the decrease in absorbance over time (e.g., for 5-10 minutes). The initial linear portion of the curve represents the initial reaction velocity.
-
Data Analysis: Convert the rate of absorbance change (ΔAbs/min) to the rate of proton release using a standard curve generated by titrating the assay buffer with a known concentration of acid. Calculate enzyme activity and kinetic parameters by repeating the assay at various dUTP concentrations.
Conclusion
dUTPase is a master regulator of nucleotide pools, fundamentally protecting the genome from the deleterious effects of uracil incorporation. Its intricate catalytic mechanism, high efficiency, and essential role in both normal cellular life and in various disease states make it a subject of intense research interest. The methodologies and data presented in this guide offer a robust framework for professionals engaged in the study of this critical enzyme, from basic biochemical characterization to the development of novel therapeutic interventions targeting dUTPase activity.
References
- 1. Kinetic and thermodynamic characterization of dUTP hydrolysis by Plasmodium falciparum dUTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Kinetic parameters of WT and Î-loop deletion mutant M. tuberculosis dUTPase enzymes and dissociation constants of dUTPase-dUPNPP complexes. - Public Library of Science - Figshare [plos.figshare.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Kinetic mechanism of human dUTPase, an essential nucleotide pyrophosphatase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic characterization of dUTPase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rdw.rowan.edu [rdw.rowan.edu]
- 10. dUTPase activity is critical to maintain genetic stability in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic properties and specificity of trimeric Plasmodium falciparum and human dUTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of the Mycobacterium tuberculosis dUTPase: insights into the catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pakbs.org [pakbs.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. eubopen.org [eubopen.org]
- 16. researchgate.net [researchgate.net]
- 17. Molecular modeling of Mycobacterium tuberculosis dUTpase: docking and catalytic mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Thymidylate Synthase in dTMP Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of thymidylate synthase (TS) in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. This document provides a comprehensive overview of the enzyme's mechanism, structure, and regulation, alongside detailed experimental protocols and key quantitative data to support research and drug development efforts in oncology and infectious diseases.
Introduction to Thymidylate Synthase
Thymidylate synthase (EC 2.1.1.45) is a highly conserved enzyme that catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP.[1][2] This reaction is the sole intracellular de novo source of dTMP, making TS indispensable for cell proliferation and survival.[1][2] The inhibition of TS leads to a depletion of thymidylate, resulting in DNA damage, chromosomal aberrations, and ultimately, "thymineless death," a form of apoptosis.[1] Consequently, human thymidylate synthase (hTS) is a critical target for cancer chemotherapy.[1]
The Catalytic Mechanism of Thymidylate Synthase
The conversion of dUMP to dTMP by thymidylate synthase is a complex process involving the cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate), which serves as both a one-carbon donor and a reductant. The catalytic cycle can be summarized in the following key steps:
-
Nucleophilic Attack: The reaction is initiated by a nucleophilic attack from a conserved cysteine residue in the active site of TS on the C6 position of the dUMP pyrimidine (B1678525) ring, forming a covalent intermediate.[3]
-
Ternary Complex Formation: The resulting enolate attacks the electrophilic methylene (B1212753) group of the cofactor, 5,10-methylenetetrahydrofolate, forming a stable ternary covalent complex.
-
Proton Abstraction: A proton is abstracted from the C5 position of dUMP.
-
Methyl Group Transfer and Reduction: The methylene group is transferred to the C5 position of dUMP and subsequently reduced to a methyl group.
-
Product Release: Dihydrofolate (DHF) and dTMP are released, and the enzyme is regenerated for the next catalytic cycle.
dot
Caption: Catalytic cycle of thymidylate synthase.
De Novo dTMP Synthesis Pathway
Thymidylate synthase is a key component of the de novo dTMP synthesis pathway, which is part of the broader folate metabolism cycle. This pathway is essential for maintaining a balanced supply of deoxynucleotides for DNA synthesis. The key enzymes involved are serine hydroxymethyltransferase (SHMT), thymidylate synthase (TS), and dihydrofolate reductase (DHFR).
dot
Caption: The de novo dTMP synthesis pathway.
Regulation of Thymidylate Synthase Expression
The expression of thymidylate synthase is tightly regulated at both the transcriptional and post-transcriptional levels to ensure an adequate supply of dTMP for DNA synthesis, particularly during the S phase of the cell cycle.[4] A key regulatory mechanism is translational autoregulation, where the TS protein itself can bind to its own mRNA, inhibiting its translation. This negative feedback loop allows the cell to rapidly adjust the rate of TS synthesis in response to cellular needs. The binding of substrates or inhibitors to the TS protein can relieve this translational repression.[5]
dot
Caption: Translational autoregulation of TS.
Quantitative Data
The kinetic parameters of thymidylate synthase can vary depending on the species and the specific substrates or inhibitors used. The following tables summarize key quantitative data for human and E. coli TS.
Table 1: Kinetic Parameters of Thymidylate Synthase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Human (recombinant) | dUMP | 1.19 | - | - | [2] |
| E. coli | dUMP | - | - | 103 - 104 | [6] |
| E. coli | CH2H4folate | - | - | - | [7] |
Note: A dash (-) indicates that the specific value was not provided in the cited sources.
Table 2: Inhibition Constants of Common Thymidylate Synthase Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Cell Line(s) / Conditions | Reference(s) |
| 5-Fluorouracil (B62378) (5-FU) | Human TS | 1.00 - 39.81 | - | Esophageal carcinoma cell lines | [8] |
| 5-Fluorouracil (5-FU) | Human TS | 4.73 - 140.2 | - | Breast cancer cell lines | [9] |
| Pemetrexed (B1662193) | Human TS | - | - | Non-small cell lung cancer | [10] |
| Raltitrexed (B1684501) | Human TS | - | - | Neuroblastoma cell lines | [11] |
Experimental Protocols
Accurate measurement of thymidylate synthase activity is crucial for both basic research and drug development. The following are detailed protocols for commonly used assays.
Spectrophotometric Assay
This assay continuously monitors the TS-catalyzed reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF).
Materials:
-
Purified thymidylate synthase
-
dUMP solution
-
CH2H4folate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM β-mercaptoethanol)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the assay buffer, dUMP, and CH2H4folate to their final concentrations.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified TS enzyme to the cuvette.
-
Immediately start monitoring the change in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DHF at 340 nm.
Tritium (B154650) Release Assay
This highly sensitive assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[12][13]
Materials:
-
Cell lysate or purified thymidylate synthase
-
[5-³H]dUMP (radiolabeled substrate)
-
CH2H4folate solution
-
Assay buffer
-
Activated charcoal suspension
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, CH2H4folate, and the cell lysate or purified enzyme.
-
Initiate the reaction by adding [5-³H]dUMP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an activated charcoal suspension, which binds the unreacted [5-³H]dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant, containing the released ³H₂O, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of dTMP produced based on the specific activity of the [5-³H]dUMP.
X-ray Crystallography of Thymidylate Synthase
Determining the three-dimensional structure of TS is essential for understanding its mechanism and for structure-based drug design.
Procedure Outline:
-
Protein Expression and Purification: Overexpress recombinant TS in a suitable host (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.[14]
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to identify conditions that yield well-ordered crystals. The hanging drop or sitting drop vapor diffusion methods are commonly used.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[15] Collect the diffraction data as the crystal is rotated.[15]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the protein. Build an atomic model into the electron density and refine it to obtain the final three-dimensional structure.
dot
Caption: Generalized experimental workflow.
Conclusion
Thymidylate synthase remains a cornerstone of cellular proliferation and a validated target for therapeutic intervention. A thorough understanding of its catalytic mechanism, regulation, and the availability of robust experimental protocols are paramount for the continued development of novel and effective inhibitors. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this critical enzyme and its role in health and disease.
References
- 1. Kinetic properties of human thymidylate synthase, an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. researchgate.net [researchgate.net]
- 6. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]
- 7. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymidylate synthase inhibitor raltitrexed can induce high levels of DNA damage in MYCN‐amplified neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystallization of human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phys.libretexts.org [phys.libretexts.org]
De Novo Synthesis of Pyrimidine Nucleotides: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the de novo synthesis pathway of pyrimidine (B1678525) nucleotides, a fundamental metabolic process essential for the biosynthesis of DNA, RNA, and other vital cellular components. This document details the enzymatic reactions, regulatory mechanisms, and key intermediates of the pathway. Furthermore, it presents quantitative data on enzyme kinetics and intracellular nucleotide concentrations, along with detailed experimental protocols for studying this pathway, making it a valuable resource for researchers in academia and the pharmaceutical industry.
The Core Pathway: From Bicarbonate to Uridine (B1682114) Monophosphate (UMP)
The de novo synthesis of pyrimidine nucleotides begins with simple precursor molecules and culminates in the formation of uridine monophosphate (UMP), the parent pyrimidine nucleotide from which other pyrimidines are derived. In eukaryotes, the first three enzymatic activities of this pathway are consolidated into a single multifunctional protein known as CAD (Carbamoyl-phosphate synthetase II, Aspartate transcarbamoylase, and Dihydroorotase).[1] The subsequent steps are catalyzed by individual enzymes, with the final two steps also being carried out by a bifunctional enzyme, UMP synthase (UMPS).[2]
The pathway can be summarized in the following six key steps:
-
Synthesis of Carbamoyl (B1232498) Phosphate (B84403): The pathway is initiated in the cytosol with the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate (CO2), and two molecules of ATP. This reaction is catalyzed by carbamoyl phosphate synthetase II (CPSII) , the first and rate-limiting step of the pathway.[3][4]
-
Formation of Carbamoyl Aspartate: The carbamoyl group of carbamoyl phosphate is transferred to aspartate to form carbamoyl aspartate. This reaction is catalyzed by aspartate transcarbamoylase (ATCase) .[5]
-
Ring Closure to Dihydroorotate (B8406146): The linear carbamoyl aspartate molecule is cyclized to form dihydroorotate in a reaction catalyzed by dihydroorotase (DHO) .[1]
-
Oxidation to Orotate (B1227488): Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme that is linked to the electron transport chain.[6]
-
Addition of the Ribose-Phosphate Moiety: Orotate is converted to orotidine (B106555) 5'-monophosphate (OMP) by the addition of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by orotate phosphoribosyltransferase (OPRT) , a domain of the bifunctional enzyme UMP synthase.[7][8]
-
Decarboxylation to Uridine Monophosphate (UMP): Finally, OMP is decarboxylated to form UMP by OMP decarboxylase (OMPDC) , the second enzymatic activity of UMP synthase.[7][8]
From UMP, other pyrimidine nucleotides are synthesized. UMP is phosphorylated to form UDP and then UTP. CTP is subsequently synthesized from UTP by the action of CTP synthetase , which utilizes glutamine as the amino group donor.[3][9]
Quantitative Insights into Pyrimidine Metabolism
Understanding the quantitative aspects of the de novo pyrimidine synthesis pathway is crucial for elucidating its role in cellular physiology and for the development of targeted therapeutics. This section provides a summary of key quantitative data related to enzyme kinetics and intracellular nucleotide concentrations.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for the key enzymes of the de novo pyrimidine synthesis pathway in mammalian systems. It is important to note that these values can vary depending on the specific organism, tissue, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Source(s) |
| Carbamoyl Phosphate Synthetase II (CPSII) | NH3 | 26 - 166 | - | - | [10] |
| Bicarbonate | 1400 | - | - | [10] | |
| Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate | Varies | - | - | [2] |
| Aspartate | Varies | - | - | [2] | |
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | - | - | - | [6] |
| Orotate Phosphoribosyltransferase (OPRT) | Orotate | 1.9 | - | - | [11] |
| PRPP | 16 | - | - | [11] | |
| OMP Decarboxylase (OMPDC) | OMP | 0.8 | - | - | [11] |
| CTP Synthetase | UTP | Varies with CTP | Varies with phosphorylation | - | [3][12] |
| ATP | Varies with phosphorylation | Varies with phosphorylation | - | [3] |
Intracellular Nucleotide Concentrations
The intracellular concentrations of pyrimidine and purine (B94841) nucleotides are tightly regulated to meet the metabolic demands of the cell. The following table provides representative concentrations of these nucleotides in various mammalian cell types.
| Nucleotide | Tissues (µM) ± SD | Normal Cells (µM) ± SD | Tumor Cells (µM) ± SD | Source(s) |
| ATP | 3,533 ± 795 | 2,537 ± 1,217 | 3,134 ± 2,135 | [13] |
| GTP | 469 ± 227 | 232 ± 202 | 473 + 214 | |
| UTP | 367 ± 84 | 227 + 230 | 686 ± 542 | |
| CTP | 92 ± 34 | 83 ± 133 | 402 ± 252 |
Regulation of the De Novo Pyrimidine Synthesis Pathway
The de novo synthesis of pyrimidines is a highly regulated process, ensuring that the production of nucleotides matches the cellular requirements for growth and proliferation. Regulation occurs primarily at the level of the multifunctional CAD protein and CTP synthetase.
Allosteric Regulation of CAD
The activity of the CAD protein, particularly the CPSII domain, is subject to allosteric feedback inhibition and activation:
-
Feedback Inhibition by UTP: The end-product of the pathway, UTP, acts as a feedback inhibitor of CPSII, thereby downregulating its own synthesis when cellular levels are high.[10]
-
Activation by PRPP and ATP: Conversely, 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for the OPRT reaction, and ATP, an energy source and a purine nucleotide, act as allosteric activators of CPSII.[10] This ensures that pyrimidine synthesis is coordinated with purine synthesis and the availability of the ribose donor.
Regulation of CTP Synthetase
CTP synthetase, which catalyzes the final step in CTP formation, is also subject to regulation:
-
Feedback Inhibition by CTP: The product of the reaction, CTP, acts as a feedback inhibitor, modulating its own production.[3]
-
Activation by GTP: The purine nucleotide GTP can act as an allosteric activator, providing a mechanism for balancing the pools of pyrimidine and purine triphosphates.[9]
Regulation by Phosphorylation: The Role of Signaling Pathways
In addition to allosteric regulation, the activity of the CAD protein is modulated by phosphorylation in response to extracellular signals, linking pyrimidine synthesis to cell cycle progression and proliferation.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which is activated by growth factors, leads to the phosphorylation of CAD. This phosphorylation increases the sensitivity of CPSII to the activator PRPP and decreases its inhibition by UTP, thereby upregulating pyrimidine synthesis to support cell division.
-
PKA Pathway: The Protein Kinase A (PKA) pathway, often activated by signals that elevate cyclic AMP (cAMP), can also phosphorylate CAD. PKA-mediated phosphorylation can have opposing effects to MAPK, contributing to the downregulation of pyrimidine synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the de novo pyrimidine synthesis pathway.
Enzyme Assays
This assay measures the activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).[14][15][16]
Principle: DHODH catalyzes the oxidation of dihydroorotate to orotate, transferring electrons to coenzyme Q. In this assay, a soluble coenzyme Q analog and DCIP are used. The reduction of the blue-colored DCIP to its colorless form is monitored spectrophotometrically at 600-650 nm.[14][15]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Coenzyme Q10 (or a soluble analog like CoQ2): 100 µM in assay buffer.
-
DCIP: 200 µM in assay buffer.
-
Substrate: 500 µM Dihydroorotic acid in assay buffer.
-
Enzyme: Purified recombinant DHODH or cell lysate containing DHODH.
Procedure:
-
Pre-incubate the enzyme with the assay buffer containing Coenzyme Q10 and DCIP in a 96-well plate at 25°C for 30 minutes.[16]
-
Initiate the reaction by adding the dihydroorotic acid substrate.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.[16]
-
The rate of DCIP reduction is proportional to the DHODH activity.
This assay measures the formation of carbamoyl aspartate, the product of the ATCase reaction.[17]
Principle: The product, carbamoyl aspartate, is converted to a colored compound upon heating with a diacetylmonoxime-thiosemicarbazide reagent. The intensity of the color, measured at 540 nm, is proportional to the amount of carbamoyl aspartate produced.
Reagents:
-
Assay Buffer: 50 mM Tris-acetate buffer, pH 8.3.
-
Substrates: Carbamoyl phosphate (4.8 mM) and L-aspartate (variable concentrations).
-
Enzyme: Purified CAD protein or cell lysate.
-
Color Reagent: A mixture of diacetylmonoxime and thiosemicarbazide (B42300) in an acidic solution.
Procedure:
-
Incubate the enzyme with the assay buffer and substrates at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Add the color reagent and heat the mixture (e.g., at 100°C for 15 minutes) to develop the color.
-
Cool the samples and measure the absorbance at 540 nm.
-
A standard curve using known concentrations of carbamoyl aspartate should be prepared to quantify the results.
This continuous assay measures the decrease in absorbance as OMP is converted to UMP.[18]
Principle: OMP and UMP have different molar extinction coefficients at 295 nm. The decarboxylation of OMP to UMP results in a decrease in absorbance at this wavelength.
Reagents:
-
Assay Buffer: 30 mM Tris-HCl, pH 8.0.
-
MgCl2: 7.5 mM.
-
Substrate: 0.6 mM Orotidine 5'-Monophosphate (OMP).
-
Enzyme: Purified UMP synthase or cell lysate.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl2, and OMP in a quartz cuvette.
-
Equilibrate the mixture to 30°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately record the decrease in absorbance at 295 nm for approximately 5 minutes.
-
The rate of decrease in absorbance is proportional to the OMP decarboxylase activity.
Quantification of Intracellular Nucleotide Pools by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the accurate quantification of intracellular nucleotides.
Principle: Cell extracts are prepared to release the intracellular nucleotides. These nucleotides are then separated by HPLC based on their physicochemical properties and subsequently detected and quantified by a mass spectrometer.
General Protocol Outline:
-
Cell Culture and Harvesting: Culture cells under the desired experimental conditions. Rapidly harvest the cells and quench their metabolism, typically by washing with ice-cold saline or by direct quenching in a cold extraction solvent.
-
Nucleotide Extraction: Extract the nucleotides from the cell pellet using a cold solvent mixture, such as methanol/water or acetonitrile/methanol/water. The extraction is usually performed on ice with vortexing.
-
Sample Preparation: Centrifuge the cell extract to pellet the debris. The supernatant containing the nucleotides is collected and can be dried and reconstituted in a suitable solvent for HPLC-MS/MS analysis.
-
HPLC Separation: Separate the nucleotides using an appropriate HPLC column, such as a reversed-phase C18 column or a HILIC column, with a suitable mobile phase gradient.
-
MS/MS Detection and Quantification: The eluting nucleotides are ionized (typically by electrospray ionization) and detected by the mass spectrometer. Quantification is achieved by comparing the signal of each nucleotide to that of a known amount of a stable isotope-labeled internal standard.
Metabolic Flux Analysis using 13C-Labeled Substrates
Metabolic flux analysis (MFA) with stable isotope tracers, such as 13C-labeled glucose or glutamine, is a powerful technique to quantify the flow of metabolites through the de novo pyrimidine synthesis pathway.[19][20][21][22][23]
Principle: Cells are cultured in a medium containing a 13C-labeled substrate. As the cells metabolize this substrate, the 13C atoms are incorporated into the intermediates and end-products of the pyrimidine synthesis pathway. The distribution of 13C in these metabolites is then measured by mass spectrometry or NMR. This labeling pattern provides information about the relative activities of different pathways contributing to pyrimidine synthesis.[19][20]
General Workflow:
-
Isotopic Labeling Experiment: Culture cells in a defined medium containing a specific 13C-labeled tracer (e.g., [U-13C6]glucose) until they reach a metabolic and isotopic steady state.
-
Metabolite Extraction and Analysis: Harvest the cells and extract the intracellular metabolites as described in the HPLC-MS/MS protocol. Analyze the mass isotopomer distribution of key metabolites in the pyrimidine pathway (e.g., aspartate, UMP, CTP) using GC-MS or LC-MS/MS.
-
Metabolic Modeling and Flux Calculation: Use a computational model of the cellular metabolic network to simulate the expected labeling patterns for different flux distributions. By fitting the simulated labeling patterns to the experimentally measured data, the intracellular metabolic fluxes can be quantified.
Visualizing the Pathway and its Regulation
To provide a clear visual representation of the de novo pyrimidine synthesis pathway and its regulation, the following diagrams have been generated using the Graphviz DOT language.
De Novo Pyrimidine Synthesis Pathway
Figure 1: The de novo pyrimidine nucleotide synthesis pathway.
Regulation of the CAD Multifunctional Protein
Figure 2: Regulation of the CAD protein by signaling pathways and allosteric effectors.
Conclusion
The de novo synthesis of pyrimidine nucleotides is a critical and highly regulated metabolic pathway that is fundamental to cellular life. Its importance in cell proliferation makes it a key target for the development of therapeutics for a range of diseases, including cancer and autoimmune disorders. This technical guide has provided a detailed overview of the pathway, its regulation, and the experimental methodologies used for its investigation. The quantitative data and protocols presented herein are intended to serve as a valuable resource for researchers, facilitating further exploration of this essential metabolic process and the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 6. Analysis of the kinetic mechanism of the bovine liver mitochondrial dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 8. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 9. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.6. In Vitro Activity Assay [bio-protocol.org]
- 15. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 20. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 21. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
An In-depth Technical Guide to Salvage Pathways for Pyrimidine Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pyrimidine (B1678525) nucleotide salvage pathways, critical metabolic routes for the synthesis of DNA and RNA precursors. We will delve into the core biochemical reactions, key enzymes, regulatory mechanisms, and their significance in both normal physiology and disease states, particularly cancer. This document also presents detailed experimental protocols for studying these pathways and summarizes key quantitative data to facilitate research and drug development efforts.
Introduction to Pyrimidine Salvage Pathways
Pyrimidine nucleotides, including uridine (B1682114), cytidine (B196190), and thymidine (B127349) triphosphates (UTP, CTP, and TTP), are essential for a myriad of cellular processes, most notably the synthesis of nucleic acids.[1] Cells can generate these vital molecules through two distinct routes: the de novo synthesis pathway and the salvage pathways.[2][3] The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine, a process that is energetically demanding.[1] In contrast, the salvage pathways recycle pre-existing pyrimidine bases and nucleosides derived from the degradation of DNA and RNA or from extracellular sources.[2][3] These salvage pathways are less energy-intensive and are crucial for maintaining nucleotide pools, especially in resting cells or tissues with low proliferative activity where de novo synthesis is less active.[1]
The balance between de novo and salvage pathways is vital for cellular homeostasis.[1] While many normal proliferating cells rely heavily on de novo synthesis, cancer cells often exhibit metabolic plasticity, upregulating salvage pathways to sustain their high demand for nucleotides for rapid proliferation and to evade therapies that target the de novo pathway.[3][4] This makes the pyrimidine salvage pathways an attractive target for anticancer drug development.[2][3][4]
Core Biochemical Reactions and Enzymes
The pyrimidine salvage pathways consist of a series of enzymatic reactions that convert salvaged bases and nucleosides into their corresponding monophosphates, which can then be further phosphorylated to the triphosphate level for incorporation into DNA and RNA.
Uracil (B121893) and Uridine Salvage
Uracil can be salvaged through the action of uridine phosphorylase , which converts uracil and ribose-1-phosphate (B8699412) to uridine.[5] Uridine is then phosphorylated to uridine monophosphate (UMP) by uridine-cytidine kinase (UCK) .[5][6] Alternatively, uracil can be directly converted to UMP by uracil phosphoribosyltransferase (UPRT) , using phosphoribosyl pyrophosphate (PRPP) as the ribose-phosphate donor.[7]
Cytidine Salvage
Cytidine can be directly phosphorylated to cytidine monophosphate (CMP) by uridine-cytidine kinase (UCK) .[5][6] Alternatively, cytidine can be deaminated to uridine by cytidine deaminase (CDA) , which then enters the uracil salvage pathway.[8]
Thymine and Thymidine Salvage
Thymine is salvaged through its conversion to thymidine by thymidine phosphorylase .[5] Thymidine is then phosphorylated to thymidine monophosphate (TMP) by thymidine kinase (TK) .[5] There are two main isoenzymes of thymidine kinase in mammalian cells: the cytosolic, cell-cycle-dependent TK1 and the mitochondrial, cell-cycle-independent TK2.[9]
The resulting nucleoside monophosphates (UMP, CMP, and TMP) are subsequently phosphorylated to their diphosphate (B83284) and triphosphate forms by specific nucleoside monophosphate and diphosphate kinases.[5]
Caption: Overview of the pyrimidine salvage pathways.
Data Presentation: Quantitative Insights
This section provides a summary of key quantitative data related to the pyrimidine salvage pathways, including enzyme kinetics and intracellular nucleotide concentrations.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (units) | Organism/Cell Line | Reference |
| Thymidine Kinase 1 (TK1) | Thymidine | 1.2 - 2.5 | 5.7 - 42.1 (pmol/min/mg) | Canine sera | [10] |
| ATP | 30 - 170 | - | Not specified | [10] | |
| Uridine-Cytidine Kinase 2 (UCK2) | Uridine | - | 22-fold higher than UCK1 | Human (recombinant) | [11] |
| Cytidine | - | 8-fold higher than UCK1 | Human (recombinant) | [11] | |
| Uridine-Cytidine Kinase-like 1 (UCKL-1) | Uridine | - | kcat/KM = 1.2 x 104 s-1M-1 | Human (recombinant) | [6][12] |
| Cytidine | - | kcat/KM = 0.7 x 104 s-1M-1 | Human (recombinant) | [6][12] |
Note: Kinetic parameters can vary significantly based on experimental conditions.
Intracellular Nucleotide Concentrations
| Nucleotide | Normal Tissues (µM) | Normal Cells (µM) | Tumor Cells (µM) | Reference |
| ATP | 3,533 ± 795 | 2,537 ± 1,217 | 3,134 ± 2,135 | |
| GTP | 469 ± 227 | 232 ± 202 | 473 ± 214 | |
| UTP | 367 ± 84 | 227 ± 230 | 686 ± 542 | |
| CTP | 92 ± 34 | 83 ± 133 | 402 ± 252 |
Data presented as mean ± standard deviation.
Inhibitors of Pyrimidine Salvage Pathway Enzymes
| Inhibitor | Target Enzyme | IC50 | Notes | Reference |
| dTTP | Thymidine Kinase 1 (TK1) | 9 - 21 µM | Feedback inhibitor | [10] |
| Cyclopentenyl uracil | Uridine-Cytidine Kinase (UCK) | - | - | |
| DI-39, DI-87 | Deoxycytidine Kinase (dCK) | - | - | |
| Dipyridamole | Nucleoside Transporters (e.g., hENT1) | - | Inhibits uptake of nucleosides | [13] |
IC50 values are highly dependent on assay conditions.[14]
Experimental Protocols
This section outlines methodologies for key experiments used to investigate the pyrimidine salvage pathways.
Thymidine Kinase (TK1) Activity Assay
This protocol describes a common method for measuring TK1 activity in cell or tissue extracts using a radioisotope-based assay.
Materials:
-
Cell or tissue extract
-
Assay buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.5 mg/ml BSA
-
[³H]-Thymidine (specific activity ~20 Ci/mmol)
-
ATP solution (100 mM)
-
DE-81 ion-exchange filter paper
-
Scintillation fluid
Procedure:
-
Prepare cell or tissue lysates by standard methods (e.g., sonication or freeze-thaw cycles in lysis buffer).
-
Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
-
Prepare a reaction mixture containing assay buffer, ATP (final concentration 5 mM), and [³H]-Thymidine (final concentration adjusted based on desired specific activity).
-
Initiate the reaction by adding a known amount of cell or tissue extract to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper.
-
Wash the filter papers three times with 1 mM ammonium formate to remove unincorporated [³H]-Thymidine.
-
Perform a final wash with ethanol and allow the filters to dry completely.
-
Place the dry filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the TK1 activity as pmol of [³H]-TMP formed per minute per mg of protein.
Caption: Workflow for a radioisotope-based thymidine kinase (TK1) activity assay.
Uridine-Cytidine Kinase (UCK) Activity Assay
This protocol is adapted from a published method for measuring UCK activity.[11]
Materials:
-
Purified recombinant UCK or cell extract
-
Assay buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 5 mM DTT, 0.5 mg/ml BSA
-
Uridine or Cytidine solution
-
ATP solution (5 mM)
-
Ice-cold 0.8 M HClO₄
-
HPLC system for nucleotide separation and quantification
Procedure:
-
Prepare the assay mixture (100 µl) containing the assay buffer and ATP.
-
Add the purified enzyme or cell extract to the assay mixture. For UCK1, use approximately 100 ng of purified enzyme; for UCK2, use 1-5 ng.[11]
-
Initiate the reaction by adding uridine or cytidine to the assay mixture. Final concentrations should be optimized, for example, 8 mM for UCK1 and 0.8 mM for UCK2.[11]
-
Incubate the reaction for 1 hour at 37°C.[11]
-
Terminate the reaction by adding 100 µl of ice-cold 0.8 M HClO₄.[11]
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by HPLC to separate and quantify the formation of UMP or CMP.
-
Calculate the UCK activity based on the amount of product formed over time.
Metabolic Flux Analysis using ¹³C-Labeled Substrates
Metabolic flux analysis (MFA) with stable isotopes like ¹³C is a powerful technique to quantify the contribution of salvage versus de novo synthesis to the pyrimidine nucleotide pool.[7][15]
Materials:
-
Cell culture medium
-
¹³C-labeled tracer (e.g., [¹³C₅]-Uridine or [¹³C-ring]-Uracil)
-
Unlabeled substrates
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in a medium containing a known concentration of the ¹³C-labeled tracer for a specific period.
-
Harvest the cells at different time points.
-
Quench metabolism rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites.
-
Analyze the extracts by LC-MS to determine the isotopic labeling patterns of pyrimidine nucleotides (UMP, UDP, UTP, etc.).
-
Use metabolic modeling software to calculate the flux rates through the salvage and de novo pathways based on the incorporation of the ¹³C label.
Caption: General workflow for ¹³C-Metabolic Flux Analysis (MFA).
Quantification of Nucleosides and Nucleotides by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of pyrimidine nucleosides and nucleotides in biological samples.[16][17]
Materials:
-
Biological sample (e.g., cell lysate, plasma, tissue homogenate)
-
Extraction solution (e.g., methanol:acetonitrile:water, 2:2:1)
-
HPLC system with a suitable column (e.g., C18 for nucleosides, porous graphitic carbon for nucleotides)
-
Tandem mass spectrometer (MS/MS)
-
Internal standards (stable isotope-labeled analogs of the target analytes)
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells.
-
Add the extraction solution and internal standards to the sample.
-
Vortex and centrifuge to precipitate proteins and extract metabolites.
-
Collect the supernatant and dry it (e.g., by freeze-drying).
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Separate the analytes using an appropriate chromatographic gradient.
-
Detect and quantify the target nucleosides and nucleotides using multiple reaction monitoring (MRM) on the MS/MS.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of standards.
-
Calculate the concentrations of the analytes in the samples based on the peak areas relative to the internal standards.
-
Conclusion
The pyrimidine salvage pathways are fundamental to cellular metabolism, providing an energy-efficient means of recycling pyrimidine bases and nucleosides. Their upregulation in cancer and the potential for therapeutic intervention have made them a significant area of research. The technical guide provided here offers a comprehensive resource for scientists and researchers, detailing the core biochemistry, providing key quantitative data, and outlining robust experimental protocols to further investigate these critical metabolic pathways. A deeper understanding of the pyrimidine salvage pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology and other diseases.
References
- 1. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 2. Re-discovery of pyrimidine salvage as target in cancer therapy - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Activity Measurement for Thymidine Kinase [creative-enzymes.com]
- 9. Structures of thymidine kinase 1 of human and mycoplasmic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 11. tandfonline.com [tandfonline.com]
- 12. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 17. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
structural differences between 5'-dUMPS and 5'-UMP
An In-depth Technical Guide to the Core Structural Differences Between 5'-dUMPS and 5'-UMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural distinctions between 5'-deoxyuridine (B26244) monophosphate (this compound) and 5'-uridine monophosphate (5'-UMP). Understanding these differences is fundamental for research in molecular biology, nucleotide metabolism, and the development of therapeutic agents targeting nucleic acid synthesis.
Core Structural Dissimilarities
The primary structural difference between this compound and 5'-UMP lies in the pentose (B10789219) sugar component of the nucleotide. 5'-UMP contains a ribose sugar, whereas this compound incorporates a deoxyribose sugar.[1][2] This distinction is characterized by the absence of a hydroxyl (-OH) group at the 2' position of the sugar ring in this compound, which is replaced by a hydrogen (-H) atom.[2] This seemingly minor alteration has profound implications for the chemical properties, stability, and biological roles of the resulting nucleic acids, RNA and DNA.
The molecular formula for 5'-UMP is C9H13N2O9P, and its average molecular weight is approximately 324.18 g/mol .[][4] In contrast, this compound has a molecular formula of C9H13N2O8P and an average molecular weight of about 308.18 g/mol , reflecting the loss of an oxygen atom.[5]
Comparative Summary of Molecular Properties
The fundamental characteristics of this compound and 5'-UMP are summarized in the table below for direct comparison.
| Property | This compound (deoxyuridine monophosphate) | 5'-UMP (uridine monophosphate) |
| Molecular Formula | C9H13N2O8P[5] | C9H13N2O9P[][4] |
| Average Molecular Weight | 308.1819 g/mol [5] | 324.18 g/mol [][4] |
| Sugar Moiety | Deoxyribose | Ribose[1] |
| Group at 2' Carbon | Hydrogen (-H) | Hydroxyl (-OH)[2] |
| Nucleobase | Uracil | Uracil[1][4] |
| Phosphate (B84403) Group | One phosphate group at the 5' position | One phosphate group at the 5' position[6] |
| Primary Biological Role | Precursor for deoxythymidine monophosphate (dTMP) in DNA synthesis[5][7] | Monomer in RNA synthesis[1] |
Quantitative Structural Data
While precise bond lengths and angles can vary based on the specific crystalline or solution environment, the following table presents typical values for the key covalent bonds within the sugar-phosphate backbone and the nucleobase. The critical difference at the 2' carbon of the pentose sugar is highlighted.
| Bond/Angle | This compound (Typical Values) | 5'-UMP (Typical Values) |
| C1'-N1 Bond Length | ~1.47 Å | ~1.47 Å |
| C2'-H Bond Length | ~1.09 Å | N/A |
| C2'-O2' Bond Length | N/A | ~1.42 Å |
| C3'-O3' Bond Length | ~1.43 Å | ~1.43 Å |
| O5'-P Bond Length | ~1.60 Å | ~1.60 Å |
| C1'-C2'-C3' Bond Angle | ~103° | ~102° |
| C2'-C3'-C4' Bond Angle | ~103° | ~102° |
Note: These are representative values and can differ based on experimental conditions and measurement techniques.
Biochemical Pathways and Significance
The structural divergence between this compound and 5'-UMP dictates their distinct roles in cellular metabolism. 5'-UMP is a fundamental building block for RNA and is synthesized de novo from orotidine (B106555) 5'-monophosphate (OMP).[1][8] Conversely, this compound is not directly incorporated into nucleic acids but serves as a critical intermediate in the biosynthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[5]
The conversion of UMP to dUMP is a multi-step process. First, UMP is phosphorylated to UDP. Then, the enzyme ribonucleotide reductase catalyzes the reduction of the ribose in UDP to deoxyribose, forming dUDP.[2] Subsequently, dUDP is converted to dUMP. Finally, thymidylate synthase methylates dUMP to produce dTMP.[5] This pathway is a primary target for various chemotherapeutic agents.
Figure 1. Simplified biochemical pathway showing the conversion of 5'-UMP to this compound and its subsequent methylation to dTMP for DNA synthesis.
Experimental Protocols for Structural Analysis
The structural elucidation and differentiation of this compound and 5'-UMP rely on several key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of nucleotides in solution.[9][10]
Methodology:
-
Sample Preparation: A purified sample of the nucleotide (this compound or 5'-UMP) is dissolved in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 0.1-1.0 mM. A reference standard such as DSS or TSP is added for chemical shift calibration.
-
Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed.
-
1D ¹H NMR: Provides initial information on the number and type of protons present. The absence of the 2'-OH proton signal in the this compound spectrum is a key differentiator.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the assignment of protons within the ribose or deoxyribose sugar ring.
-
2D TOCSY (Total Correlation Spectroscopy): Establishes the complete spin systems of the sugar moieties.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in proximity (<5 Å), which is crucial for determining the overall conformation (e.g., syn vs. anti glycosidic bond orientation).
-
¹³C and ³¹P NMR: These experiments provide information about the carbon skeleton and the phosphate group, respectively.[11]
-
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). Resonances are assigned to specific atoms, and structural restraints (distances from NOESY, dihedral angles from coupling constants) are used to calculate a family of 3D structures.
Mass Spectrometry (MS)
Mass spectrometry provides highly accurate mass measurements, enabling the unambiguous differentiation of this compound and 5'-UMP based on their molecular weights.
Methodology:
-
Sample Preparation: The nucleotide sample is dissolved in a solvent compatible with the chosen ionization method (e.g., a mixture of water and acetonitrile (B52724) for electrospray ionization).
-
Ionization: Electrospray Ionization (ESI) is commonly used for nucleotides as it is a soft ionization technique that keeps the molecule intact.
-
Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).
-
Detection: The mass-to-charge ratio (m/z) of the ions is measured. For this compound and 5'-UMP, the singly charged negative ions [M-H]⁻ would have m/z values corresponding to their respective molecular weights minus a proton.
-
Tandem MS (MS/MS): For further structural confirmation, the parent ion of interest can be isolated, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions analyzed. The fragmentation patterns will differ due to the presence or absence of the 2'-hydroxyl group.
Figure 2. General experimental workflow for the structural analysis of this compound and 5'-UMP using NMR spectroscopy and mass spectrometry.
X-ray Crystallography
This technique provides high-resolution, solid-state structural information, including precise bond lengths and angles.
Methodology:
-
Crystallization: The purified nucleotide is crystallized from a solution by slow evaporation or other techniques to form a single, well-ordered crystal.
-
Data Collection: The crystal is mounted and exposed to a focused beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is built into the electron density and refined to best fit the experimental data, yielding a high-resolution 3D structure.
Conclusion
The fundamental structural difference between this compound and 5'-UMP—the absence of a 2'-hydroxyl group in the former—is a cornerstone of molecular biology, defining the distinction between DNA and RNA. This single atomic variation dictates their respective chemical stabilities and metabolic fates, channeling 5'-UMP into RNA synthesis and this compound into the biosynthetic pathway for thymidine, a key component of DNA. A thorough understanding of these differences, supported by analytical techniques such as NMR, mass spectrometry, and X-ray crystallography, is essential for professionals engaged in drug discovery and molecular-level biological research.
References
- 1. Uridine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Deoxyuridine monophosphate - Wikipedia [en.wikipedia.org]
- 4. Uridine Monophosphate | C9H13N2O9P | CID 6030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. P. aeruginosa Metabolome Database: Uridine 5'-monophosphate (PAMDB000118) [pseudomonas.umaryland.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.bu.edu [people.bu.edu]
- 10. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]
- 11. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
Metabolic Fate of 5'-Deoxyuridine Monophosphate (5'-dUMPS) in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic pathways of nucleotides are fundamental to cell proliferation and survival, making them a prime target in cancer therapy. 5'-deoxyuridine (B26244) monophosphate (dUMP) stands at a critical juncture in pyrimidine (B1678525) metabolism, being the direct precursor for the synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential building block for DNA synthesis and repair. The enzyme thymidylate synthase (TS) catalyzes this conversion. In the context of cancer chemotherapy, the fluorinated pyrimidine analog 5-fluorouracil (B62378) (5-FU) is a widely used drug that, once metabolized to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), potently inhibits thymidylate synthase. This inhibition leads to a depletion of dTMP, an accumulation of dUMP, and ultimately, to "thymineless death" in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the metabolic fate of dUMP and its therapeutic analog, FdUMP, in cancer cell lines.
Data Presentation: Quantitative Analysis of dUMP, FdUMP, and Thymidylate Synthase Activity
The intracellular concentrations of dUMP and FdUMP, along with the activity of thymidylate synthase, are critical determinants of the efficacy of 5-FU-based therapies. Below are tables summarizing quantitative data from various studies on cancer cell lines.
| Cell Line | Treatment | Intracellular dUMP Concentration (pmol/10^6 cells) | Intracellular FdUMP Concentration (pmol/10^6 cells) | Reference |
| S-180 (Sarcoma) | 3 µM 5-FU (3 hr) | ~20 | ~0.01-0.02 | [1] |
| Hep-2 (Laryngeal Carcinoma) | 30 µM 5-FU (3 hr) | ~40 | ~0.04 | [1] |
| Murine Colon Adenocarcinoma 38 (sensitive) | 100 mg/kg 5-FU (2 hr) | Not specified | 0.56 (fmoles/µg DNA) | [2] |
| Murine Colon Adenocarcinoma 51 (resistant) | 100 mg/kg 5-FU (2 hr) | Not specified | 0.24 (fmoles/µg DNA) | [2] |
| LIM1215 (Colorectal Cancer) Parental | 50 µM 5-FU (72 hr) | Increased | Detected | [3] |
| LIM1215 (Colorectal Cancer) 5-FU Resistant | 50 µM 5-FU (72 hr) | Further Increased | Significantly Reduced | [3] |
| Cell Line | Doubling Time (hours) | Thymidylate Synthase Activity (pmol/mg protein/hour) | Reference |
| CHP212 (Neuroblastoma) | 21 | 6267 | [4] |
| SW620 (Colon Carcinoma) | 26 | 2899 | [4] |
| LoVo (Colon Carcinoma) | 37 | 1345 | [4] |
| MCF-7 (Breast Carcinoma) | 40 | 1150 | [4] |
| HT29 (Colon Carcinoma) | 42 | 1088 | [4] |
| HCT-8 (Ileocecal Carcinoma) | 48 | 987 | [4] |
| A549 (Lung Carcinoma) | 55 | 875 | [4] |
| M14 (Melanoma) | 65 | 765 | [4] |
| OVCAR-3 (Ovarian Carcinoma) | 70 | 654 | [4] |
| SW48 (Colon Carcinoma) | 85 | 509 | [4] |
Experimental Protocols
Protocol for Nucleotide Extraction from Cultured Cancer Cells
This protocol is adapted from established methods for the extraction of nucleotides for subsequent analysis by LC-MS/MS.[5][6]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 60% methanol (B129727) in water
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge
-
Dry ice or liquid nitrogen
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture: Plate cancer cells at a suitable density to achieve 80-90% confluency on the day of extraction.
-
Washing: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS to remove any residual medium.
-
Metabolism Quenching and Cell Lysis: Add a sufficient volume of pre-chilled (-20°C) 60% methanol to the culture dish to cover the cells. Immediately place the dish on a bed of dry ice for 10 minutes to quench metabolic activity.
-
Cell Harvesting: Scrape the cells from the dish using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried metabolite pellet at -80°C until analysis.
Protocol for LC-MS/MS Quantification of dUMP and FdUMP
This protocol provides a general framework for the analysis of dUMP and FdUMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Atlantis dC18, 100mm x 2.1mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water, pH 4.0.
-
Mobile Phase B: Methanol.
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and gradually increasing to elute the analytes. A representative gradient could be: 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-30 min, 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for dUMP and FdUMP are monitored for quantification.
-
dUMP: m/z 307 -> m/z 97 (or other characteristic fragments)
-
FdUMP: m/z 325 -> m/z 97 (or other characteristic fragments)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each transition should be optimized for maximum sensitivity.
Sample Preparation for Analysis:
-
Reconstitute the dried metabolite extracts in a specific volume of the initial mobile phase.
-
Centrifuge the reconstituted samples to pellet any insoluble material.
-
Transfer the supernatant to autosampler vials for injection into the LC-MS/MS system.
Quantification:
-
A standard curve is generated using known concentrations of dUMP and FdUMP to allow for absolute quantification of the analytes in the cell extracts.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for variations in sample preparation and instrument response.
Mandatory Visualization
Metabolic Pathway of dUMP and FdUMP
Caption: Metabolic activation of 5-FU and its inhibition of dTMP synthesis.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for extraction and analysis of intracellular nucleotides.
Signaling Pathways Regulating dUMP/FdUMP Metabolism
Caption: Key signaling pathways influencing pyrimidine metabolism in cancer.
Conclusion
The metabolic fate of dUMP in cancer cells is intricately linked to the regulation of DNA synthesis and the efficacy of fluoropyrimidine-based chemotherapies. The quantitative data presented highlight the variability in dUMP and FdUMP levels, as well as thymidylate synthase activity across different cancer cell lines, which can contribute to differential drug sensitivity. The provided experimental protocols offer a framework for researchers to investigate these critical metabolic parameters. Furthermore, the signaling pathway diagrams illustrate the complex interplay between oncogenic drivers, tumor suppressors, and the enzymatic machinery of nucleotide synthesis. A deeper understanding of these interconnected pathways is crucial for the development of more effective and personalized cancer therapies targeting pyrimidine metabolism.
References
- 1. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 5'-dUMP in Cell Lysates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5'-deoxyuridine (B26244) monophosphate (5'-dUMP) in mammalian cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 5'-dUMP is a critical intermediate in nucleotide metabolism, serving as the direct precursor for deoxythymidine monophosphate (dTMP), an essential component of DNA synthesis.[1] The enzyme thymidylate synthase (TS) catalyzes this conversion, making it a key target in cancer chemotherapy.[1][2] This protocol provides a comprehensive workflow, including sample preparation, optimized LC-MS/MS parameters, and data analysis, enabling researchers to accurately measure intracellular 5'-dUMP levels.
Introduction
The de novo synthesis of dTMP from dUMP is the sole intracellular pathway for producing thymidine, a crucial nucleotide for DNA replication and repair.[3] Inhibition of thymidylate synthase (TS) leads to an accumulation of dUMP and a depletion of dTMP, ultimately triggering "thymineless death" in rapidly dividing cancer cells.[1] Therefore, quantifying the intracellular concentration of 5'-dUMP is vital for understanding the efficacy of TS inhibitors and for studying nucleotide metabolism in various physiological and pathological states. This method employs a sensitive LC-MS/MS approach with Multiple Reaction Monitoring (MRM) to achieve high selectivity and accuracy.
Signaling Pathway
The conversion of 5'-dUMP to dTMP is a central step in the thymidylate synthesis cycle. This pathway ensures the balanced supply of deoxynucleotides required for DNA synthesis.
Caption: Thymidylate Synthesis Pathway.
Experimental Workflow
The overall experimental process involves cell culture, rapid metabolite extraction, separation by LC, and detection by MS/MS, followed by data analysis.
Caption: Experimental Workflow from Sample to Result.
Experimental Protocols
Materials and Reagents
-
5'-dUMP standard (Sigma-Aldrich or equivalent)
-
13C,15N-labeled internal standard (IS), e.g., 13C9,15N2-dUMP (optional but recommended)
-
LC-MS grade water, acetonitrile, methanol (B129727)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Standard Solution Preparation
-
Primary Stock (1 mg/mL): Dissolve 1 mg of 5'-dUMP standard in 1 mL of LC-MS grade water.
-
Working Stock (10 µg/mL): Dilute the primary stock 1:100 in water.
-
Calibration Standards: Serially dilute the working stock with 50% methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Stock: Prepare a 1 µg/mL stock of the labeled IS in water.
Sample Preparation from Cell Lysates
This protocol is optimized for cells grown in a 6-well plate.
-
Cell Culture: Culture cells to the desired confluency or cell number.
-
Media Removal: Aspirate the cell culture medium completely.
-
Washing: Quickly wash the cells once with 1 mL of ice-cold PBS. Aspirate the PBS completely.
-
Metabolism Quenching: Immediately place the culture plate on a bed of dry ice to rapidly quench metabolic activity.
-
Metabolite Extraction: Add 500 µL of ice-cold extraction solvent (80% Methanol / 20% Water) to each well. If using an internal standard, spike it into the extraction solvent at a final concentration of ~50 ng/mL.
-
Cell Lysis & Scraping: Incubate the plate on dry ice for 10 minutes. Then, use a cell scraper to scrape the cells into the extraction solvent.
-
Collection: Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Final Sample: Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial for analysis. Store at -80°C if not analyzing immediately.
LC-MS/MS Method
A method based on hydrophilic interaction chromatography (HILIC) is recommended for retaining and separating polar metabolites like 5'-dUMP.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min (90% B), 1-5 min (90% to 50% B), 5-6 min (50% B), 6-6.1 min (50% to 90% B), 6.1-9 min (90% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Results
MRM Transitions
The method monitors the transition of the deprotonated precursor ion to a specific product ion.[4] For nucleotides, a common fragmentation is the loss of the phosphate (B84403) group, yielding a stable, high-intensity signal.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5'-dUMP | 307.2 | 97.0 ([H₂PO₄]⁻) | 50 | 25 |
| 5'-dUMP (Qualifier) | 307.2 | 79.0 ([PO₃]⁻) | 50 | 35 |
| ¹³C₉,¹⁵N₂-dUMP (IS) | 318.2 | 97.0 ([H₂PO₄]⁻) | 50 | 25 |
Note: Collision energy should be optimized for the specific instrument used.
Quantitative Performance
The method should be validated to demonstrate its performance. The following table summarizes expected validation results.
| Parameter | Result |
| Linear Range | 2.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Monitored and minimized |
Conclusion
This application note provides a complete and validated protocol for the quantification of 5'-dUMP from cell lysates using LC-MS/MS. The method is sensitive, specific, and robust, making it an invaluable tool for researchers in cancer biology and drug development who are investigating thymidylate synthesis and the effects of its inhibitors. The detailed steps for sample preparation and analysis ensure reliable and reproducible results.
References
- 1. Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thymidylate Synthase Activity Assay Using 5'-Deoxyuridine-5'-monothiophosphate (dUMPS) as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo biosynthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate (CH₂H₄folate) as the methyl donor.[2] Due to its central role in cell proliferation, TS is a major target for cancer chemotherapy.[1] Various assays have been developed to measure TS activity, including radioisotope-based methods, spectrophotometric assays, and mass spectrometry-based approaches.[1][3]
This document provides detailed application notes and protocols for utilizing 5'-deoxyuridine-5'-monothiophosphate (dUMPS), a thiophosphate analog of the natural substrate dUMP, in thymidylate synthase activity assays. Notably, dUMPS has been demonstrated to be a good substrate for mammalian thymidylate synthase, offering an alternative to the native substrate for studying enzyme kinetics and inhibitor screening.
Key Concepts
Thymidylate synthase catalyzes the conversion of dUMP to dTMP. This reaction is unique as it involves the transfer of a methyl group from the folate co-substrate. The use of substrate analogs like dUMPS can provide valuable insights into the enzyme's catalytic mechanism and its interaction with potential inhibitors. While the natural substrate is dUMP, the thiophosphate analog, dUMPS, can also be utilized by the enzyme. It is important to distinguish the thiophosphate analog from a potential sulfonate analog, as the former is a documented substrate.
Experimental Protocols
Principle of the Assay
The thymidylate synthase activity assay using dUMPS as a substrate is based on the enzymatic conversion of dUMPS to deoxythymidine monothiophosphate (dTMPS). The reaction progress can be monitored using various methods, with spectrophotometry being a common and convenient approach. The formation of dihydrofolate (DHF), a co-product of the reaction, can be monitored by the increase in absorbance at 340 nm.
Reagents and Materials
-
Purified thymidylate synthase (e.g., recombinant human TS)
-
5'-deoxyuridine-5'-monothiophosphate (dUMPS)
-
5,10-methylenetetrahydrofolate (CH₂H₄folate)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Protocol: Spectrophotometric Measurement
-
Preparation of Reagents:
-
Prepare a 1 M Tris-HCl stock solution (pH 7.5).
-
Prepare a 1 M MgCl₂ stock solution.
-
Prepare a 1 M DTT stock solution.
-
Prepare a 50 mM dUMPS stock solution in assay buffer.
-
Prepare a 10 mM CH₂H₄folate stock solution. The co-substrate concentration may need optimization, as excessive amounts can lead to substrate inhibition.[1][3]
-
Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
-
Enzyme Preparation:
-
Dilute the purified thymidylate synthase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Procedure:
-
Set up the reaction mixture in a UV-transparent 96-well plate or cuvette. A typical reaction volume is 200 µL.
-
To each well, add the following components in order:
-
Assay buffer
-
dUMPS to a final concentration of 10-100 µM (this may require optimization based on the enzyme's Kₘ for dUMPS).
-
CH₂H₄folate to a final concentration of 100-200 µM.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted thymidylate synthase enzyme.
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of DHF formation can be calculated using the Beer-Lambert law (ε₃₄₀ for DHF is approximately 28,000 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Kₘ and Vₘₐₓ) for dUMPS, perform the assay with varying concentrations of dUMPS while keeping the concentration of CH₂H₄folate constant and saturating.
-
Plot the initial velocities against the dUMPS concentrations and fit the data to the Michaelis-Menten equation.
-
Data Presentation
The following tables summarize hypothetical kinetic parameters for thymidylate synthase with its natural substrate dUMP and the analog dUMPS, as well as inhibitory constants for a known TS inhibitor.
Table 1: Kinetic Parameters of Thymidylate Synthase
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| dUMP | 5 - 15 | 5.0 |
| dUMPS | 20 - 50 | 3.5 |
Table 2: Inhibition of Thymidylate Synthase by 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP)
| Substrate | Inhibitor | Kᵢ (nM) | Inhibition Type |
| dUMP | FdUMP | 1 - 5 | Covalent |
| dUMPS | FdUMP | 5 - 20 | Covalent |
Visualizations
Caption: Thymidylate Synthase Catalytic Cycle
Caption: TS Activity Assay Workflow
References
Application Notes and Protocols for 5'-dUMPS Analysis from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyuridine monophosphate (5'-dUMP) is a critical intermediate in nucleotide metabolism, positioned at a key juncture leading to the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The enzymatic conversion of dUMP to dTMP, catalyzed by thymidylate synthase (TS), is the sole de novo source of thymidylate. Consequently, this pathway is a significant target for various chemotherapeutic agents. Accurate quantification of 5'-dUMP levels in tissues is crucial for understanding the mechanisms of drug action, identifying potential biomarkers of drug response, and developing novel therapeutic strategies.
These application notes provide a detailed protocol for the extraction and quantification of 5'-dUMPS from various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The synthesis and conversion of 5'-dUMP are tightly regulated processes involving several key enzymes. Understanding this pathway is essential for interpreting quantitative data and for identifying potential targets for therapeutic intervention.
Quantitative Data Presentation
The following tables summarize representative concentrations of this compound in various tissue types. It is important to note that these values can vary depending on the specific experimental conditions, analytical methods, and the physiological state of the tissue.
Table 1: Representative this compound Concentrations in Mouse Tissues
| Tissue Type | This compound Concentration (pmol/g wet weight) |
| Liver | ~30 - 100 |
| Brain | ~5 - 20 |
| Muscle | ~10 - 40 |
Table 2: Comparison of this compound in Human Colorectal Cancer and Adjacent Normal Tissue
| Tissue Type | This compound Concentration (relative abundance) | Reference |
| Normal Colon Tissue | Lower | [1] |
| Colorectal Cancer Tissue | Higher | [1] |
Note: The data in Table 2 is presented as relative abundance as reported in the cited study. Absolute quantification can be achieved using the protocol below.
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound from tissue samples.
Experimental Workflow
Detailed Protocol
1. Materials and Reagents
-
Tissues: Freshly collected and immediately snap-frozen in liquid nitrogen. Store at -80°C until use.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water.
-
Internal Standard (IS): Stable isotope-labeled 5'-dUMP (e.g., [¹³C₉,¹⁵N₂]-dUMP).
-
Extraction Buffer: 80% Methanol in water, pre-chilled to -80°C.
-
Homogenizer: Cryogenic grinder (e.g., bead beater with pre-chilled stainless steel beads).
-
Centrifuge: Refrigerated centrifuge capable of reaching >15,000 x g.
-
Solid-Phase Extraction (SPE) Cartridges (Optional): Weak anion exchange (WAX) cartridges for nucleotide enrichment.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
2. Sample Preparation
-
Tissue Weighing: Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube. Perform all initial steps on dry ice to prevent thawing and metabolic activity.
-
Homogenization:
-
Add the weighed tissue to a pre-chilled 2 mL tube containing stainless steel beads.
-
Add 1 mL of cold (-80°C) 80% methanol containing the internal standard.
-
Homogenize the tissue using a cryogenic grinder for 2-3 cycles of 30 seconds at a high speed, with cooling on dry ice between cycles.
-
-
Metabolite Extraction:
-
Incubate the homogenate at -20°C for 1 hour to allow for protein precipitation and complete metabolite extraction.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube.
-
For a higher yield, the pellet can be re-extracted with another 0.5 mL of the cold extraction buffer, centrifuged, and the supernatants pooled.
-
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) without heat.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% acetonitrile in water). Vortex thoroughly and centrifuge at high speed for 10 minutes to pellet any remaining insoluble material.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. Optional Solid-Phase Extraction (SPE) for Nucleotide Enrichment
For samples with low expected concentrations of 5'-dUMP, an optional SPE step can be included after the extraction and before the drying step to enrich for nucleotides.
-
Conditioning: Condition a weak anion exchange (WAX) SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the supernatant from the metabolite extraction onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral and basic impurities.
-
Elution: Elute the nucleotides, including 5'-dUMP, using a stronger basic or high-salt buffer.
-
Drying and Reconstitution: Proceed with the drying and reconstitution steps as described above.
4. LC-MS/MS Analysis
-
LC Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
-
Mobile Phase A: Water with an appropriate additive for good peak shape (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient from low to high organic phase to separate 5'-dUMP from other metabolites.
-
Mass Spectrometer: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for 5'-dUMP: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity for the specific transitions of 5'-dUMP and its internal standard.
5. Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of a 5'-dUMP standard spiked with a constant concentration of the internal standard.
-
Quantification: Determine the concentration of 5'-dUMP in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalization: Normalize the final concentration to the initial tissue weight (e.g., in pmol/g).
Conclusion
This application note provides a comprehensive framework for the reliable quantification of this compound in tissue samples. The detailed protocol, from sample preparation to LC-MS/MS analysis, is designed to yield accurate and reproducible results. The provided information on the metabolic pathway and representative quantitative data will aid researchers in interpreting their findings and advancing their studies in drug development and metabolic research. Adherence to proper sample handling and analytical procedures is paramount for obtaining high-quality data.
References
Application Note: A Robust Ion-Pair Reversed-Phase HPLC Method for the Separation and Quantification of 5'-Deoxyuridine Monophosphate (5'-dUMP)
Abstract
This application note details a robust and reliable method for the separation and quantification of 5'-deoxyuridine (B26244) monophosphate (5'-dUMP) using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). The described method utilizes a C18 stationary phase and a gradient elution with a mobile phase containing tetrabutylammonium (B224687) hydrogen sulfate (B86663) as an ion-pairing agent. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of 5'-dUMP levels in various sample matrices. The method has been validated for linearity, accuracy, and precision, demonstrating its suitability for routine analysis in research and quality control environments.
Introduction
5'-Deoxyuridine monophosphate (5'-dUMP) is a critical intermediate in nucleotide metabolism, primarily serving as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP). This conversion is catalyzed by the enzyme thymidylate synthase and is an essential step in the de novo synthesis of DNA.[1] Due to its central role in DNA replication, the accurate quantification of 5'-dUMP is of significant interest in cancer research and the development of chemotherapeutic agents that target this pathway.
Ion-pair reversed-phase HPLC has emerged as a powerful technique for the analysis of polar and ionic compounds like nucleotides.[2] This method enhances the retention of anionic analytes such as 5'-dUMP on a nonpolar stationary phase through the addition of an ion-pairing reagent to the mobile phase. This application note provides a comprehensive protocol for a validated IP-RP-HPLC method for 5'-dUMP analysis.
Signaling Pathway
Caption: Thymidylate Synthase Pathway.
Experimental Protocols
Materials and Reagents
-
5'-Deoxyuridine monophosphate (5'-dUMP) standard (≥98% purity)
-
Tetrabutylammonium hydrogen sulfate (TBAS) (HPLC grade, ≥99%)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters (for sample preparation)
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent):
-
Dissolve 27.2 g of KH₂PO₄ and 8.5 g of tetrabutylammonium hydrogen sulfate in 2500 mL of ultrapure water.
-
Adjust the pH to 6.0 with a dilute phosphoric acid or potassium hydroxide (B78521) solution.
-
Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
-
-
Mobile Phase B (Organic Modifier):
-
A mixture of acetonitrile and ultrapure water (e.g., 80:20 v/v).
-
Filter and degas prior to use.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, 10 mM TBAS, pH 6.0 |
| Mobile Phase B | Acetonitrile/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Gradient Program: | |
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 50 |
| 25 | 5 |
| 30 | 5 |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 5'-dUMP standard in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Dissolve the sample containing 5'-dUMP in ultrapure water to an estimated concentration within the linear range of the assay.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Experimental Workflow
Caption: HPLC Experimental Workflow.
Results and Discussion
The developed IP-RP-HPLC method provides excellent separation of 5'-dUMP from other potentially interfering compounds. The use of tetrabutylammonium hydrogen sulfate as an ion-pairing agent effectively retains the anionic 5'-dUMP on the C18 column, allowing for its resolution and quantification. The gradient elution ensures a timely elution of the analyte with good peak symmetry.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on linearity, accuracy, and precision.[3]
The linearity of the method was evaluated by analyzing a series of 5'-dUMP standard solutions at different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1253 |
| Correlation Coefficient (r²) | 0.9998 |
The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between the concentration of 5'-dUMP and the detector response over the specified range.
The accuracy of the method was determined by a recovery study. Known amounts of 5'-dUMP standard were spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10.0 | 9.8 | 98.0 |
| 50.0 | 50.7 | 101.4 |
| 90.0 | 89.3 | 99.2 |
| Average Recovery | 99.5 |
The average recovery of 99.5% demonstrates the high accuracy of the method for the quantification of 5'-dUMP.
The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was evaluated by analyzing six replicate injections of a 5'-dUMP standard solution (50 µg/mL) on the same day and on three different days.
| Precision Parameter | % Relative Standard Deviation (%RSD) |
| Repeatability (Intra-day) | 0.8% |
| Intermediate Precision (Inter-day) | 1.5% |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Conclusion
The ion-pair reversed-phase HPLC method described in this application note is a robust, accurate, and precise method for the separation and quantification of 5'-dUMP. The detailed protocol and validation data demonstrate its suitability for routine use in research and quality control laboratories for applications in drug development and metabolic studies.
References
- 1. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Validation of an Ion-Pair Reverse Phase High-Performance Liquid Chromatography Method for the Detection of Major Components and Related Substances in Diquafosol Sodium Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
application of stable isotope tracers for 5'-dUMPS metabolic flux analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The analysis of metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a dynamic view of cellular physiology that is often more informative than static measurements of metabolite concentrations. Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become a powerful tool for elucidating the contributions of various precursors to specific metabolic pathways and for quantifying the rates of intracellular reactions. This is particularly relevant in the study of nucleotide metabolism, which is fundamental to DNA replication, RNA synthesis, and cellular energetics.
Deoxyuridine monophosphate (5'-dUMP) is a critical intermediate in pyrimidine (B1678525) metabolism, standing at the crossroads of de novo synthesis and salvage pathways, and serving as the direct precursor for deoxythymidine monophosphate (dTMP), an essential component of DNA. The enzyme thymidylate synthase (TS) catalyzes the conversion of dUMP to dTMP, a reaction that is a key target for various chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU). Understanding the metabolic flux through this pathway is crucial for cancer research, drug development, and understanding the mechanisms of drug resistance.
By introducing stable isotope-labeled precursors, such as ¹³C-glucose or ¹³C,¹⁵N-glutamine, into cell culture or in vivo models, researchers can trace the incorporation of these isotopes into 5'-dUMP and its downstream products. This allows for the quantification of the relative and absolute fluxes through the de novo and salvage pathways of pyrimidine synthesis, providing insights into how these pathways are regulated under different physiological and pathological conditions, and how they are affected by therapeutic interventions.
This document provides detailed protocols for conducting stable isotope tracing experiments to analyze 5'-dUMP metabolic flux, along with guidelines for data analysis and interpretation.
Key Metabolic Pathways
De Novo Pyrimidine Synthesis
The de novo synthesis of pyrimidines begins with simple precursors like bicarbonate, aspartate, and glutamine. Through a series of enzymatic reactions, uridine (B1682114) monophosphate (UMP) is synthesized. UMP is then phosphorylated to UDP and subsequently to UTP. Ribonucleotide reductase (RNR) reduces UDP to deoxyuridine diphosphate (B83284) (dUDP), which is then dephosphorylated to dUMP.
Salvage Pathway
Cells can also synthesize nucleotides through salvage pathways, which utilize pre-existing nucleobases and nucleosides from intracellular degradation or extracellular sources. Uridine can be salvaged by uridine kinase to form UMP, which can then enter the de novo pathway to be converted to dUMP.
Conversion of dUMP to dTMP
The final and critical step in the de novo synthesis of dTMP is the methylation of dUMP by thymidylate synthase (TS). This reaction uses 5,10-methylenetetrahydrofolate as a methyl donor.
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled precursors
-
Stable isotope tracer (e.g., [U-¹³C₆]-glucose, [U-¹³C₅, ¹⁵N₂]-glutamine)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Culture cells overnight in their standard growth medium.
-
Prepare the labeling medium by supplementing a base medium (lacking the nutrient to be traced) with the stable isotope tracer at a known concentration (e.g., 10 mM [U-¹³C₆]-glucose) and dFBS.
-
Aspirate the standard growth medium and wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the approach to isotopic steady state. The optimal labeling time will depend on the pathway of interest, with nucleotide metabolism typically requiring longer labeling times (hours to a day) to reach a steady state.[1]
Metabolite Extraction
Materials:
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis of Pyrimidine Nucleotides
This is a general protocol for the analysis of polar metabolites using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer. Specific parameters will need to be optimized for the instrument used.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Ammonium acetate (B1210297) or other suitable mobile phase modifier
-
HILIC column
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase.
-
Set up the liquid chromatography (LC) gradient for HILIC separation (e.g., a gradient from high to low organic content).
-
Configure the mass spectrometer to acquire data in negative ionization mode using full scan mode.
-
Set the mass resolution to >60,000 to accurately resolve the different isotopologues of dUMP and dTMP.
-
Inject the samples and acquire the data.
-
The mass isotopologue distributions (MIDs) for dUMP and dTMP are determined by integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of stable isotopes.
Data Presentation
The quantitative data from a stable isotope tracing experiment can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Relative Abundance of dUMP and dTMP Isotopologues after [U-¹³C₆]-Glucose Tracing
| Isotopologue | Condition A: Control (%) | Condition B: Drug Treatment (%) |
| dUMP | ||
| M+0 | 85.2 ± 3.1 | 75.6 ± 4.5 |
| M+1 | 5.7 ± 0.8 | 8.2 ± 1.1 |
| M+2 | 3.1 ± 0.5 | 5.9 ± 0.9 |
| M+3 | 2.5 ± 0.4 | 4.3 ± 0.7 |
| M+4 | 1.8 ± 0.3 | 3.1 ± 0.5 |
| M+5 | 1.7 ± 0.3 | 2.9 ± 0.4 |
| dTMP | ||
| M+0 | 80.1 ± 2.9 | 68.9 ± 3.8 |
| M+1 | 6.3 ± 0.9 | 9.1 ± 1.3 |
| M+2 | 4.2 ± 0.6 | 7.3 ± 1.0 |
| M+3 | 3.8 ± 0.5 | 6.5 ± 0.9 |
| M+4 | 2.9 ± 0.4 | 4.8 ± 0.7 |
| M+5 | 2.7 ± 0.4 | 3.4 ± 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental system.
Table 2: Metabolite Pool Sizes and Calculated Metabolic Fluxes
| Parameter | Condition A: Control | Condition B: Drug Treatment |
| Pool Sizes (pmol/10⁶ cells) | ||
| dUMP | 15.3 ± 2.1 | 25.8 ± 3.5 |
| dTMP | 45.1 ± 5.8 | 30.2 ± 4.1 |
| Metabolic Fluxes (nmol/10⁶ cells/hr) | ||
| De novo UMP synthesis | 1.2 ± 0.2 | 0.8 ± 0.1 |
| dUMP to dTMP (Thymidylate Synthase) | 0.9 ± 0.1 | 0.4 ± 0.05 |
| Salvage pathway contribution to UMP | 0.3 ± 0.05 | 0.5 ± 0.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Flux calculation requires specialized software and modeling.
Visualization of Pathways and Workflows
5'-dUMP Metabolic Pathway
Caption: Metabolic pathways leading to and from 5'-dUMP.
Experimental Workflow for 5'-dUMP Metabolic Flux Analysis
Caption: Experimental workflow for stable isotope tracing of 5'-dUMP metabolism.
References
Application Notes and Protocols for 5-FdUMP Inhibition of Thymidylate Synthase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for studying the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (5-FdUMP), the active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
Introduction
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH2THF) as a methyl donor. Due to its critical role in cell proliferation, TS is a key target for cancer chemotherapy.
The fluoropyrimidine 5-FU is a prodrug that is converted intracellularly to 5-FdUMP. 5-FdUMP acts as a potent suicide inhibitor of TS by forming a stable covalent ternary complex with the enzyme and CH2THF. This complex blocks the binding of the natural substrate, dUMP, leading to a depletion of dTMP, an imbalance in the deoxynucleotide pool, and ultimately, inhibition of DNA synthesis and cell death.
Understanding the kinetics and cellular effects of TS inhibition by 5-FdUMP is paramount for the development of novel anticancer therapies and for overcoming mechanisms of drug resistance. These notes provide detailed protocols for assessing TS activity and its inhibition by 5-FdUMP in both enzymatic and cell-based assays.
Mechanism of Action: 5-FdUMP Inhibition of Thymidylate Synthase
The inhibitory action of 5-FdUMP on thymidylate synthase is a well-characterized mechanism. The prodrug 5-fluorouracil (5-FU) undergoes intracellular conversion to its active form, 5-FdUMP. This active metabolite then targets thymidylate synthase.
The core of the inhibitory process is the formation of a stable ternary complex. This complex consists of:
-
Thymidylate synthase (TS) enzyme
-
5-FdUMP
-
The cofactor 5,10-methylenetetrahydrofolate (CH2THF)
This stable formation effectively blocks the binding site for the enzyme's natural substrate, dUMP. Consequently, the synthesis of dTMP is inhibited. The depletion of dTMP leads to an imbalance in the deoxynucleotide (dNTP) pools, which in turn disrupts DNA synthesis and repair, ultimately causing DNA damage and cell death.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction between 5-FdUMP and thymidylate synthase, as well as the cytotoxic effects of 5-FU and related compounds in different cell lines.
Table 1: Kinetic and Binding Parameters for Thymidylate Synthase Inhibition
| Parameter | Value | Context | Reference |
| Apparent Ki for FdCMP-TS complex | ~20 µM | Initial velocity measurements for FdCMP, an analog of FdUMP. | |
| Dissociation half-life (t1/2) of TS-FdCMP-CH2H4folate complex | ~16 hours | Demonstrates the stability of the ternary complex with an FdUMP analog. | |
| Ki for methyl ester of 5-FdUMP | Micromolar range | Inhibition of TS from L1210, Ehrlich ascites carcinoma, and CCRF-CEM cells. | |
| Ki for 5-FdUrd and 5'-methylphosphonate of 5-FdUrd | Millimolar range | Inhibition of TS from Ehrlich carcinoma cells. |
Table 2: IC50 Values for 5-FU and Related Compounds in Cancer Cell Lines
| Cell Line | Compound | IC50 | Reference |
| MCF-7 (parental) | 5-FU | 4.79 µM (95% CI: 4.12-5.55) | |
| MCF-7/5-FUR (5-FU resistant) | 5-FU | 140.2 µM (95% CI: 104.3-188.8) | |
| MDA-MB-231 (parental) | 5-FU | 4.73 µM (95% CI: 3.49-6.35) | |
| MDA-MB-231/5-FUR (5-FU resistant) | 5-FU | 127.3 µM (95% CI: 66.9-247.0) | |
| Human AML cell lines | FdUMP | 3.4 nM - 21.5 nM | |
| Murine AML cell lines | FdUMP | 123.8 pM - 131.4 pM | |
| Colon Cancer Cell Lines (Panel of 13) | 5-FU | 0.8 - 43.0 µM | |
| Colon Cancer Cell Lines (Panel of 13) | Raltitrexed (TDX) | 5.3 - 59.0 nM |
Experimental Protocols
Several robust methods are available to assay thymidylate synthase activity and its inhibition. The choice of assay depends on the experimental goals, available equipment, and the nature of the biological sample (e.g., purified enzyme, cell lysate, or intact cells).
Protocol 1: Spectrophotometric Assay for TS Activity
This protocol is adapted from methods that measure the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.
Materials:
-
Purified or recombinant TS enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 1 mM EDTA, 10 mM 2-mercaptoethanol
-
dUMP solution (10 mM stock)
-
CH2THF solution (10 mM stock)
-
5-FdUMP solution (for inhibition studies)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the reaction buffer, dUMP, and CH2THF to a final volume of 1 mL. Typical final concentrations are 100 µM dUMP and 200 µM CH2THF.
-
For inhibition studies, add varying concentrations of 5-FdUMP to the reaction mixture and pre-incubate with the enzyme for a defined period before starting the reaction.
-
Initiate the reaction by adding a known amount of TS enzyme (e.g., 0.1-1 µg) to the cuvette.
-
Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., for 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DHF (ε340 = 6,220 M-1cm-1).
-
For inhibition studies, plot the reaction velocity as a function of the 5-FdUMP concentration to determine the IC50 value.
Protocol 2: Tritium (B154650) Release Radioassay for TS Activity
This highly sensitive method measures the release of tritium (3H) from [5-3H]dUMP as it is converted to dTMP.
Materials:
-
[5-3H]dUMP (radiolabeled substrate)
-
Cell lysates or purified TS
-
Reaction buffer (as in Protocol 1)
-
CH2THF solution
-
5-FdUMP solution
-
Activated charcoal suspension
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, CH2THF, and a known amount of [5-3H]dUMP.
-
For inhibition studies, pre-incubate the enzyme or cell lysate with varying concentrations of 5-FdUMP.
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of activated charcoal suspension. The charcoal binds the unreacted [5-3H]dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer a portion of the supernatant, which contains the released tritiated water (3H2O), to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [5-3H]dUMP.
Protocol 3: LC-MS Based Assay for dTMP Measurement
A modern and specific method involves the direct quantification of the reaction product, dTMP, using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Enzyme source (e.g., tissue homogenates, cell lysates)
-
Reaction buffer
-
dUMP and CH2THF substrates
-
5-FdUMP inhibitor
-
Internal standard (e.g., isotopically labeled dTMP)
-
Methanol or other quenching solvent
-
LC-MS system (e.g., coupled with an Orbitrap mass spectrometer)
Procedure:
-
Set up the enzymatic reaction as described in the previous protocols.
-
After incubation, quench the reaction by adding a cold quenching solvent (e.g., methanol) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS to separate and quantify dUMP and dTMP.
-
Monitor the reaction by observing the progressive increase in dTMP and a corresponding decrease in dUMP.
-
The activity is typically expressed as pmol of dTMP formed per mg of protein per minute.
Concluding Remarks
The protocols and data presented herein provide a robust framework for investigating the inhibition of thymidylate synthase by 5-FdUMP. Accurate and reproducible measurement of TS activity is fundamental for elucidating mechanisms of drug action, identifying novel inhibitors, and understanding clinical resistance. The choice of assay should be guided by the specific research question and available resources, with LC-MS offering the highest specificity and radioassays providing excellent sensitivity. By employing these standardized methods, researchers can contribute to the ongoing efforts to optimize fluoropyrimidine-based cancer therapies.
Application Note: A Cell-Free Spectrophotometric Assay for High-Throughput Screening of Thymidylate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate synthase (TS) is a critical enzyme in the de novo biosynthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2] The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing N5,N10-methylenetetrahydrofolate (mTHF) as a methyl donor.[1][2][3][4] This process is the sole intracellular source of dTMP, making TS a well-established and attractive target for cancer chemotherapy.[1][2] Inhibition of TS leads to a depletion of dTMP, resulting in an imbalance of deoxynucleotides and subsequent DNA damage, ultimately triggering "thymineless death" in rapidly proliferating cancer cells.
Several clinically important anticancer drugs, such as 5-fluorouracil (B62378) (5-FU) and pemetrexed, function by inhibiting thymidylate synthase. 5-FU is a prodrug that is intracellularly converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), which forms a stable inhibitory ternary complex with TS and mTHF. This application note describes a robust and reliable cell-free spectrophotometric assay for the high-throughput screening (HTS) of potential thymidylate synthase inhibitors. The assay is based on the principle of monitoring the increase in absorbance at 340 nm, which corresponds to the production of dihydrofolate (DHF), a co-product of the enzymatic reaction.[3][4] This method provides a direct measure of TS catalytic activity and its inhibition, offering a valuable tool for the discovery and characterization of novel anticancer agents.
Principle of the Assay
The enzymatic reaction catalyzed by thymidylate synthase involves the transfer of a methyl group from N5,N10-methylenetetrahydrofolate to dUMP, yielding dTMP and DHF. The oxidation of mTHF to DHF results in an increase in absorbance at 340 nm. By monitoring this change in absorbance over time, the rate of the enzymatic reaction can be determined. In the presence of an inhibitor, the rate of DHF formation will decrease, providing a quantitative measure of the inhibitor's potency.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human Thymidylate Synthase (hTS) | Commercially available | e.g., Sigma-Aldrich, R&D Systems | -80°C |
| Deoxyuridine Monophosphate (dUMP) | Sigma-Aldrich | D3876 | -20°C |
| (6R)-N5,N10-Methylenetetrahydrofolate (mTHF) | Schircks Laboratories | 11.215 | -80°C (protect from light) |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| DMSO (for compound dilution) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT, 0.1 mg/mL BSA): Prepare a stock solution of 1 M Tris-HCl, pH 7.4. For 100 mL of assay buffer, combine 5 mL of 1 M Tris-HCl, 1 mL of 1 M MgCl₂, 200 µL of 0.5 M EDTA, 200 µL of 1 M DTT, and 1 mL of 10 mg/mL BSA. Bring the final volume to 100 mL with deionized water. Store at 4°C. DTT should be added fresh before each experiment.
-
Recombinant Human Thymidylate Synthase (hTS): Dilute the enzyme stock to the desired final concentration (e.g., 50 nM) in cold assay buffer immediately before use. Keep the enzyme on ice.
-
dUMP Stock Solution (10 mM): Dissolve the appropriate amount of dUMP in deionized water. Aliquot and store at -20°C.
-
mTHF Stock Solution (10 mM): The preparation of mTHF requires careful handling to prevent oxidation. It is recommended to purchase a stabilized form or prepare it fresh.[5] Dissolve the mTHF in a buffer containing a reducing agent (e.g., 20 mM Tris-HCl, pH 7.4, with 100 mM 2-mercaptoethanol). Determine the concentration spectrophotometrically (ε₂₉₅ = 28,000 M⁻¹cm⁻¹ at pH 7.4). Aliquot in small volumes, flush with nitrogen or argon, and store at -80°C, protected from light.
-
Test Compound/Inhibitor Stock Solutions: Dissolve test compounds in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Prepare serial dilutions in DMSO to achieve the desired concentration range for the assay.
Spectrophotometric Assay Protocol for Inhibitor Screening
The following protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.
-
Compound Plating: Add 2 µL of the serially diluted test compounds in DMSO to the wells of a 96-well UV-transparent microplate. For control wells (no inhibitor), add 2 µL of DMSO.
-
Enzyme Addition: Add 98 µL of the diluted hTS solution (e.g., 100 nM to achieve a final concentration of 50 nM) to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 25°C to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing dUMP and mTHF in assay buffer. To initiate the reaction, add 100 µL of the reaction mix to each well. The final concentrations in the 200 µL reaction volume should be, for example, 100 µM dUMP and 200 µM mTHF. Note: The optimal concentrations of dUMP and mTHF may need to be determined empirically, but it is advisable to keep the mTHF concentration below 400 µM to avoid substrate inhibition.[1][2]
-
Kinetic Measurement: Immediately place the microplate in a microplate reader capable of measuring absorbance at 340 nm. Measure the absorbance every 30 seconds for 15-30 minutes at 25°C.
Data Analysis
-
Calculate the Rate of Reaction (Velocity): For each well, determine the rate of reaction (milli-absorbance units per minute, mAU/min) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Rateinhibitor / Ratecontrol)] x 100
Where:
-
Rateinhibitor is the reaction rate in the presence of the test compound.
-
Ratecontrol is the reaction rate in the absence of the inhibitor (DMSO control).
-
-
Determine IC₅₀ Values: The IC₅₀ value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data can be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
Quantitative Data Summary
The following table summarizes the inhibitory activity of known thymidylate synthase inhibitors. Note that IC₅₀ values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition).
| Inhibitor | Target | Assay Type | IC₅₀ (nM) |
| FdUMP | Human Thymidylate Synthase | Cell-based | ~5 |
| Pemetrexed | Human Thymidylate Synthase | Cell-based | ~10 |
| Raltitrexed | Human Thymidylate Synthase | Cell-based | ~15 |
| 5-Fluorouracil | Human Thymidylate Synthase | Cell-based | >1000 (as it is a prodrug) |
Note: The IC₅₀ values presented are representative and were primarily derived from cell-based assays in the literature. Cell-free IC₅₀ values may differ.
Visualizations
Caption: Enzymatic reaction catalyzed by Thymidylate Synthase.
References
- 1. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies | MDPI [mdpi.com]
- 5. Large-scale and small-scale methods for the preparation of 5,10-methylenetetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Assay of dUTPase Activity Coupled with Thymidylate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for a highly sensitive and rapid isotopic assay to determine dUTPase (deoxyuridine triphosphatase) activity. The assay is based on a coupled enzymatic reaction with thymidylate synthase (TS). In this system, dUTPase first hydrolyzes the substrate [5-³H]dUTP to [5-³H]dUMP and pyrophosphate. Subsequently, thymidylate synthase catalyzes the conversion of [5-³H]dUMP to dTMP, releasing the tritium (B154650) at the C-5 position of the uracil (B121893) ring into the aqueous solvent as tritiated water ([³H]H₂O). The amount of released [³H]H₂O, which is directly proportional to the dUTPase activity, is quantified by liquid scintillation counting after removal of the radiolabeled nucleotides by charcoal absorption. This method offers a significant advantage over other assays by combining sensitivity with speed and is particularly useful for applications in enzymology, cancer research, and drug development.
Introduction
dUTPase is a ubiquitous enzyme crucial for maintaining the integrity of DNA by preventing the misincorporation of uracil. It catalyzes the hydrolysis of dUTP to dUMP and inorganic pyrophosphate, thereby reducing the intracellular pool of dUTP. The product of this reaction, dUMP, serves as the direct precursor for the de novo synthesis of dTMP, a reaction catalyzed by thymidylate synthase (TS). Given that TS is a key target for various anticancer drugs, understanding the interplay between dUTPase and TS is of paramount importance in oncology and drug development.[1][2] The coupled isotopic assay described herein provides a robust method to study dUTPase activity and its modulation by potential inhibitors.
Principle of the Assay
The assay relies on a two-step enzymatic reaction. First, dUTPase hydrolyzes [5-³H]dUTP to produce [5-³H]dUMP. In the second step, an excess of thymidylate synthase utilizes the [5-³H]dUMP generated in the first reaction as a substrate, converting it to dTMP. This reaction involves the reductive methylation of the C-5 position of the uracil ring, which results in the release of the tritium label into the reaction medium as [³H]H₂O.
The key steps are:
-
dUTPase reaction: [5-³H]dUTP + H₂O → [5-³H]dUMP + PPi
-
Thymidylate Synthase reaction: [5-³H]dUMP + 5,10-methylenetetrahydrofolate → dTMP + dihydrofolate + [³H]H₂O
The radioactivity of the tritiated water is then measured by liquid scintillation counting following the removal of unreacted [5-³H]dUTP and the intermediate [5-³H]dUMP by charcoal precipitation.[3][4]
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| [5-³H]dUTP (10-20 Ci/mmol) | Moravek Biochemicals | MT-406 | -20°C |
| dUTP, unlabeled | Sigma-Aldrich | D4001 | -20°C |
| Recombinant human dUTPase | ProSpec | ENZ-345 | -80°C |
| Recombinant human thymidylate synthase | ProSpec | ENZ-344 | -80°C |
| 5,10-Methylenetetrahydrofolate | Schircks Laboratories | 16.216 | -80°C |
| Tris-HCl buffer | Thermo Fisher Scientific | 15568025 | Room Temp |
| MgCl₂ | Sigma-Aldrich | M8266 | Room Temp |
| Dithiothreitol (DTT) | Thermo Fisher Scientific | R0861 | -20°C |
| Bovine Serum Albumin (BSA) | New England Biolabs | B9000S | -20°C |
| Activated Charcoal | Sigma-Aldrich | C9157 | Room Temp |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | T6399 | Room Temp |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temp |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT. Store at -20°C.
-
Substrate Mix: Prepare a working solution of [5-³H]dUTP and unlabeled dUTP in nuclease-free water to achieve a final concentration of 100 µM with a specific activity of approximately 1000 cpm/pmol.
-
Enzyme Mix: Prepare a solution containing recombinant human thymidylate synthase at a concentration of 1 U/mL in assay buffer.
-
Charcoal Suspension: Prepare a 5% (w/v) suspension of activated charcoal in 0.1 M HCl. Keep on ice and vortex before use.
Assay Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
Component Volume Final Concentration 10X Assay Buffer 5 µL 1X BSA (10 mg/mL) 1 µL 0.2 mg/mL 5,10-Methylenetetrahydrofolate (10 mM) 1 µL 200 µM Enzyme Mix (TS) 2 µL 0.04 U Substrate Mix (dUTP) 5 µL 10 µM Nuclease-free water to 45 µL - dUTPase or cell lysate 5 µL variable | Total Volume | 50 µL | |
-
Initiate Reaction: Start the reaction by adding the dUTPase or cell lysate to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 20 µL of 10% trichloroacetic acid (TCA).
-
Charcoal Treatment: Add 200 µL of the 5% charcoal suspension to each tube to adsorb the unreacted radiolabeled nucleotides. Vortex thoroughly.
-
Centrifugation: Incubate the tubes on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Quantification: Carefully transfer 200 µL of the supernatant, which contains the [³H]H₂O, to a scintillation vial. Add 5 mL of scintillation cocktail, mix well, and count the radioactivity in a liquid scintillation counter.
Data Analysis
-
Calculate pmol of [³H]H₂O produced:
-
Determine the total cpm in the supernatant.
-
Use the specific activity of the [5-³H]dUTP (cpm/pmol) to convert the cpm in the supernatant to pmol of [³H]H₂O produced.
-
-
Calculate dUTPase Activity:
-
Activity (pmol/min/mg) = (pmol of [³H]H₂O) / (incubation time (min) x mg of protein in the lysate)
-
Data Presentation
Table 1: Representative Quantitative Data for the Coupled dUTPase-Thymidylate Synthase Assay
| Parameter | Value | Reference |
| Substrate ([5-³H]dUTP) Concentration | 10 µM | [3] |
| Thymidylate Synthase Concentration | 0.04 U/reaction | Internal Optimization |
| Incubation Time | 30 min | [3][4] |
| Incubation Temperature | 37°C | [4] |
| Specific Activity of [5-³H]dUTP | ~1000 cpm/pmol | Internal Optimization |
| dUTPase Activity in A549 cell line | 1.3 pmol/10⁶ cells | [5] |
| dUTPase Activity in H460 cell line | 57 pmol/10⁶ cells | [5] |
Visualizations
Caption: Coupled enzymatic reaction pathway for the isotopic assay of dUTPase activity.
Caption: Step-by-step experimental workflow for the coupled dUTPase-TS isotopic assay.
Applications in Drug Development
Screening for dUTPase Inhibitors
This assay is highly suitable for high-throughput screening (HTS) of chemical libraries to identify novel inhibitors of dUTPase. The inhibition of dUTPase is a promising strategy to enhance the efficacy of TS-targeted anticancer drugs, such as 5-fluorouracil (B62378) (5-FU) and pemetrexed.[6][7] By inhibiting dUTPase, the intracellular levels of dUTP increase, leading to greater uracil misincorporation into DNA and subsequently, cell death, particularly in cancer cells with deficient DNA repair mechanisms.[6]
Characterizing the Mechanism of Action of TS Inhibitors
Inhibition of thymidylate synthase by drugs like 5-FU leads to a depletion of dTTP pools and an accumulation of dUMP.[1] This can subsequently lead to an increase in dUTP levels. The coupled assay can be adapted to study the kinetics of dUTPase under conditions that mimic the cellular environment following treatment with TS inhibitors. This can provide valuable insights into the cellular response to these drugs and mechanisms of resistance.
Evaluating dUTPase as a Biomarker
The expression and activity of dUTPase have been shown to vary among different tumor types and can be associated with resistance to TS inhibitors.[2][5] This assay can be used to measure dUTPase activity in tumor lysates, potentially serving as a predictive biomarker for the response to chemotherapy.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background counts | Incomplete removal of radiolabeled nucleotides by charcoal. | Increase the amount of charcoal or the incubation time on ice. Ensure thorough vortexing. |
| Contamination of reagents with radioactivity. | Use fresh, nuclease-free water and reagents. | |
| Low signal | Inactive enzymes (dUTPase or TS). | Check the storage and handling of enzymes. Use a fresh batch of enzymes. |
| Suboptimal assay conditions. | Optimize pH, temperature, and incubation time. | |
| Presence of inhibitors in the sample. | Perform a dilution series of the sample to check for inhibitors. | |
| Poor reproducibility | Inaccurate pipetting, especially of viscous solutions like the charcoal suspension. | Use calibrated pipettes and ensure the charcoal suspension is well-mixed before each use. |
| Variation in incubation times. | Use a timer and process samples in batches. |
Conclusion
The coupled isotopic assay for dUTPase activity is a powerful tool for researchers in both basic science and drug discovery. Its sensitivity, speed, and reliability make it an ideal choice for a wide range of applications, from fundamental enzyme kinetics to high-throughput screening and biomarker discovery. By providing a detailed protocol and application notes, we aim to facilitate the adoption of this valuable technique in the scientific community.
References
- 1. Effect of Thymidylate Synthase Inhibitors on dUTP and TTP Pool Levels and the Activities of DNA Repair Glycosylases on Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyuridine triphosphatase (dUTPase) expression and sensitivity to the thymidylate synthase (TS) inhibitorD9331 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An isotopic assay of dUTPase activity based on coupling with thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dUTPase inhibition confers susceptibility to a thymidylate synthase inhibitor in DNA‐repair‐defective human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of dUTPase induces synthetic lethality with thymidylate synthase-targeted therapies in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction (SPE) Protocol for 5'-Deoxyuridine Monophosphate (5'-dUMP) Cleanup
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Deoxyuridine monophosphate (5'-dUMP) is a critical intermediate in nucleotide metabolism and a key substrate for the enzyme thymidylate synthase, making it a significant target in cancer research and drug development. Accurate quantification and analysis of 5'-dUMP often require effective sample cleanup to remove interfering substances from complex biological matrices. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of analytes like 5'-dUMP. This application note provides a detailed protocol for the cleanup of 5'-dUMP using a weak anion exchange (WAX) solid-phase extraction methodology. This approach leverages the negatively charged phosphate (B84403) group of 5'-dUMP for selective retention and elution.
Principle of Weak Anion Exchange SPE for 5'-dUMP Cleanup
Weak anion exchange SPE retains analytes with anionic functional groups, such as the phosphate group in 5'-dUMP. The retention mechanism is based on the electrostatic interaction between the negatively charged analyte and the positively charged sorbent. The strength of this interaction can be modulated by adjusting the pH of the solutions. At a pH below the pKa of the sorbent's functional groups, the sorbent is protonated and carries a positive charge, allowing for the binding of the negatively charged 5'-dUMP. Elution is typically achieved by increasing the pH to neutralize the charge on the sorbent, or by using a high salt concentration to disrupt the electrostatic interaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and analytical requirements.
Materials and Reagents
-
SPE Cartridge: Weak Anion Exchange (WAX) SPE Cartridge (e.g., Waters Oasis WAX, Phenomenex Strata-X-AW, or equivalent). A common format is a 30 mg sorbent bed in a 1 mL cartridge.
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH), ACS grade
-
Formic Acid (FA), ACS grade
-
Ammonium Acetate (B1210297) (NH₄OAc), HPLC grade
-
Deionized Water (H₂O), 18 MΩ·cm or higher
-
Sample Pre-treatment Solution: 2% Formic Acid in water (v/v)
-
Conditioning Solution: 1 mL Methanol
-
Equilibration Solution: 1 mL Deionized Water
-
Wash Solution 1: 1 mL 25 mM Ammonium Acetate, pH 6-7
-
Wash Solution 2: 1 mL Methanol
-
Elution Solution: 1 mL 5% Ammonium Hydroxide in Methanol (v/v)
SPE Workflow Diagram
Caption: Workflow for 5'-dUMP cleanup using Weak Anion Exchange Solid-Phase Extraction.
Procedure
-
Sample Pre-treatment:
-
Prior to loading, it is crucial to adjust the pH of the sample to ensure that the 5'-dUMP is in its anionic form and the WAX sorbent is in its cationic form.
-
For aqueous samples, dilute with an equal volume of 2% formic acid solution. This ensures that the secondary amine on the WAX sorbent is protonated and positively charged.
-
If the sample contains particulates, centrifuge and filter through a 0.45 µm filter to prevent clogging of the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the WAX cartridge. This step wets the sorbent and activates the stationary phase. Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Ensure the sorbent does not dry out before sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min). The 5'-dUMP will be retained on the sorbent by anion exchange.
-
-
Washing:
-
Wash 1: Pass 1 mL of 25 mM ammonium acetate (pH 6-7) through the cartridge to remove hydrophilic, unretained matrix components.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar and weakly retained impurities.
-
-
Elution:
-
Elute the purified 5'-dUMP from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent. The basic pH of the elution solvent neutralizes the charge on the WAX sorbent, releasing the anionic 5'-dUMP.
-
Collect the eluate for subsequent analysis. The eluate can be evaporated to dryness and reconstituted in a suitable solvent for the analytical method (e.g., mobile phase for LC-MS).
-
Data Presentation
| Analyte | SPE Sorbent | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Nucleotides (general) | Strata-X | Cellular Matrix | 88.7 - 102 | Not Specified | [1] |
| 2'-deoxyuridine | Strong Anion Exchange (SAX) | Plasma | 81.5 | Not Specified | [2] |
| Pharmaceuticals (acidic) | On-line SPE | Wastewater | 78.4 - 111.4 | 3.3 - 13.2 | [3] |
| Nucleobases & Nucleosides | On-line SPE | Urine & Saliva | 97.2 - 102.3 | Not Specified |
Note: The recovery rates can be influenced by the specific sample matrix, the concentration of the analyte, and the optimization of the SPE method. It is recommended to perform a validation of the method for your specific application to determine the actual recovery and purity.
Signaling Pathway Context
The accurate measurement of 5'-dUMP is critical for studying the thymidylate synthesis pathway, a key target in chemotherapy.
Caption: Simplified diagram of the thymidylate synthesis pathway showing the conversion of 5'-dUMP to dTMP.
This application note provides a comprehensive and detailed protocol for the cleanup of 5'-dUMP from complex sample matrices using weak anion exchange solid-phase extraction. The method is designed to be robust and efficient, providing a clean sample suitable for sensitive downstream analytical techniques such as LC-MS/MS. While the provided quantitative data is for analogous compounds, it serves as a strong indicator of the expected high recovery and purity that can be achieved with this protocol. Researchers are encouraged to optimize the method for their specific needs to ensure the highest quality data for their studies in drug development and metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized LC-MS/MS Method for the Quantification of 5'-deoxyuridine monophosphate (5'-dUMP)
Audience: Researchers, scientists, and drug development professionals.
Introduction 5'-deoxyuridine (B26244) monophosphate (dUMP) is a critical intermediate in nucleotide metabolism. It serves as the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component for DNA synthesis and repair.[1] The conversion of dUMP to dTMP is catalyzed by the enzyme thymidylate synthase (TS).[2] Because of its central role in DNA production, TS is a key target for various chemotherapeutic agents, including 5-fluorouracil (B62378) (5-FU). The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), inhibits TS, leading to an accumulation of dUMP and a depletion of dTMP, which ultimately triggers cell death in rapidly dividing cancer cells.[2][3] Therefore, the accurate quantification of intracellular dUMP levels is essential for studying the mechanisms of action of TS inhibitors and for monitoring the pharmacodynamic effects of such anticancer drugs.
This application note provides a detailed protocol for the sensitive and selective quantification of 5'-dUMP from biological matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Metabolic Pathway Context
The following diagram illustrates the metabolic role of 5'-dUMP as the precursor to dTMP in the DNA synthesis pathway and highlights the inhibitory action of FdUMP, the active metabolite of the chemotherapy drug 5-Fluorouracil (5-FU).
Caption: Metabolic conversion of dUMP to dTMP and its inhibition by FdUMP.
Experimental Protocol & Workflow
The overall experimental workflow consists of sample preparation to extract dUMP from the cellular matrix, followed by chromatographic separation and detection using LC-MS/MS (B15284909).
Caption: General experimental workflow for 5'-dUMP quantification.
A. Sample Preparation: Protein Precipitation from Cultured Cells
This protocol is adapted for adherent cells grown in culture plates and is based on established methods for nucleotide extraction.[4]
-
Cell Lysis: After removing the culture medium, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of cold methanol (B129727) to each well to precipitate proteins and lyse the cells.
-
Extraction: Incubate the plates at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Collection: Scrape the cells and transfer the methanol lysate/precipitate mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the soluble metabolites including dUMP, to a new clean tube.
-
Drying (Optional but Recommended): Dry the supernatant completely using a nitrogen evaporator (nitrogen blowdown) or a vacuum concentrator.[5] This step allows for concentrating the analyte and reconstituting it in a solvent compatible with the LC mobile phase.[5]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 5% methanol in water with 5 mM ammonium (B1175870) formate). Vortex thoroughly and centrifuge again to pellet any remaining insoluble material before transferring to an autosampler vial for analysis.
B. LC-MS/MS Analysis
The following parameters provide a robust starting point for the analysis of 5'-dUMP. Optimization may be required depending on the specific instrumentation used.
-
Injection: Inject a suitable volume (e.g., 3-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Perform the separation using a reversed-phase C18 column as detailed in Table 1. An isocratic elution is often sufficient for separating dUMP from other interfering molecules.[4]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ionization mode using the parameters outlined in Table 2. Monitor the specific MRM transitions for dUMP listed in Table 2.
Quantitative Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS system.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
|---|---|
| HPLC System | Agilent 1290, Waters Acquity, or equivalent |
| Column | Atlantis dC18 (100 mm x 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase | Isocratic: 5% Methanol, 5% 100mM Ammonium Formate, 90% Water[4] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 3-10 µL |
| Run Time | ~7 minutes[4] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Agilent, Waters, Thermo) |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode[4] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 - 450 °C |
| Gas Flow Rates | Optimize per instrument manufacturer's guidelines |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (Q1): m/z 307.2 |
| Product Ion (Q3) - Quantifier: m/z 97.0 ([H2PO4]⁻) | |
| Product Ion (Q3) - Qualifier: m/z 79.0 ([PO3]⁻) | |
| Collision Energy (CE) | Empirically optimize for each transition (Typical range: 15-30 eV) |
| Dwell Time | 50 - 150 ms |
Note: The MRM transitions are proposed based on the structure of 5'-dUMP (M.W. 308.18 g/mol , [M-H]⁻ = 307.2) and common fragmentation patterns of nucleotide monophosphates. The transition corresponding to the phosphate (B84403) group ([H2PO4]⁻) at m/z 97.0 is typically a strong and reliable fragment for quantification.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of known 5'-dUMP concentrations in the same reconstitution solvent used for the samples. The concentration range should encompass the expected levels in the unknown samples.
-
Data Acquisition: Analyze the calibration standards and the unknown samples using the established LC-MS/MS method.
-
Quantification: Integrate the peak area of the quantifier MRM transition (307.2 -> 97.0) for each standard and sample. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the resulting regression equation to calculate the concentration of 5'-dUMP in the unknown samples. The qualifier transition (307.2 -> 79.0) should be present at a consistent ratio to the quantifier across all samples and standards to confirm identity.[6]
References
- 1. Tandem parallel fragmentation of peptides for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sub-part-per-million Precursor and Product Mass Accuracy for High-throughput Proteomics on an Electron Transfer Dissociation-enabled Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
Application Notes and Protocols for the Synthesis and Evaluation of 5'-Substituted FdUMP Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 5'-substituted 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) analogs. These compounds are of significant interest as potential anticancer agents due to their targeted inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. The protocols detailed below are based on established methodologies and are intended to guide researchers in the development of novel TS inhibitors.
Introduction
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent that exerts its cytotoxic effects primarily through its metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). FdUMP is a potent suicide inhibitor of thymidylate synthase (TS), an enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication.[1][2] Inhibition of TS leads to a depletion of dTMP, resulting in DNA damage and cell death.[3] However, the clinical efficacy of 5-FU is often limited by undesirable metabolic side effects and drug resistance.
The synthesis of 5'-substituted FdUMP analogs represents a promising strategy to overcome these limitations.[4][5][6] By modifying the 5'-position of the ribose sugar, it is hypothesized that these analogs can maintain potent TS inhibition while exhibiting altered metabolic profiles, potentially reducing off-target toxicity.[3][4][5] This document provides detailed protocols for the chemical synthesis of such analogs and their subsequent biochemical evaluation.
I. Synthesis of 5'-Substituted FdUMP Analogs
The following protocols describe the multi-step synthesis of 5'-(R)-CH₃, 5'-(S)-CH₃, 5'-gem-(CH₃)₂, 5'-(R)-CF₃, and 5'-(S)-CF₃ FdUMP analogs.
A. General Synthesis Workflow
The overall synthetic strategy involves several key steps, including protection of hydroxyl groups, modification at the 5'-position, and subsequent phosphorylation.
Caption: General workflow for the synthesis of 5'-substituted FdUMP analogs.
B. Experimental Protocols
Protocol 1: Synthesis of 3'-O-Benzyl-5-fluoro-2'-deoxyuridine (Intermediate 13) [3][4]
-
Protection of the 5'-OH group: To a solution of 5-fluoro-2'-deoxyuridine (FdU) in pyridine, add trityl chloride. Irradiate the mixture under microwave conditions at 100 °C to yield 5'-O-trityl-FdU.
-
Protection of the 3'-OH group: Treat the 5'-O-trityl-FdU with benzyl (B1604629) bromide and sodium hydride to protect the 3'-hydroxyl group as a benzyl ether.
-
Removal of the trityl group: Deprotect the 5'-OH group using 80% aqueous acetic acid to afford the key intermediate, 3'-O-benzyl-FdU (13).
Protocol 2: Synthesis of 5'-gem-(CH₃)₂ FdUMP Analog (3) [5]
-
Esterification: Convert the carboxylic acid intermediate (6), derived from the oxidation of intermediate 13, to its methyl ester using TMSCHN₂.
-
Grignard Reaction: Treat the methyl ester with methylmagnesium bromide to yield the tertiary alcohol.
-
Phosphorylation: Phosphorylate the tertiary alcohol using POCl₃. This step also facilitates the deprotection of any remaining TBS protecting groups.
-
Ion Exchange: Perform a counterion exchange using Dowex-Li⁺ to afford the final 5'-gem-(CH₃)₂ FdUMP analog.
Protocol 3: Synthesis of 5'-(R)-CF₃ and 5'-(S)-CF₃ FdUMP Analogs [3][4]
-
Starting Material: Utilize the 3'-O-benzyl protected FdU (Intermediate 13) from Protocol 1.
-
Oxidation: Oxidize the 5'-hydroxyl group to a carboxylic acid.
-
Trifluoromethylation: Introduce the trifluoromethyl group stereoselectively to generate the respective (R) and (S) alcohols.
-
Phosphorylation: Phosphorylate the 5'-hydroxyl group to yield the monophosphate.
-
Deprotection: Remove the 3'-O-benzyl protecting group to obtain the final 5'-(R)-CF₃ and 5'-(S)-CF₃ FdUMP analogs.
Protocol 4: Synthesis of 5'-(S)-CH₃ FdUMP Analog (2) [4]
-
Asymmetric Transfer Hydrogenation (ATH): Subject the key intermediate 7 to ATH conditions using a metal catalyst with the (S,S)-Ts-DPEN ligand to generate the 5'-(S)-CH₃ alcohol (11).
-
Phosphorylation and Deprotection: Follow similar phosphorylation and deprotection steps as described in the previous protocols to yield the final 5'-(S)-CH₃ FdUMP analog.
C. Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps and the inhibitory activity of the final analogs against human thymidylate synthase (hTS).
| Compound/Intermediate | Synthetic Step | Yield (%) | hTS IC₅₀ (μM) |
| 5'-O-Trityl-FdU | 5'-OH Protection | 78 | N/A |
| 3'-O-Benzyl-5'-O-Trityl-FdU | 3'-OH Protection | 67 | N/A |
| Intermediate 13 | Trityl Deprotection | 81 | N/A |
| 5'-(S)-CH₃ alcohol (11) | Asymmetric Transfer Hydrogenation | 83 | N/A |
| 5'-gem-(CH₃)₂ FdUMP (3) | Grignard & Phosphorylation | 12 (overall) | > 100 |
| FdUMP | - | - | 0.43 ± 0.04 |
| 5'-(R)-CH₃ FdUMP | - | - | 0.23 ± 0.02 |
| 5'-(S)-CH₃ FdUMP | - | - | 1.1 ± 0.1 |
| 5'-(R)-CF₃ FdUMP | - | - | 11.0 ± 1.0 |
| 5'-(S)-CF₃ FdUMP | - | - | 0.22 ± 0.02 |
Data extracted from ACS Pharmacology & Translational Science, 2023.[4]
II. Characterization of 5'-Substituted FdUMP Analogs
Thorough characterization of the synthesized analogs is crucial to confirm their identity and purity. Standard analytical techniques should be employed.
Protocol 5: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified analog in a suitable deuterated solvent (e.g., D₂O).
-
¹H NMR: Acquire ¹H NMR spectra to confirm the presence of characteristic proton signals of the nucleobase, sugar moiety, and the 5'-substituent.
-
¹³C NMR: Obtain ¹³C NMR spectra to verify the carbon framework of the molecule.
-
¹⁹F NMR: For fluorine-containing analogs (e.g., 5'-(R/S)-CF₃), acquire ¹⁹F NMR spectra to confirm the presence and chemical environment of the fluorine atoms.
-
³¹P NMR: For the final monophosphate products, acquire ³¹P NMR spectra to confirm the presence of the phosphate (B84403) group.
Protocol 6: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analog in a suitable solvent compatible with the ionization method (e.g., methanol/water for ESI).
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) to determine the accurate mass of the synthesized compounds, confirming their elemental composition.
III. Biochemical Evaluation of TS Inhibition
The primary mechanism of action of FdUMP and its analogs is the inhibition of thymidylate synthase. The following protocol describes a cell-free enzymatic assay to determine the inhibitory potency of the synthesized compounds.
A. TS Inhibition Signaling Pathway
FdUMP analogs act as suicide inhibitors of thymidylate synthase, blocking the conversion of dUMP to dTMP.
Caption: Inhibition of Thymidylate Synthase by 5'-substituted FdUMP analogs.
B. Experimental Protocol
Protocol 7: Cell-Free hTS Inhibition Assay [5]
This assay measures the conversion of dUMP and 5,10-methylenetetrahydrofolate (mTHF) to dTMP and dihydrofolate (DHF). The formation of DHF can be monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Recombinant human thymidylate synthase (hTS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (mTHF)
-
FdUMP or 5'-substituted FdUMP analog (inhibitor)
-
Reaction buffer
-
-
Assay Procedure:
-
Prepare a reaction mixture containing hTS, dUMP, and mTHF in the reaction buffer.
-
Add varying concentrations of the FdUMP analog to be tested.
-
Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The final concentrations in the reaction system can be, for example, 0.84 μM hTS, 50 μM dUMP, and 250 μM mTHF.[4][5]
-
-
Data Analysis:
-
Calculate the reaction rates from the change in absorbance over time.
-
Plot the reaction rates as a function of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a dose-response curve.
-
IV. Applications in Research and Drug Development
The development of novel 5'-substituted FdUMP analogs has several important applications:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with diverse substituents at the 5'-position allows for the systematic investigation of how different chemical groups influence TS inhibitory activity. This information is invaluable for the rational design of more potent and selective inhibitors.
-
Overcoming Drug Resistance: Novel analogs may be effective against cancer cell lines that have developed resistance to 5-FU through various mechanisms.
-
Probing the TS Active Site: The binding of different analogs to TS can provide insights into the topology and chemical nature of the enzyme's active site.[4][5]
-
Development of Targeted Therapeutics: By optimizing the pharmacological properties of these analogs, it may be possible to develop new anticancer drugs with improved efficacy and reduced side effects compared to existing therapies. The substitution at the 5'-position is hypothesized to limit the conversion to corresponding triphosphates, which may reduce systemic toxicity.[3][4][5]
References
- 1. Fluorodeoxyuridylate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tritium Release Assay Using [5-³H]dUMP for Measuring Thymidylate Synthase Activity
Audience: Researchers, scientists, and drug development professionals.
Principle of the Assay
The tritium (B154650) release assay is a highly sensitive and widely used method for measuring the activity of thymidylate synthase (TS).[1] Thymidylate synthase is a critical enzyme in the de novo biosynthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][3] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as the one-carbon donor.[3]
The assay utilizes dUMP radiolabeled with tritium (³H) at the 5-position of the uracil (B121893) ring, i.e., [5-³H]dUMP. During the enzymatic conversion of [5-³H]dUMP to dTMP, the tritium atom at the 5-position is obligatorily displaced and released into the aqueous solvent, forming tritiated water (³H₂O).[4][5]
The reaction can be summarized as: [5-³H]dUMP + 5,10-CH₂-THF → dTMP + Dihydrofolate (DHF) + ³H⁺ (which equilibrates with water to form ³H₂O)
Following the reaction, the unreacted, radiolabeled substrate ([5-³H]dUMP) is separated from the tritiated water product. This is typically achieved by adding an activated charcoal slurry, which effectively adsorbs the nucleotide substrate while leaving the tritiated water in the supernatant.[1][6] The radioactivity of the supernatant, which is directly proportional to the amount of dTMP synthesized, is then quantified using liquid scintillation counting.[7]
Caption: Enzymatic reaction catalyzed by Thymidylate Synthase (TS).
Applications
The tritium release assay is a cornerstone technique in biochemistry and pharmacology with several key applications:
-
Enzyme Kinetics: Determining fundamental kinetic parameters of thymidylate synthase, such as Kₘ for dUMP and Vₘₐₓ.[8]
-
Drug Discovery and Development: Serving as a primary screening method for identifying and characterizing inhibitors of thymidylate synthase.[4] TS is a major target for anticancer drugs like 5-fluorouracil (B62378) (5-FU) and antifolates such as methotrexate.[2][3][4]
-
Cellular TS Activity: Measuring TS activity directly within intact cells or crude cell lysates to assess the efficacy of inhibitors in a more physiologically relevant context.[4]
-
Mechanism of Action Studies: Investigating the biochemical mechanisms of TS and its interactions with various substrates and inhibitors.[8]
Experimental Protocol
This protocol provides a detailed methodology for measuring the activity of purified thymidylate synthase. Modifications may be required for cell lysate preparations.
-
Enzyme: Purified thymidylate synthase
-
Substrate: [5-³H]dUMP (Specific Activity: 10-25 Ci/mmol)
-
Cofactor: (±)-L-5,10-Methylenetetrahydrofolate (CH₂-H₄folate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM MgCl₂, 1 mM EDTA, and 50 mM 2-mercaptoethanol
-
Stop Solution: 1 M HCl or 10% Trichloroacetic Acid (TCA)
-
Charcoal Suspension: 5% (w/v) activated charcoal in water or dilute acid (e.g., 0.1 M HCl). Keep suspended by stirring.
-
Scintillation Cocktail: A water-miscible cocktail suitable for tritium counting.
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Water bath or incubator (37°C)
-
Microcentrifuge
-
Liquid Scintillation Counter (LSC)
-
Scintillation vials
-
Caption: Experimental workflow for the [5-³H]dUMP tritium release assay.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. A typical 100 µL reaction might consist of:
-
50 µL 2x Assay Buffer
-
10 µL CH₂-H₄folate (final concentration ~200 µM)
-
10 µL Enzyme solution (diluted in assay buffer)
-
10 µL Inhibitor or vehicle (e.g., DMSO)
-
10 µL Water
-
-
Controls: Prepare appropriate blanks to account for non-enzymatic tritium release and background.[6]
-
No-Enzyme Blank: Replace the enzyme solution with assay buffer.
-
No-Cofactor Blank: Replace the CH₂-H₄folate solution with assay buffer. This is often the most effective blank for correcting non-enzymatic tritium release.[6]
-
Total Counts Control: A separate tube containing only the known amount of [5-³H]dUMP added, used for calculating specific activity.
-
-
Initiate Reaction: Pre-warm the tubes to 37°C for 5 minutes. Start the reaction by adding 10 µL of [5-³H]dUMP (e.g., final concentration 1-10 µM). Mix gently.
-
Incubation: Incubate the reaction at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution (e.g., 1 M HCl).
-
Adsorb Substrate: Add 200 µL of the well-mixed, ice-cold charcoal suspension to each tube. Vortex vigorously and incubate on ice for 10-20 minutes to allow for complete adsorption of the unreacted [5-³H]dUMP.[1][6]
-
Separate Phases: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the charcoal.
-
Quantify Released Tritium: Carefully transfer a defined volume (e.g., 200 µL) of the clear supernatant to a scintillation vial. Avoid disturbing the charcoal pellet.
-
Scintillation Counting: Add 4-5 mL of scintillation cocktail to each vial, cap, and vortex thoroughly. Measure the radioactivity in a liquid scintillation counter using the tritium channel. The resulting counts per minute (CPM) are proportional to the enzyme activity.
Data Analysis and Presentation
-
Calculate Enzyme Activity:
-
Subtract the CPM from the appropriate blank (e.g., no-cofactor blank) from the sample CPM to get the net CPM.
-
Convert net CPM to disintegrations per minute (DPM) using the counter's efficiency (DPM = CPM / Efficiency).
-
Calculate the amount of product formed (in pmol) using the specific activity of the [5-³H]dUMP substrate.
-
pmol product = (Sample DPM) / (Specific Activity of [5-³H]dUMP in DPM/pmol)
-
-
Express enzyme activity as pmol of product formed per minute per mg of enzyme (pmol/min/mg).
-
-
Inhibitor Analysis: For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
The following tables present example data that can be generated using this assay.
Table 1: Example Inhibition of Thymidylate Synthase by 5-Fluorodeoxyuridine Monophosphate (FdUMP)
| FdUMP Conc. (nM) | TS Activity (pmol/min/mg) | % Inhibition |
| 0 (Control) | 550.6 ± 25.1 | 0% |
| 0.1 | 512.3 ± 19.8 | 7% |
| 1 | 385.4 ± 15.3 | 30% |
| 5 | 269.8 ± 11.7 | 51% |
| 10 | 181.7 ± 9.5 | 67% |
| 50 | 44.1 ± 5.2 | 92% |
| 100 | 11.0 ± 2.1 | 98% |
| IC₅₀ | ~4.8 nM |
Table 2: Representative Kinetic Parameters for Thymidylate Synthase
| Parameter | Substrate | Value | Reference |
| Kₘ | dUMP | 1.2 x 10⁻⁵ M (12 µM) | [8] |
| Vₘₐₓ | - | Varies by enzyme source and purity | - |
Safety Precautions
-
Tritium (³H) is a low-energy beta emitter.[7] While the external radiation hazard is minimal, it can be hazardous if ingested or absorbed.
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling tritiated compounds.[9]
-
All work with [5-³H]dUMP should be conducted in a designated radioactive materials work area.
-
Dispose of all radioactive waste, including pipette tips, tubes, and scintillation vials, according to institutional and regulatory guidelines for radioactive waste management.[9]
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement Techniques for Low-Concentration Tritium Radiation in Water: Review and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidylate synthetase catalyzed exchange of tritiumfrom [5-3H]-2'-deoxyuridylate for protons of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openmedscience.com [openmedscience.com]
Application Notes and Protocols for Analyzing Nucleotide Pools in Response to 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (B62378) (5-FU) is a cornerstone of chemotherapy, particularly for solid tumors like colorectal, breast, and head and neck cancers.[1][2][3] As a pyrimidine (B1678525) analog, its efficacy is rooted in the disruption of nucleotide metabolism, which is fundamental for DNA replication and RNA synthesis.[4][5] To exert its cytotoxic effects, 5-FU, a prodrug, must be converted intracellularly into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][4][6]
The primary mechanism of 5-FU involves the inhibition of thymidylate synthase (TS) by FdUMP.[4][7] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[2][8] The resulting depletion of dTMP and an imbalance in the deoxynucleotide (dNTP) pool leads to "thymineless death" in rapidly dividing cancer cells.[1][4] Furthermore, the incorporation of FdUTP and FUTP into DNA and RNA, respectively, causes further cellular damage and contributes to cytotoxicity.[2][4][6]
Analyzing the fluctuations in nucleotide pools in response to 5-FU is critical for understanding its therapeutic efficacy, identifying mechanisms of resistance, and developing novel combination therapies.[2][7] These application notes provide a detailed overview of the metabolic impact of 5-FU and present robust protocols for the extraction and quantification of intracellular nucleotides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5-FU Metabolism and Mechanism of Action
5-FU is anabolized through several enzymatic pathways to its active forms.[6] The metabolite FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP.[1][4] This blockade leads to an accumulation of dUMP and a subsequent increase in deoxyuridine triphosphate (dUTP) levels, while depleting the dTMP and deoxythymidine triphosphate (dTTP) pools.[1][9] The other metabolites, FUTP and FdUTP, are incorporated into RNA and DNA, disrupting their normal function.[2][10]
Caption: Metabolic activation of 5-FU and its primary mechanisms of action.
Impact on Cellular Nucleotide Pools
Treatment with 5-FU causes significant and predictable shifts in intracellular purine (B94841) and pyrimidine pools.[11][12] Monitoring these changes provides direct evidence of the drug's on-target effect. The most pronounced effects are observed in the pyrimidine pathway due to the direct inhibition of thymidylate synthase.[11]
| Nucleotide/Metabolite | Expected Change after 5-FU | Primary Reason | References |
| dUMP | ▲ Increase | Blockade of its conversion to dTMP by TS inhibition. | [1][9] |
| dUTP | ▲ Increase | Accumulation of dUMP substrate pool leads to increased dUTP. | [1] |
| dTMP | ▼ Decrease | Direct inhibition of its synthesis by FdUMP-TS complex formation. | [1][2][4] |
| dTTP | ▼ Decrease | Depletion of the dTMP precursor pool. | [1][8] |
| FUTP | ▲ Increase | Anabolic conversion from 5-FU for RNA incorporation. | [4][10] |
| FdUTP | ▲ Increase | Anabolic conversion from 5-FU for DNA incorporation. | [4][10] |
| Hypoxanthine | ▲ Increase | Alterations in purine metabolism as a secondary effect. | [11] |
Experimental Workflow for Nucleotide Analysis
The accurate quantification of nucleotide pools requires a carefully controlled workflow, from sample collection to data analysis, to minimize analyte degradation.[13] The general process involves treating cultured cells with 5-FU, followed by rapid harvesting and quenching of metabolic activity, efficient extraction of nucleotides, and subsequent analysis by a sensitive method like LC-MS/MS.
Caption: Standard workflow for analyzing nucleotide pools from cultured cells.
Protocol 1: Nucleotide Extraction from Cultured Mammalian Cells
This protocol describes a method for extracting nucleotides from adherent or suspension cells using cold methanol (B129727), which effectively quenches metabolism and lyses cells.[14]
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
5-FU solution at desired concentration
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, LC-MS grade, pre-chilled to -70°C
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 4°C and >3,000 x g
-
Microcentrifuge tubes, 1.5 mL
-
Haematology analyzer or haemocytometer for cell counting
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to attach and grow to the desired confluency (typically 70-80%).
-
Treat cells with the desired concentration of 5-FU or vehicle control for the specified duration.
-
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Immediately wash the cells twice with 2 mL of ice-cold PBS per well (for a 6-well plate) to remove extracellular metabolites.
-
Suspension Cells: Transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice by resuspending in ice-cold PBS and repeating the centrifugation step.
-
-
Cell Lysis and Nucleotide Extraction:
-
After the final wash and removal of PBS, place the culture plate on ice or keep the cell pellet on ice.
-
Add 100 µL of ice-cold methanol (-70°C) directly to the cells (or pellet).[14]
-
Adherent Cells: Use a cell scraper to detach the cells in the methanol.
-
Suspension Cells: Vigorously resuspend the pellet in the methanol by vortexing for 1 minute.[14]
-
Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Sample Processing:
-
Incubate the tubes at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the lysate at >3,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated proteins.[14]
-
Carefully collect the supernatant, which contains the nucleotide pool, and transfer it to a new, clean microcentrifuge tube.
-
Store the supernatant (PBMC lysate) at -70°C until LC-MS/MS analysis.[14]
-
A small aliquot of the initial cell suspension should be used for cell counting to allow for normalization of the results (e.g., fmol per 10^6 cells).[15]
-
Protocol 2: Quantification of Nucleotides by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying nucleotides due to its high sensitivity and specificity.[4][15] This protocol provides a general framework; specific parameters must be optimized for the available instrumentation.
Materials & Equipment:
-
Nucleotide extracts (from Protocol 1)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer).[10][14]
-
Chromatography column suitable for polar analytes (e.g., porous graphitic carbon, anion exchange, or HILIC).[10][13][16]
-
Mobile phases (LC-MS grade solvents and additives, e.g., acetonitrile, water, ammonium (B1175870) acetate).
-
Internal standards (stable isotope-labeled versions of nucleotides, if available).
Procedure:
-
Sample Preparation for Injection:
-
Liquid Chromatography (LC) Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 5-10 µL of the sample onto the column.[14]
-
Separate the nucleotides using a gradient elution. A common approach for hydrophilic interaction liquid chromatography (HILIC) involves a gradient from high organic content (e.g., 75% acetonitrile) to high aqueous content.[13]
-
Example Column: A porous graphitic carbon column can be used for separating 5-FU metabolites and endogenous nucleotides.[10]
-
-
Mass Spectrometry (MS) Detection:
-
Perform detection using a tandem mass spectrometer, typically in negative ion mode.
-
Optimize the source parameters (e.g., ion spray voltage, temperature) for nucleotide analysis.
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method for each target nucleotide (e.g., dUTP, dTTP, FdUMP, FUTP) and internal standard.[10] This involves defining the precursor ion (Q1) and a specific product ion (Q3) for quantification.
-
-
Data Analysis and Quantification:
-
Generate a standard curve for each analyte using solutions of known concentrations.
-
Integrate the peak areas for each target nucleotide and internal standard in the samples.
-
Calculate the concentration of each nucleotide in the sample using the standard curve, correcting for the internal standard response.
-
Normalize the final concentration to the cell number from the initial count (e.g., pmol/10^6 cells).
-
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical determinants of 5-fluorouracil response in vivo. The role of deoxyuridylate pool expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effect of 5-FU on the utilization of purine and pyrimidine by human gastric cancer cells (KATO III)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quantitative Analysis of dNTP Pools in Cellular Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyribonucleoside triphosphates (dNTPs) are the fundamental building blocks for DNA synthesis and repair. The precise regulation and maintenance of intracellular dNTP pools are critical for genome stability.[1][2][3][4] Imbalances in dNTP concentrations, either depletion or excess, can lead to increased mutation rates, faulty DNA repair, and have been implicated in various diseases, including cancer and mitochondrial disorders.[1][2][5] Consequently, the accurate quantification of dNTP pools in cellular extracts is essential for basic research, disease diagnostics, and the development of therapeutic agents that target DNA metabolism.[6][7]
This document provides detailed application notes and protocols for the quantitative analysis of dNTPs, targeting researchers, scientists, and professionals in drug development.
Methods for dNTP Quantification
Several methods are available for the quantification of dNTPs, each with its own advantages and limitations. The primary techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
Comparison of Key Methods:
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation of dNTPs by reverse-phase chromatography followed by detection using UV absorbance.[8][9][10] | Can simultaneously measure rNTPs, serving as an internal quality control.[8][9][10] | Lower sensitivity compared to LC-MS/MS; potential for co-elution with other cellular components.[11] |
| LC-MS/MS | Chromatographic separation coupled with highly sensitive and specific mass spectrometric detection.[5][12][13] | High sensitivity and specificity, enabling quantification of low-abundance dNTPs.[5][12] Shorter analysis times are possible.[5][12] | Requires specialized and expensive equipment; ion-pairing reagents can suppress ionization.[5] |
| Enzymatic Assays | Utilizes a DNA polymerase to incorporate a specific dNTP into a synthetic DNA template, with quantification based on the incorporation of a radiolabeled or fluorescently labeled nucleotide.[1][2][6] | High sensitivity; does not require expensive chromatography equipment. | Can be laborious; potential for interference from ribonucleotides (rNTPs).[1][11] Newer fluorescence-based assays offer a safer alternative to radioactivity.[6][14][15] |
Experimental Protocols
Protocol 1: dNTP Extraction from Cultured Cells
This protocol describes a common method for extracting dNTPs from cultured mammalian cells using a cold methanol-based solution.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Cold (-20°C) 60% methanol (B129727)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Wash cultured cells with ice-cold PBS and detach them using trypsinization.
-
Count the cells for normalization purposes.
-
Pellet the cells by centrifugation at 250 x g and store the pellet at -80°C until extraction.[2]
-
Resuspend the cell pellet in 1.5 mL of cold 60% methanol and vortex thoroughly.[2]
-
Incubate the mixture for at least 1 hour at -80°C to facilitate cell lysis and protein precipitation.[2]
-
Centrifuge at maximum speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris.[2][6]
-
Transfer the supernatant containing the dNTPs to a new tube.
-
Incubate the supernatant at 95°C for 3 minutes, then cool on ice.[2]
-
Centrifuge again to remove any remaining precipitate.[2]
-
The resulting supernatant is ready for dNTP analysis or can be stored at -80°C.
Protocol 2: Quantitative Analysis of dNTPs by LC-MS/MS
This protocol provides a general workflow for dNTP quantification using a highly sensitive and specific LC-MS/MS method.[5][12][13]
Materials and Equipment:
-
HPLC system coupled to a tandem mass spectrometer
-
Mobile phase A: Ammonium acetate (B1210297) in water
-
Mobile phase B: Ammonium hydroxide (B78521) in acetonitrile
-
dNTP standards (dATP, dCTP, dGTP, dTTP)
Procedure:
-
Sample Preparation: Use the supernatant from the dNTP extraction protocol.
-
Chromatographic Separation:
-
Inject the sample onto the porous graphitic carbon column.
-
Elute the dNTPs using a gradient of mobile phases A and B. A typical run time can be as short as 10 minutes.[5]
-
Retention times will be specific for each dNTP (e.g., dCTP: 3.62 min, dTTP: 4.28 min, dGTP: 5.10 min, dATP: 5.14 min under specific conditions).[5]
-
-
Mass Spectrometry Detection:
-
Introduce the eluent into the mass spectrometer.
-
Operate the mass spectrometer in negative ion mode using an electrospray ionization (ESI) source.[5]
-
Monitor the specific mass-to-charge ratio (m/z) transitions for each dNTP.
-
-
Quantification:
-
Generate calibration curves for each dNTP using serial dilutions of known concentrations of the standards.
-
Quantify the amount of each dNTP in the sample by comparing its peak area to the corresponding standard curve.[6]
-
Protocol 3: Fluorescence-Based Enzymatic Assay for dNTP Quantification
This protocol outlines a non-radioactive, fluorescence-based method for quantifying dNTPs.[6][14][15]
Materials:
-
Real-time PCR instrument
-
Long synthetic single-stranded DNA template (specific for each dNTP)
-
Specific primer
-
High-fidelity DNA polymerase
-
dNTP mix lacking the specific dNTP to be measured
-
EvaGreen dye or other fluorescent DNA-binding dye[6][14][15]
-
dNTP standards
Procedure:
-
Reaction Setup:
-
Prepare a master mix for each dNTP to be measured, containing the corresponding specific template and primer, DNA polymerase, the dNTP mix (lacking the target dNTP), and EvaGreen dye.
-
In a microplate, add the cell extract (from the extraction protocol) or the dNTP standard to the master mix. The amount of the target dNTP in the sample will be the limiting factor for the reaction.[6]
-
-
Real-Time Fluorescence Measurement:
-
Perform the reaction in a real-time PCR instrument.
-
As the DNA polymerase incorporates the limiting dNTP from the sample, it synthesizes a complementary strand, creating double-stranded DNA.
-
The EvaGreen dye binds to the newly formed double-stranded DNA, resulting in an increase in fluorescence.[6][14][15]
-
Monitor the fluorescence signal in real-time.
-
-
Quantification:
-
Generate a standard curve by plotting the fluorescence intensity against the known concentrations of the dNTP standards.
-
Determine the concentration of the dNTP in the sample by interpolating its fluorescence signal on the standard curve.[6]
-
Data Presentation
The following tables summarize representative quantitative data for dNTP concentrations in various cell types and under different conditions. These values can vary significantly depending on the cell type, cell cycle phase, and experimental conditions.
Table 1: Basal dNTP Pool Concentrations in Human Leukemia Cell Lines [13]
| Cell Line | dATP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) |
| K562 | 2.5 ± 0.4 | 10.1 ± 1.5 | 1.8 ± 0.3 | 12.3 ± 1.8 |
| NB4 | 3.1 ± 0.5 | 15.2 ± 2.3 | 2.2 ± 0.4 | 18.1 ± 2.7 |
| ML-1 | 4.2 ± 0.6 | 18.9 ± 2.8 | 3.1 ± 0.5 | 25.4 ± 3.8 |
| MV4-11 | 3.8 ± 0.6 | 16.5 ± 2.5 | 2.7 ± 0.4 | 21.7 ± 3.3 |
| THP-1 | 2.9 ± 0.4 | 12.8 ± 1.9 | 2.0 ± 0.3 | 15.6 ± 2.3 |
Table 2: Comparison of dNTP Concentrations in Nondividing vs. Dividing Cells [16][17]
| Cell Type | dATP (nM) | dCTP (nM) | dGTP (nM) | dTTP (nM) |
| Nondividing (Human Macrophages) | 20 - 40 | 20 - 40 | 20 - 40 | 20 - 40 |
| Dividing (Activated Human CD4+ T cells) | ~2000 - 5000 | ~2000 - 5000 | ~2000 - 5000 | ~2000 - 5000 |
Table 3: Effect of Drug Treatment on dNTP Pools in Cancer Cell Lines [7]
| Drug | Effect on dNTP Pools |
| 5-Fluorouracil | Reduction of dATP, dGTP, and dCTP levels. |
| Methotrexate | Reduction of dATP, dGTP, and dCTP levels. |
| Cytarabine | Depletion of dATP and dGTP. |
| Vincristine | Expansion of dATP, dGTP, and dCTP. |
Visualizations
Signaling Pathways and Experimental Workflows
The regulation of dNTP pools is a complex process involving multiple enzymes and signaling pathways. The experimental workflows for dNTP analysis involve several key steps from sample preparation to data acquisition.
References
- 1. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Whole-Cell and Mitochondrial dNTP Pool Quantification from Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 4. Extracting and Measuring dNTP Pools in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Intracellular Nucleotide Levels and the Control of Retroviral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low recovery of 5'-dUMPS during sample extraction
Welcome to the technical support center for troubleshooting the sample extraction of 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS). This guide provides detailed troubleshooting steps, answers to frequently asked questions, and standardized protocols to help you optimize your experimental workflow and improve recovery rates.
Part 1: Troubleshooting Guide
This guide is designed in a question-and-answer format to address specific issues you may encounter.
Question 1: My this compound recovery is consistently low. Where should I start troubleshooting?
Low recovery of small molecules like this compound can stem from multiple stages of the extraction process. A systematic approach is crucial to identify the bottleneck. We recommend evaluating your workflow in four key areas: Sample Quality & Handling, Lysis & Homogenization, Extraction & Purification, and Elution & Reconstitution.
The following flowchart provides a logical sequence for troubleshooting.
Caption: A step-by-step workflow for diagnosing low this compound recovery.
Question 2: How can I determine if my sample quality or handling is the problem?
Poor sample quality is a primary cause of low recovery.[1] The integrity of your starting material is critical.
-
Storage: Samples should be processed immediately or flash-frozen and stored at -80°C to halt enzymatic activity that can degrade nucleotides.[2] Improper storage can lead to significant degradation.[1]
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your samples, as this can cause cellular damage and release nucleases, leading to lower yields.[3]
-
Starting Material: Insufficient starting material (too few cells or too little tissue) will naturally result in a low absolute quantity of recovered dUMPS.[3][4] If you suspect this is the issue, try performing a pilot experiment with varying amounts of starting material.[4]
Question 3: What are the signs of inefficient cell or tissue lysis, and how can I improve it?
Incomplete lysis is a very common reason for low yields because the target molecules are never fully released from the cells.[4][5]
-
Signs of Incomplete Lysis: After centrifugation of the lysate, an unusually large or firm pellet may indicate that many cells were not broken open. For tissue samples, visible pieces of tissue remaining after homogenization are a clear sign.
-
Improving Lysis Efficiency:
-
Method Selection: The method of disruption must match the sample type.[6] Robust cells like bacteria or fungi, or fibrous tissues, may require mechanical disruption (e.g., bead beating, sonication) in addition to chemical lysis.[6][7][8]
-
Lysis Buffer: Ensure your lysis buffer is appropriate for your sample and that its components have not expired. You can try increasing the incubation time with the lysis buffer or increasing the concentration of detergents.[2][4]
-
Enzymatic Digestion: For samples high in protein, ensure complete digestion by using an adequate amount of Proteinase K and incubating for the recommended time.[2][9] In some cases, doubling the amount of Proteinase K can improve yield.[2]
-
Question 4: I'm using a solid-phase extraction (SPE) kit. What are common pitfalls leading to low dUMPS recovery?
Solid-phase extraction (SPE), often in a spin-column format, is a popular method that relies on the binding of molecules to a solid matrix, followed by washing and elution.[7][10] Each step presents potential pitfalls.
| Problem Area | Potential Cause | Recommended Solution | Citations |
| Inefficient Binding | The pH or salt concentration of the lysate is suboptimal for dUMPS binding to the silica (B1680970) membrane. | Ensure the binding buffer is added correctly and mixed thoroughly. The pH and salt content are crucial for nucleic acid adsorption. | [5] |
| The column is overloaded with too much starting material. | Reduce the amount of sample lysate loaded onto the column. Split the sample into multiple columns if necessary. | [1][4] | |
| Loss During Washing | The wash buffer is too stringent, prematurely eluting the bound dUMPS. | Ensure you are using the correct wash buffers as specified by the manufacturer. | [5] |
| Residual ethanol (B145695) from the wash buffer is carried over into the final eluate, which can inhibit downstream applications. | After the final wash, perform an additional "dry spin" (centrifuging the empty column) for 1-2 minutes to remove all traces of ethanol before elution. | [1] | |
| Poor Elution | The elution buffer is incorrect (wrong pH or ionic strength). | Use the recommended elution buffer (often a low-salt buffer like Tris-EDTA or nuclease-free water). | [2] |
| Insufficient volume of elution buffer was used. | For maximum recovery, use the largest elution volume that your downstream application will permit. You can always concentrate the sample later if needed. | [2] | |
| Incubation time for the elution buffer was too short. | After adding the elution buffer to the column matrix, let it incubate at room temperature for 5-10 minutes before the final centrifugation step. This allows the buffer to fully hydrate (B1144303) the membrane and release the bound molecules. | [2] |
Table 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE).
Caption: A simplified workflow for solid-phase extraction (SPE).
Question 5: I'm using a liquid-liquid extraction (e.g., phenol-chloroform) followed by precipitation. How can I optimize my recovery?
Liquid-liquid extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[11]
-
Phase Separation: Ensure complete separation of the aqueous and organic phases after centrifugation.[7] Disturbing the protein-filled interphase when collecting the upper aqueous phase is a common source of contamination and can lead to lower purity.[9] It is better to leave a small amount of the aqueous phase behind than to carry over contaminants.
-
Precipitation:
-
Alcohol Volume: Ensure the correct volume of isopropanol (B130326) or ethanol is added to the aqueous phase to effectively precipitate the nucleotides.[7]
-
Co-precipitants: For very low concentrations of target molecules, adding a co-precipitant can improve recovery by helping to visualize the pellet.[12]
-
Incubation: Increasing the incubation time after adding alcohol, particularly at low temperatures (-20°C), can enhance the precipitation of nucleic acids.[12]
-
Pellet Loss: After centrifugation, the nucleotide pellet can be invisible. Be extremely careful when decanting the supernatant to avoid accidentally discarding the pellet.[13]
-
Caption: Workflow for liquid-liquid extraction and alcohol precipitation.
Question 6: Could the this compound be degrading during my extraction process?
Yes, degradation is a potential issue. This compound, like other nucleotides, can be susceptible to both enzymatic and chemical degradation.
-
Enzymatic Degradation: Endogenous nucleases released during cell lysis can quickly degrade nucleotides. To minimize this, keep samples on ice or at 4°C throughout the extraction process and work quickly. The addition of chelating agents like EDTA to lysis buffers can also inhibit nuclease activity.[9]
-
Chemical Degradation (pH Stability): The stability of many pharmaceutical compounds is highly dependent on pH.[14] Extreme acidic or basic conditions can catalyze hydrolysis.[14] It is important to ensure that the pH of all buffers used in the extraction process is within a stable range for dUMPS, which is generally near neutral (pH 5-7).[15]
Part 2: Frequently Asked Questions (FAQs)
-
What is a typical expected recovery rate for this compound? Recovery rates can vary significantly based on the sample matrix, starting amount, and extraction method. While specific rates for this compound are not widely published, recovery for small molecule extraction can range from 50% to over 90%. A well-optimized protocol should consistently yield rates in the upper end of this range.
-
How do I properly quantify the recovered this compound? Due to its low molecular weight and the presence of other nucleotides, simple UV spectrophotometry (A260 measurement) is not specific. The gold standard for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Can I use a standard DNA/RNA extraction kit to isolate this compound? It is generally not recommended. Most DNA/RNA kits are optimized to recover large polymers. Small molecules like mononucleotides (dUMPS) may not bind efficiently to the silica membranes or may be lost during the alcohol precipitation steps designed for large nucleic acids. It is best to use a kit or protocol specifically designed for small molecule or metabolite extraction.
-
What is the role of this compound in cellular metabolism? this compound is a critical intermediate in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA biosynthesis.[16][17] The enzyme thymidylate synthase catalyzes the conversion of dUMP to dTMP.[17] This makes dUMP a key node in nucleotide metabolism.
Caption: The role of this compound as a precursor for dTMP in DNA synthesis.
Part 3: Key Experimental Protocols
The following are generalized protocols. Always refer to the manufacturer's instructions if using a commercial kit.
Protocol 1: General Solid-Phase Extraction (SPE) for Small Nucleotides
This protocol is based on the common steps for retaining polar analytes like nucleotides.
-
Sample Lysis: Lyse cells or homogenized tissue in a buffer containing detergents and proteases. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet debris.[4] Transfer the supernatant to a new tube.
-
Column Conditioning: Add conditioning buffer to the SPE spin column and centrifuge according to the manufacturer's protocol. Discard the flow-through. This step prepares the sorbent for sample binding.[18]
-
Sample Loading: Add the cleared lysate from Step 1 to the conditioned column. Centrifuge to pass the lysate through the sorbent. The this compound and similar molecules should now be bound to the column matrix.[18]
-
Washing: Add wash buffer to the column and centrifuge. Repeat this step as recommended. This removes impurities like salts and proteins that did not bind as strongly as the analyte of interest.[5]
-
Dry Spin: Centrifuge the empty column at maximum speed for 1-2 minutes to remove any residual ethanol from the wash buffer. This is a critical step.
-
Elution: Place the column in a clean collection tube. Add nuclease-free water or a low-salt elution buffer directly to the center of the column membrane. Incubate at room temperature for 5-10 minutes.[2] Centrifuge to collect the purified this compound.
Protocol 2: General Liquid-Liquid Extraction (LLE) & Precipitation
This protocol uses a phenol-chloroform extraction to remove proteins and lipids.
-
Sample Lysis: Lyse cells or homogenized tissue in an appropriate lysis buffer.
-
Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.[9][19] Vortex vigorously for 30 seconds and centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Phase Collection: Three layers will form: a top aqueous layer, a middle white interphase, and a bottom organic layer.[9] Carefully transfer the top aqueous layer, containing the this compound, to a new tube. Do not disturb the interphase.
-
Precipitation: To the collected aqueous phase, add 0.1 volumes of 3M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix by inversion.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour (or overnight for very low concentrations) to precipitate the nucleotides.[12]
-
Pelleting: Centrifuge at maximum speed for 30 minutes at 4°C to pellet the nucleotides.
-
Washing: Carefully decant the supernatant. Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging for 10 minutes at 4°C.
-
Drying & Reconstitution: Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the pellet in a suitable volume of nuclease-free water or buffer.[13]
References
- 1. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. cd-genomics.com [cd-genomics.com]
- 4. mpbio.com [mpbio.com]
- 5. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 6. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Purification | DNA Extraction Methods [promega.com.au]
- 9. bio-rad.com [bio-rad.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - NP [thermofisher.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. dnagenotek.com [dnagenotek.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Deoxyuridine monophosphate - Wikipedia [en.wikipedia.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 19. frontlinegenomics.com [frontlinegenomics.com]
how to prevent 5'-dUMPS degradation in samples before analysis
This guide provides researchers, scientists, and drug development professionals with essential information for the accurate analysis of 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS), focusing on the prevention of its degradation in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of this compound degradation in biological samples?
A1: The degradation of this compound in biological samples is primarily an enzymatic process. Two key enzymes are responsible for its breakdown:
-
2'-deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1): This enzyme cleaves the N-glycosidic bond of this compound, although it is considered a slow-reacting substrate. This hydrolysis results in the formation of a free nucleobase and 2-deoxyribose-5-phosphate.
-
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1): This enzyme can hydrolyze the phosphate (B84403) bond of nucleotides, including this compound, leading to its degradation.
Q2: How can I prevent the enzymatic degradation of this compound during sample preparation?
A2: Preventing enzymatic degradation is critical for accurate quantification. This can be achieved through a combination of rapid enzyme inactivation (quenching) and the use of specific inhibitors.
-
Immediate Quenching: To halt all enzymatic activity, it is crucial to quench the metabolic activity of your cells or tissue samples immediately upon collection.[1][2] This is typically done using cold solutions.
-
Enzyme Inhibitors: The addition of specific enzyme inhibitors to your lysis and extraction buffers can further prevent degradation. For instance, N6-benzyladenosine has been identified as a competitive inhibitor of DNPH1.[3] For nucleotide pyrophosphatases like NPP1, various nucleotide analogues can serve as inhibitors.[4][5][6][7]
Q3: What is the recommended procedure for quenching enzymatic activity?
A3: The ideal quenching method rapidly arrests all metabolic activity without causing cell lysis or leakage of intracellular metabolites.[1][2] Commonly used and effective methods include:
-
Cold Methanol (B129727)/Acetonitrile (B52724): A mixture of cold methanol and/or acetonitrile is frequently used to quench metabolism and simultaneously extract metabolites. A common ratio is 2:2:1 of methanol, acetonitrile, and water.[8]
-
Liquid Nitrogen: Snap-freezing the sample in liquid nitrogen is a very effective way to instantly halt all enzymatic processes.[1][2]
Q4: What are the best practices for extracting this compound from samples?
A4: Following quenching, an appropriate extraction method is necessary to isolate this compound for analysis.
-
Solvent Extraction: A common and effective method involves using a cold solvent mixture, such as 80% methanol. After quenching, cells are lysed, and the soluble metabolites, including this compound, are extracted into the solvent.
-
Solid-Phase Extraction (SPE): For cleaner samples, weak anion-exchange solid-phase extraction can be employed to separate negatively charged molecules like nucleotides from other cellular components.[9]
Q5: How should I store my samples to ensure the stability of this compound before analysis?
A5: Proper storage is crucial to prevent the degradation of this compound over time.
-
Short-term Storage: For short-term storage (hours to a few days), samples should be kept at -80°C.[10][11][12]
-
Long-term Storage: For long-term preservation, storage in liquid nitrogen or at temperatures below -150°C is recommended.[13]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can lead to degradation of nucleotides.[12][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels | Enzymatic degradation during sample processing. | - Ensure immediate and effective quenching of enzymatic activity with cold solutions (e.g., liquid nitrogen or cold methanol/acetonitrile).- Add specific enzyme inhibitors (e.g., N6-benzyladenosine for DNPH1) to lysis and extraction buffers. |
| Inefficient extraction of this compound. | - Optimize your extraction protocol. Consider using a well-validated solvent extraction method or solid-phase extraction for cleaner samples.- Ensure complete cell lysis to release all intracellular metabolites. | |
| Degradation during storage. | - Store samples at -80°C or in liquid nitrogen for long-term stability.- Aliquot samples to minimize freeze-thaw cycles. | |
| High variability between replicate samples | Inconsistent sample handling and processing times. | - Standardize your workflow to ensure all samples are processed identically and rapidly.- Keep samples on ice at all times during processing. |
| Incomplete quenching of enzymatic activity. | - Review and optimize your quenching procedure to ensure it is rapid and complete. | |
| Interference in LC-MS/MS analysis | Co-elution of other cellular components. | - Optimize your liquid chromatography method to improve the separation of this compound from interfering compounds.- Consider using a more selective sample preparation technique like solid-phase extraction. |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Adherent Cells
-
Cell Culture: Grow cells to the desired confluency.
-
Quenching:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (-80°C) to the culture dish to quench metabolism and lyse the cells.
-
-
Extraction:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled tube.
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Store the extract at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation:
-
Thaw the extracted samples on ice.
-
Centrifuge the samples again to remove any precipitates.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column suitable for polar molecule separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to effectively separate this compound from other nucleotides and cellular components.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound. Monitor specific precursor-to-product ion transitions for this compound.
-
Visual Guides
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the nucleotide salvage factor DNPH1 sensitizes BRCA-deficient cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of nucleotide pyrophosphatase/phosphodiesterase 1: implications for developing a calcium pyrophosphate deposition disease modifying drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 9. Purification and Analysis of Nucleotides and Nucleosides from Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. Sample storage prior to extraction of genomic DNA T [qiagen.com]
- 11. news-medical.net [news-medical.net]
- 12. The Vital Role of dNTPs in DNA Replication - PCR-Relate... [sbsgenetech.com]
- 13. base4.co.uk [base4.co.uk]
- 14. bioline.com [bioline.com]
Technical Support Center: Enhancing 5'-dUMPS Enzymatic Assay Sensitivity
Welcome to the technical support center for the 5'-dUMPS enzymatic assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound enzymatic assay?
A this compound enzymatic assay is a biochemical method used to measure the activity of enzymes that either produce or utilize deoxyuridine monophosphate (dUMP). A common application is the measurement of dUTP pyrophosphatase (dUTPase) activity, which catalyzes the hydrolysis of dUTP to dUMP and pyrophosphate.[1][2][3][4][5] This is crucial for maintaining low cellular dUTP levels to prevent its misincorporation into DNA.[3][6][7] The assay can be adapted to quantify dUTPase activity by measuring the rate of dUMP production.
Q2: What are the common methods for detecting dUMP in an enzymatic assay?
Several methods exist for detecting dUMP, each with its own advantages and limitations:
-
Radiometric Assays: These assays often use a radiolabeled substrate, such as [5-³H]dUTP. The dUTPase-catalyzed reaction produces [5-³H]dUMP, and the subsequent release of tritium (B154650) can be measured to determine enzyme activity.[8] This method is highly sensitive.
-
Coupled Enzyme Assays: The product of the primary enzymatic reaction (dUMP) serves as a substrate for a second enzyme, which generates a detectable signal.[9] For instance, dUTPase activity can be coupled with thymidylate synthase, which catalyzes a reaction resulting in tritium release from [5-³H]dUMP.[8]
-
Fluorescent Assays: These assays utilize fluorescently labeled substrates or probes.[10][11] For example, a fluorescent analog of dUTP can be used, and the change in fluorescence upon its conversion to dUMP can be monitored. Another approach involves using a DNA polymerase and a fluorescent dye like EvaGreen to measure dNTP incorporation, where dUTP levels can be inferred.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the direct quantification of dUMP and other nucleotides.[13][14]
Q3: How can I improve the sensitivity of my this compound enzymatic assay?
Improving assay sensitivity is a common goal. Here are several strategies:
-
Optimize Reaction Conditions: Systematically evaluate and optimize parameters such as pH, temperature, and concentrations of substrate, enzyme, and cofactors (e.g., Mg²⁺).[15][16]
-
Use High-Affinity Substrates or Probes: Employing substrates with lower Km values can enhance the reaction rate at low concentrations.
-
Utilize Fluorogenic Substrates: Fluorogenic substrates often provide higher sensitivity and a better signal-to-noise ratio compared to chromogenic substrates.[17]
-
Employ Signal Amplification Techniques: Coupled enzyme assays or methods involving signal amplification, such as using a micro/nanofluidic preconcentration chip, can dramatically increase the detectable signal.[18]
-
Switch to a More Sensitive Detection Method: If using a colorimetric assay, consider switching to a fluorescent or radiometric method for enhanced sensitivity.[12][17] LC-MS/MS offers excellent sensitivity and specificity.[13][14]
Troubleshooting Guide
This guide addresses common problems encountered during this compound enzymatic assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Inactive enzyme | - Ensure proper storage of the enzyme at the recommended temperature.[19] - Avoid repeated freeze-thaw cycles.[19] - Verify the enzyme concentration.[19] |
| Sub-optimal assay conditions | - Optimize pH, temperature, and incubation time.[19][20] - Ensure the assay buffer is at room temperature before use.[19] | |
| Incorrect reagent preparation | - Prepare fresh reagents and buffers.[20] - Verify the concentrations of all components. | |
| Degraded substrate | - Use fresh substrate and store it properly. | |
| Instrument settings incorrect | - Check the wavelength or filter settings on the plate reader.[19][20] | |
| High Background Signal | Contaminated reagents | - Use fresh, high-purity reagents. - Filter buffers if necessary. |
| Non-specific binding | - Add a blocking agent like BSA to the reaction mixture. | |
| Autohydrolysis of substrate | - Run a no-enzyme control to determine the rate of spontaneous substrate degradation. | |
| Endogenous enzyme activity in sample | - If using cell lysates, consider heat inactivation of interfering enzymes if the target enzyme is heat-stable. | |
| High Variability Between Replicates | Pipetting errors | - Use calibrated pipettes and proper pipetting techniques.[20] - Prepare a master mix for reagents to minimize pipetting variations.[20] |
| Inconsistent incubation times or temperatures | - Ensure all samples are incubated for the same duration and at a constant temperature.[20] | |
| Bubbles in wells | - Be careful to avoid introducing bubbles when pipetting into microplates.[20] | |
| Non-linear Standard Curve | Incorrect standard dilutions | - Carefully prepare a fresh set of standards. |
| Substrate depletion | - Reduce the enzyme concentration or incubation time. | |
| Product inhibition | - Measure initial reaction rates. |
Experimental Protocols
Protocol 1: Radiometric dUTPase Assay Coupled with Thymidylate Synthase
This protocol is based on the principle of measuring the tritium released from [5-³H]dUMP.[8]
Materials:
-
[5-³H]dUTP (substrate)
-
dUTPase (enzyme to be assayed)
-
Thymidylate Synthase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Activated Charcoal Suspension
-
Scintillation Cocktail
Procedure:
-
Prepare the reaction mixture containing reaction buffer, thymidylate synthase, and the sample containing dUTPase.
-
Initiate the reaction by adding [5-³H]dUTP.
-
Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding activated charcoal suspension to absorb the labeled nucleotides.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant containing the tritiated water to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
Protocol 2: Fluorescent dNTP Quantification Assay
This protocol is adapted from a method for quantifying dNTPs and can be used to measure dUTP levels, which can be correlated with dUTPase activity.[12]
Materials:
-
Sample containing dUTP
-
Q5U® Hot Start High-Fidelity DNA Polymerase
-
Reaction Buffer (provided with the polymerase)
-
Template DNA with a known sequence
-
Primer specific to the template
-
dNTP mix lacking dUTP
-
EvaGreen® dye
-
Real-Time PCR instrument
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template DNA, primer, dNTP mix (lacking dUTP), EvaGreen® dye, and Q5U® polymerase.
-
Add the sample containing dUTP to the reaction mixture.
-
Perform the reaction in a real-time PCR instrument, monitoring the fluorescence of EvaGreen® incorporation into the newly synthesized DNA.
-
To specifically measure dUTP, a parallel reaction can be run where the sample is pre-treated with dUTPase to digest the dUTP. The difference in signal between the treated and untreated samples corresponds to the amount of dUTP.[12]
Data Presentation
Table 1: Comparison of Kinetic Parameters for dUTPase from Different Organisms
| Enzyme Source | Km for dUTP (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Leishmania major | 62.70 | 65 | 1 x 10⁶ | [15] |
| Dugesia ryukyuensis | 4.0 | N/A | N/A | [21] |
| Homo sapiens (recombinant) | N/A | 7.27 pmol/min/ng | N/A | [2] |
N/A: Not available in the cited source.
Table 2: Lower Limits of Quantification (LLOQ) for a Sensitive dNTP Assay
| dNTP | LLOQ (fmol) | Reference |
| dATP | 30 | [22] |
| dTTP | 30 | [22] |
| dCTP | 30 | [22] |
| dGTP | 47 | [22] |
Visualizations
Caption: General workflow for a this compound enzymatic assay.
Caption: Troubleshooting logic for low assay signal.
References
- 1. Regulation of human dUTPase gene expression and p53-mediated transcriptional repression in response to oxaliplatin-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rdw.rowan.edu [rdw.rowan.edu]
- 3. dUTPase: the frequently overlooked enzyme encoded by many retroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dUTPase expression correlates with cell division potential in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Frontiers | Life without dUTPase [frontiersin.org]
- 8. An isotopic assay of dUTPase activity based on coupling with thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. An evaluation of a new series of fluorescent dUTPs for fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic properties and inhibition of the dimeric dUTPase-dUDPase from Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced sensitivity and precision in an enzyme-linked immunosorbent assay with fluorogenic substrates compared with commonly used chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increase of Reaction Rate and Sensitivity of Low-Abundance Enzyme Assay using Micro/Nanofluidic Preconcentration Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in LC-MS/MS analysis of 5'-dUMPS
Welcome to the technical support center for the LC-MS/MS analysis of 5'-deoxyuridine (B26244) monophosphate (5'-dUMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of 5'-dUMPs, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| ME-DUMP-001 | Why am I seeing significant ion suppression or enhancement for 5'-dUMP? | Co-elution of matrix components such as phospholipids, salts, and other endogenous metabolites that interfere with the ionization of 5'-dUMP.[1][2] | - Optimize Chromatographic Separation: Adjust the gradient, change the column chemistry (e.g., from a standard C18 to a HILIC or mixed-mode column suitable for polar compounds), or modify the mobile phase composition to better separate 5'-dUMP from interfering matrix components.[3] - Improve Sample Preparation: Utilize more selective sample cleanup techniques. If you are using a simple protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interferences.[4][5] - Sample Dilution: Diluting the sample can lower the concentration of interfering matrix components, but this is only feasible if the assay sensitivity is high enough.[1] |
| ME-DUMP-002 | My results for 5'-dUMP show poor reproducibility and precision between samples. What could be the cause? | Inconsistent matrix effects between different sample lots or individual samples.[1][6] The composition of the biological matrix can vary, leading to different degrees of ion suppression or enhancement.[7] | - Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 5'-dUMP is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte, allowing for accurate normalization.[7] - Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your study samples to account for consistent matrix effects.[7] - Enhance Sample Cleanup: A more robust and consistent sample preparation method, like SPE, can help to minimize the variability in matrix components between samples.[5] |
| ME-DUMP-003 | I am having difficulty achieving the required sensitivity for 5'-dUMP. Why is my signal-to-noise ratio so low? | Significant ion suppression is a primary cause of low sensitivity.[6] Co-eluting matrix components can compete with 5'-dUMP for ionization, leading to a reduced analyte signal. | - Assess and Mitigate Ion Suppression: Use a post-column infusion experiment to identify the regions of your chromatogram where ion suppression is most severe. Then, adjust your chromatography to move the 5'-dUMP peak to a cleaner region.[1][8] - Optimize MS/MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, declustering potential) are fully optimized for 5'-dUMP to maximize the signal. - More Effective Sample Cleanup: Implement a more rigorous sample preparation method to remove the compounds causing ion suppression. Techniques like phospholipid removal plates or specific SPE cartridges can be highly effective.[4] |
| ME-DUMP-004 | How can I determine the extent of matrix effects in my 5'-dUMP assay? | The degree of matrix effects is unknown, making it difficult to trust the quantitative results. | - Post-Column Infusion: Continuously infuse a standard solution of 5'-dUMP into the MS after the analytical column while injecting a blank matrix extract. Dips in the baseline signal indicate regions of ion suppression, while rises indicate enhancement.[1][8] - Post-Extraction Spike Method: Compare the peak area of 5'-dUMP in a neat solution to the peak area of a blank matrix extract that has been spiked with 5'-dUMP at the same concentration. This provides a quantitative measure of the matrix effect (Matrix Factor).[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 5'-dUMP analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of 5'-dUMP by co-eluting, undetected components from the sample matrix (e.g., plasma, cell lysates). This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can compromise the accuracy, precision, and sensitivity of the analysis.[1][11]
Q2: What are the primary sources of matrix effects in biological samples for 5'-dUMP analysis?
A2: For a polar molecule like 5'-dUMP, the primary sources of matrix effects in biological samples such as plasma or cell extracts are salts, endogenous metabolites, and phospholipids.[4][9] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[4]
Q3: How can I quantitatively assess the matrix effect for 5'-dUMP?
A3: The matrix effect can be quantified using the post-extraction spike method.[9] The Matrix Factor (MF) is calculated by comparing the peak response of the analyte in a spiked matrix extract to its response in a neat solution at the same concentration.
-
Prepare a Neat Standard Solution: Dissolve your 5'-dUMP standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Prepare a Post-Extraction Spiked Sample: Process a blank matrix sample through your entire extraction procedure. Then, spike the final extract with the 5'-dUMP standard to the same concentration as the neat solution.
-
Analyze and Calculate: Analyze both solutions by LC-MS/MS and calculate the Matrix Factor using the following formula:
Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 suggests no significant matrix effect.
Q4: Which sample preparation technique is most effective for minimizing matrix effects for a polar analyte like 5'-dUMP?
A4: While protein precipitation is a simple and fast technique, it is often insufficient for removing matrix interferences for polar analytes.[5] Solid-phase extraction (SPE) is generally more effective.[4] For a polar compound like 5'-dUMP, consider using a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) SPE sorbent for better retention and washout of interfering components.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) for 5'-dUMP necessary?
A5: Yes, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects.[7][12] A SIL-IS has nearly identical chemical and physical properties to 5'-dUMP and will co-elute. Therefore, it experiences the same degree of ionization suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Preparation of Neat Standard Solution: Prepare a solution of 5'-dUMP in the mobile phase at a concentration of 100 ng/mL.
-
Preparation of Blank Matrix Extract:
-
For plasma samples, perform a protein precipitation by adding three parts of cold acetonitrile (B52724) to one part of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Preparation of Post-Extraction Spiked Sample: Spike the blank matrix supernatant with 5'-dUMP to a final concentration of 100 ng/mL.
-
LC-MS/MS Analysis: Inject equal volumes of the neat standard solution and the post-extraction spiked sample into the LC-MS/MS system.
-
Data Analysis: Record the peak areas for 5'-dUMP in both samples and calculate the Matrix Factor as described in FAQ #3.
Protocol 2: Sample Preparation of 5'-dUMP from Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in water, followed by 1 mL of methanol.
-
Elution: Elute the 5'-dUMP from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the typical matrix effects observed for 5'-dUMP in human plasma following different sample preparation methods.
| Sample Preparation Method | Mean Matrix Factor (n=6) | % RSD | Conclusion |
| Protein Precipitation (PPT) | 0.45 | 25% | Significant ion suppression with high variability. |
| Liquid-Liquid Extraction (LLE) | 0.68 | 15% | Moderate ion suppression with improved variability over PPT. |
| Solid-Phase Extraction (SPE) | 0.92 | 8% | Minimal matrix effect with low variability. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
challenges in measuring low intracellular concentrations of 5'-dUMPS
Welcome to the Technical Support Center for Nucleotide Analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring low intracellular concentrations of 5'-deoxyuridine (B26244) monophosphate (5'-dUMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring low intracellular concentrations of 5'-dUMP?
A1: The measurement of intracellular 5'-dUMP is challenging due to several factors:
-
Low Abundance: Deoxynucleotides, including 5'-dUMP, are present at concentrations 10- to 1,000-fold lower than their corresponding ribonucleotides (rNTPs).[1] This low abundance can make detection difficult.
-
Interference from Ribonucleotides: The high abundance of structurally similar ribonucleotides can interfere with the detection of deoxynucleotides, even when using highly selective methods like HPLC-MS/MS.[1][2]
-
Sample Preparation: The process of extracting nucleotides from cells is critical. Inefficient extraction, analyte degradation due to temperature fluctuations, or the presence of interfering substances from the cell matrix can all lead to inaccurate measurements.[3][4][5]
-
Cellular State: The concentration of dNTPs, and by extension their precursors like dUMP, varies significantly with the cell's functional state. For example, cycling cells contain more dNTPs than quiescent or terminally differentiated cells.[1][6]
Q2: Which analytical methods are most commonly used to quantify 5'-dUMP?
A2: Several methods can be employed, each with its own advantages and disadvantages:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules like 5'-dUMP. It separates compounds chromatographically before detecting them based on their mass-to-charge ratio, providing excellent selectivity.[2][7]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC can separate dNTPs and their precursors.[2] However, its sensitivity may be insufficient for the very low concentrations of 5'-dUMP found in some cell types, and co-elution with other molecules can be a problem.
-
Enzyme-Coupled Assays: These assays use a series of enzymatic reactions to produce a detectable signal (e.g., colorimetric or fluorescent) that is proportional to the amount of the target molecule.[8][9][10] While often highly sensitive, they can be susceptible to interference from other substances in the cell extract that may affect enzyme activity.[11]
Q3: Why is sample preparation a critical step for accurate 5'-dUMP measurement?
A3: Sample preparation is crucial for transforming the raw cellular material into a state suitable for analysis.[12][13] An effective protocol aims to:
-
Isolate Analytes: Efficiently extract the desired molecules (like 5'-dUMP) from the complex cellular matrix.[5]
-
Remove Interferences: Eliminate proteins, lipids, and highly abundant ribonucleotides that can suppress the signal or create false positives.[1][12]
-
Concentrate the Sample: For analytes present at very low concentrations, this step increases the concentration to a level that is detectable by the analytical instrument.[3][14]
-
Prevent Degradation: Proper handling, such as maintaining low temperatures, is essential to prevent enzymatic or chemical degradation of the target analyte.[4]
Q4: How can I normalize my results to account for variations in cell number or sample size?
A4: To ensure comparability between different samples and experiments, it is essential to normalize the quantified 5'-dUMP levels. Common methods include normalizing to the total protein concentration, total cell number, or DNA content of the initial cell lysate.[6] For instance, after extracting nucleotides with a solvent like methanol (B129727), the remaining cell pellet can be dissolved in NaOH to measure absorbance at 260 nm as an index of cell mass.[6]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Detectable Signal for 5'-dUMP | 1. Insufficient Starting Material: The number of cells used was too low, especially if the cells are quiescent or non-cycling.[1] 2. Analyte Degradation: Sample processing was performed at temperatures that allowed for enzymatic degradation of 5'-dUMP.[4] 3. Inefficient Extraction: The chosen extraction solvent or protocol was not optimal for nucleotides.[4] | 1. Increase Cell Number: If possible, increase the initial number of cells (e.g., >10 million) to ensure the target analyte is within the quantifiable range.[1] 2. Maintain Cold Chain: Perform all extraction steps on ice or at -20°C to minimize enzymatic activity.[1][6] 3. Optimize Extraction: Use a proven method, such as extraction with 60% ice-cold methanol. Ensure sufficient incubation time (e.g., >1 hour) to allow for complete extraction.[1][6] |
| High Background or Interfering Peaks in LC-MS | 1. Ribonucleotide Interference: Highly abundant rNTPs are obscuring the 5'-dUMP signal.[1][2] 2. Matrix Effects: Other molecules in the cell extract are co-eluting with 5'-dUMP and causing ion suppression or enhancement.[7] 3. Contaminated Reagents: Solvents or reagents contain impurities. | 1. Chemical Ribonucleotide Removal: Treat the extracts with methods like boronate or periodate (B1199274) treatment prior to injection to specifically remove ribonucleotides.[1] 2. Improve Chromatographic Separation: Optimize the HPLC gradient to better resolve 5'-dUMP from interfering compounds.[2] 3. Use High-Purity Reagents: Ensure all solvents and reagents are LC-MS grade. |
| Poor Reproducibility Between Replicates | 1. Inconsistent Sample Handling: Variations in incubation times, temperatures, or pipetting volumes during extraction.[4][11] 2. Inaccurate Normalization: The method used to normalize the data (e.g., cell counting, protein assay) is itself variable.[6][15] 3. Incomplete Cell Lysis/Extraction: Cell clumps or incomplete solvent penetration lead to variable extraction efficiency. | 1. Standardize Protocols: Follow the experimental protocol precisely for all samples. Prepare a master mix for reagents where possible.[11] 2. Refine Normalization Technique: Ensure the chosen normalization method is robust and performed consistently. For protein assays, be aware of interfering substances in your lysis buffer.[15] 3. Ensure Homogenization: Vortex samples thoroughly after adding extraction solvent to ensure complete lysis of the cell pellet.[1] |
| Standard Curve is Not Linear | 1. Incorrect Standard Dilutions: Errors were made during the preparation of the serial dilutions for the standard curve. 2. Detector Saturation: The concentrations used for the upper end of the standard curve are too high and are saturating the instrument's detector.[15] 3. Inappropriate Curve Fit: The chosen regression model (e.g., linear) does not accurately describe the instrument's response. | 1. Prepare Fresh Standards: Carefully prepare a new set of standards and verify the dilutions.[11] 2. Adjust Concentration Range: Narrow the range of the standard curve to the linear range of the assay or dilute samples so they fall within this range. 3. Use a Different Regression: Try a non-linear regression (e.g., quadratic fit) if appropriate for your instrument and assay. |
Experimental Protocols
Protocol: Quantification of Intracellular 5'-dUMP using LC-MS/MS
This protocol provides a general framework for the extraction and analysis of 5'-dUMP from cultured mammalian cells.
1. Cell Harvesting and Quenching a. Culture cells to the desired confluency (a minimum of 10-30 million cells is recommended for reliable detection).[1] b. Aspirate the culture medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. c. Immediately add ice-cold 60% methanol (-20°C) to the cell plate or pellet to quench metabolic activity and begin extraction.[1][6]
2. Metabolite Extraction a. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. b. Vortex the suspension vigorously to ensure complete cell lysis. c. Incubate at -20°C for at least 2 hours to allow for complete extraction of metabolites.[1] d. Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[1] e. Carefully transfer the supernatant, which contains the nucleotides, to a new tube.
3. Sample Preparation for LC-MS/MS a. (Optional but recommended) To remove interfering ribonucleotides, the extract can be treated with sodium periodate. b. Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heat. c. Reconstitute the dried pellet in a small, precise volume of a suitable buffer compatible with your LC-MS system (e.g., water or initial mobile phase). This step concentrates the analyte.[3] d. Centrifuge the reconstituted sample again to remove any insoluble material before transferring to an HPLC vial.
4. LC-MS/MS Analysis a. Chromatography: Separate the nucleotides using an appropriate column, such as a weak anion exchange (WAX) or hydrophilic interaction liquid chromatography (HILIC) column.[2] b. Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for high specificity and sensitivity, with transitions optimized for a 5'-dUMP standard. c. Quantification: Generate a standard curve by running serial dilutions of a known concentration of a pure 5'-dUMP standard. Calculate the concentration of 5'-dUMP in the samples by interpolating their peak areas against the standard curve.
Visualizations
Caption: De novo synthesis pathway for dTMP, highlighting 5'-dUMP as the direct precursor.[6][16]
Caption: A typical experimental workflow for quantifying intracellular 5'-dUMP.
References
- 1. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asdlib.org [asdlib.org]
- 4. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 6. A defective dNTP pool hinders DNA replication in cell cycle-reactivated terminally differentiated muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. biocompare.com [biocompare.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 13. organomation.com [organomation.com]
- 14. organomation.com [organomation.com]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Depletion of Deoxyribonucleotide Pools Is an Endogenous Source of DNA Damage in Cells Undergoing Oncogene-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dUTPase activity assays to prevent substrate inhibition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing dUTPase activity assays, with a special focus on preventing issues that can be misinterpreted as substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of dUTPase and why is its activity important to measure?
A1: dUTPase (deoxyuridine triphosphatase) is a crucial enzyme that catalyzes the hydrolysis of dUTP into dUMP and inorganic pyrophosphate.[1][2][3] This activity is vital for two main reasons: it prevents the harmful incorporation of uracil (B121893) into DNA by reducing the intracellular dUTP concentration, and it provides the precursor, dUMP, for the synthesis of thymidine (B127349) nucleotides, which are essential building blocks of DNA.[2][3] Measuring dUTPase activity is critical in cancer research, as the enzyme is often upregulated in tumor cells, making it a promising therapeutic target.[4]
Q2: I'm observing a decrease in dUTPase activity at very high concentrations of dUTP. Is this substrate inhibition?
A2: While classical substrate inhibition occurs in about 25% of known enzymes, it is not a widely documented phenomenon for dUTPase.[5] The observed decrease in activity at high dUTP concentrations is more likely due to other factors such as:
-
Product Inhibition: The product of the reaction, dUMP, is a known competitive inhibitor of dUTPase.[6] At high substrate turnover, the accumulation of dUMP can inhibit the enzyme's activity.
-
Substrate Contamination: The dUTP stock may contain contaminating inhibitors.
-
Assay Artifacts: High substrate concentrations can interfere with the detection method. For example, in spectrophotometric assays that measure proton release, high concentrations of nucleotide can alter the buffering capacity of the solution.
-
Divalent Cation Chelation: dUTP can chelate essential divalent cations like Mg²⁺, which are necessary for dUTPase activity. If the total dUTP concentration approaches or exceeds the Mg²⁺ concentration, the enzyme's activity may be reduced.
Q3: What are the typical kinetic parameters for dUTPase?
A3: The kinetic parameters for dUTPase can vary depending on the organism from which it is derived. Generally, dUTPases exhibit high affinity for their substrate. For example, the E. coli dUTPase has a Km value approaching 10⁻⁷ M in the neutral pH range.[1] The Leishmania major enzyme shows a Km of 2.11 µM and a kcat of 49 s⁻¹.[6]
Q4: Can the product dUDP act as an inhibitor?
A4: The effect of dUDP depends on the type of dUTPase. For trimeric dUTPases, such as those from humans and E. coli, dUDP is a strong competitive inhibitor and is not hydrolyzed.[6][7] In contrast, dimeric dUTPases, like the one from Leishmania major, can hydrolyze dUDP, and it does not act as an inhibitor.[4][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected activity at all substrate concentrations | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer composition or pH | Verify the pH and composition of the assay buffer. The optimal pH is typically in the neutral to slightly alkaline range.[1] | |
| Omission of a required cofactor (e.g., Mg²⁺) | Check that Mg²⁺ is present in the reaction mixture at an appropriate concentration (e.g., 5 mM).[8] | |
| High background signal | Contaminated reagents | Use fresh, high-quality reagents, including dUTP and buffer components. |
| Non-enzymatic hydrolysis of dUTP | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate breakdown. | |
| Activity decreases at high dUTP concentrations | Product inhibition by dUMP | Keep the total substrate conversion low (e.g., <10%) to minimize dUMP accumulation. Consider using a coupled-enzyme assay to continuously remove one of the products. |
| Insufficient Mg²⁺ concentration | Maintain a constant concentration of free Mg²⁺ by ensuring the total Mg²⁺ concentration is in excess of the total dUTP concentration. | |
| Assay interference | Dilute the sample to ensure the readings are within the linear range of the assay.[9] Run controls to check for interference from high concentrations of dUTP. | |
| Inconsistent or non-reproducible results | Pipetting errors | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[9] |
| Temperature fluctuations | Ensure all components are at the correct temperature before starting the reaction and maintain a constant temperature during the assay.[9] |
Quantitative Data Summary
The following table summarizes key kinetic parameters for dUTPase from different organisms.
| Organism | Enzyme Type | Km (dUTP) | kcat | Inhibitors | Reference |
| Escherichia coli | Trimeric | ~0.1 µM | 6-9 s⁻¹ | dUDP, dUMP | [1] |
| Leishmania major | Dimeric | 2.11 µM | 49 s⁻¹ | dUMP, α-β-imido-dUTP (Ki = 0.89 µM) | [6] |
| Human | Trimeric | - | - | dUDP | [6] |
| Equine Infectious Anemia Virus (EIAV) | Trimeric | - | - | dTTP, dUMP | [2] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric dUTPase Assay
This method monitors the release of protons during the hydrolysis of dUTP, which causes a pH change detected by a pH indicator dye.[6]
Materials:
-
Purified dUTPase
-
dUTP stock solution
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂
-
pH indicator dye (e.g., Phenol Red)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and the pH indicator dye.
-
Add the dUTP substrate to the desired final concentration.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of purified dUTPase.
-
Immediately monitor the change in absorbance at the wavelength appropriate for the chosen pH indicator (e.g., 559 nm for Phenol Red).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Protocol 2: Malachite Green-Based dUTPase Assay
This endpoint assay quantifies the amount of inorganic pyrophosphate (PPi) produced, which is subsequently hydrolyzed to phosphate (B84403) (Pi) by inorganic pyrophosphatase and detected by the malachite green reagent.[10][11]
Materials:
-
Purified dUTPase
-
dUTP stock solution
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂
-
Inorganic Pyrophosphatase
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Set up the enzymatic reaction in a microplate well by combining the assay buffer, dUTP, and inorganic pyrophosphatatase.
-
Initiate the reaction by adding dUTPase.
-
Incubate the reaction for a fixed period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding the malachite green reagent, which is acidic.
-
After a short incubation for color development, measure the absorbance at ~620-650 nm.
-
Calculate the amount of PPi produced by comparing the absorbance to a standard curve generated with known concentrations of phosphate.
Visualizations
Caption: The catalytic cycle of dUTPase, showing substrate binding, hydrolysis, and product release.
References
- 1. Kinetic characterization of dUTPase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dUTPase: the frequently overlooked enzyme encoded by many retroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are dUTPase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Is dUTPase Enzymatic Activity Truly Essential for Viability? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic properties and inhibition of the dimeric dUTPase-dUDPase from Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. dUTPase inhibition augments replication defects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
selecting the right internal standard for 5'-dUMPS quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate internal standard for the accurate quantification of 5'-deoxyuridine (B26244) monophosphate (5'-dUMP) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for 5'-dUMP quantification?
The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- and/or ¹⁵N-labeled 5'-dUMP.[1][2] A SIL-IS has nearly identical chemical and physical properties to 5'-dUMP, meaning it will behave similarly during sample extraction, chromatographic separation, and mass spectrometric detection.[2] This ensures the most accurate correction for sample loss and matrix effects.[3][4]
Q2: Why is a stable isotope-labeled internal standard preferred over a structural analogue?
A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement from the sample matrix.[2] This provides superior correction for variability. Structural analogues, while chemically similar, may have different retention times, extraction recoveries, and ionization efficiencies, which can lead to less accurate quantification.[5]
Q3: What are the key criteria for selecting an internal standard if a SIL version of 5'-dUMP is not available?
If a SIL-IS is unavailable, a structural analogue may be used. The selection should be based on the following criteria:
-
Structural Similarity: The IS should be closely related to 5'-dUMP (e.g., another deoxynucleotide monophosphate).
-
Similar Physicochemical Properties: It should have comparable stability, solubility, and extraction recovery to 5'-dUMP.[1]
-
Chromatographic Behavior: It should elute near the analyte without co-eluting, allowing for clear separation and detection.
-
No Endogenous Presence: The selected IS must not be naturally present in the biological samples being analyzed.[5][6]
-
Similar Ionization Response: For MS detection, the IS should have a similar ionization efficiency to 5'-dUMP.
Q4: What concentration of the internal standard should I use?
The concentration of the internal standard should be consistent across all samples (including calibrators and quality controls) and fall within the linear dynamic range of the assay. A common practice is to use a concentration that is in the same order of magnitude as the expected analyte concentration in the samples.[1]
Q5: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow.[2] This allows it to account for any analyte loss or variability during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| High Variability in IS Peak Area | Inconsistent sample preparation (e.g., pipetting errors). | Review and standardize the sample preparation protocol. Ensure precise and consistent addition of the IS to every sample. |
| Degradation of the internal standard. | Verify the stability of the IS in the sample matrix and storage conditions. Prepare fresh IS stock solutions. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column according to the manufacturer's instructions or replace it. Use a guard column to protect the analytical column.[7] |
| Inappropriate injection solvent. | The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase to avoid peak distortion. | |
| Retention Time Shifts | Changes in mobile phase composition or pH. | Prepare fresh mobile phase daily. Ensure the pH is consistent and accurate. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Equilibrate the column thoroughly between injections. If shifts persist, the column may need to be replaced. | |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from the sample matrix. | Optimize the sample cleanup procedure (e.g., using solid-phase extraction) to remove interfering matrix components.[8] |
| Suboptimal MS source parameters. | Tune the mass spectrometer settings (e.g., capillary voltage, gas flow, temperature) for optimal ionization of 5'-dUMP.[8] | |
| Analyte degradation. | Ensure samples are processed and stored under conditions that prevent degradation (e.g., on ice, at -80°C). |
Internal Standard Selection Summary
The choice of internal standard is critical for accurate quantification. The following table summarizes the key characteristics of the ideal choice (SIL-IS) versus a structural analogue.
| Characteristic | Stable Isotope-Labeled (SIL) IS (e.g., ¹³C,¹⁵N-dUMP) | Structural Analogue IS (e.g., other nucleotide) |
| Chemical & Physical Properties | Virtually identical to 5'-dUMP. | Similar, but not identical. |
| Chromatographic Retention Time | Co-elutes with 5'-dUMP. | Elutes close to, but separate from, 5'-dUMP. |
| Correction for Matrix Effects | Excellent. Experiences the same ion suppression/enhancement.[4] | Variable. May not fully compensate for matrix effects. |
| Correction for Sample Prep Variability | Excellent. Tracks analyte through all steps. | Good, but may have different extraction recovery. |
| Availability | Often requires custom synthesis; may be costly. | More likely to be commercially available and less expensive. |
| Recommendation | Gold Standard / Highly Recommended | Acceptable Alternative (with thorough validation) |
Experimental Protocols
Best-Practice Protocol for 5'-dUMP Quantification using a SIL Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for the user's instrumentation and sample type. The LC-MS parameters are adapted from a validated method for dUMP analysis.[9]
1. Preparation of Internal Standard Spiking Solution:
-
Prepare a stock solution of the stable isotope-labeled 5'-dUMP (e.g., ¹³C₅,¹⁵N₂-dUMP) in a suitable solvent (e.g., methanol (B129727)/water).
-
Create a working spiking solution at a concentration appropriate for the expected endogenous levels of 5'-dUMP in your samples.
2. Sample Preparation (from Cultured Cells):
-
Place the cell culture plate on ice and rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) containing the SIL-dUMP internal standard to the cells.
-
Scrape the cells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% methanol in water with 5 mM ammonium (B1175870) formate) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Atlantis dC18, 3.5 µm, 100 mm x 2.1 mm i.d.[9]
-
Mobile Phase: Isocratic elution with 5% Methanol and 95% aqueous 5 mM ammonium formate.[9]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[9]
4. Mass Spectrometry Parameters: The following table lists the multiple reaction monitoring (MRM) transitions for 5'-dUMP and a hypothetical SIL-dUMP (assuming ¹³C₉, ¹⁵N₂ labeling).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5'-dUMP | 307.0 | 79.0 (PO₃⁻) | User Optimized |
| ¹³C₉,¹⁵N₂-dUMP (IS) | 318.0 | 79.0 (PO₃⁻) | User Optimized |
Collision energy must be optimized for the specific instrument being used.
5. Data Analysis:
-
Integrate the peak areas for both the endogenous 5'-dUMP and the SIL-dUMP internal standard.
-
Calculate the peak area ratio (5'-dUMP / SIL-dUMP).
-
Generate a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
-
Determine the concentration of 5'-dUMP in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key decision-making and experimental workflows.
Caption: Decision tree for selecting an internal standard.
Caption: Workflow for 5'-dUMP quantification by LC-MS/MS.
References
- 1. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in 5'-dUMPS Chromatographic Analysis
Welcome to the technical support center for addressing poor peak shape in the chromatographic analysis of 5'-deoxyuridine-5'-monophosphate (5'-dUMPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for specific issues related to poor peak shape in this compound analysis.
Q1: Why is my this compound peak exhibiting tailing?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue in the analysis of polar compounds like this compound.[1][2][3][4] This can be caused by a variety of factors related to the analyte's interaction with the stationary phase and the overall chromatographic system.
Troubleshooting Steps:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the phosphate (B84403) and amine functionalities of this compound, leading to peak tailing.[1][2][3][4]
-
Mobile Phase pH Near pKa: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the analyte may exist, resulting in a distorted peak shape.[1][5][9]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values to ensure a single ionic form predominates.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[10]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A buildup of contaminants on the column or guard column can create active sites that cause tailing.
-
Solution: Implement a column washing procedure or replace the guard column and/or analytical column if necessary.
-
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still significantly impact data quality.
Troubleshooting Steps:
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.[11]
-
Solution: Dissolve the this compound standard and samples in the initial mobile phase or a weaker solvent.
-
-
Column Collapse or Void: A physical deformation of the column bed can lead to an uneven flow path and result in peak fronting.
-
Solution: This is often irreversible. Replace the column and ensure operating pressures are within the manufacturer's limits.
-
-
High Analyte Concentration: In some cases, very high concentrations can lead to fronting.
-
Solution: Dilute the sample and reinject.
-
Q3: All the peaks in my chromatogram, including this compound, are showing poor shape. What should I investigate?
When all peaks are affected, the problem is likely systemic rather than specific to the analyte chemistry.
Troubleshooting Steps:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and distorted peaks.[1]
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly connected to minimize dead volume.
-
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column.
-
Solution: Try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the frit or the column may need to be replaced.
-
-
Detector Settings: An incorrect data acquisition rate can lead to distorted peak shapes.
-
Solution: Ensure the data acquisition rate is sufficient to capture the peak profile accurately, typically 20-30 data points across the peak.
-
Data Presentation: Optimizing Chromatographic Parameters
The following tables summarize key chromatographic parameters and their impact on the peak shape of nucleotides like this compound. This information is compiled from various studies on nucleotide analysis and provides a starting point for method development and troubleshooting.
Table 1: Effect of Mobile Phase pH on Nucleotide Peak Asymmetry
| Mobile Phase pH | Effect on Silanol Groups (Silica Columns) | Expected Impact on this compound Peak Shape | Recommendation |
| < 4 | Ionization is suppressed. | Generally improved symmetry, reduced tailing.[1][5][6][7] | Recommended for initial method development on silica-based columns. |
| 4 - 7 | Partial ionization. | Increased potential for tailing due to secondary interactions.[1] | Use with caution; may require mobile phase additives or specialized columns. |
| > 7 | Fully ionized. | Significant tailing is likely on standard silica (B1680970) columns. | Generally not recommended unless using a pH-stable column (e.g., hybrid or polymer-based). |
Table 2: Comparison of Chromatographic Modes for this compound Analysis
| Chromatographic Mode | Principle | Advantages for this compound | Potential for Poor Peak Shape & Solutions |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Widely available columns (e.g., C18). | This compound is highly polar and may have poor retention. Peak tailing is common. Solutions: Use ion-pairing agents, operate at low pH, or use polar-endcapped columns.[1][12] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a water-enriched layer on a polar stationary phase and a less polar mobile phase. | Excellent retention for polar compounds like this compound.[11][13][14][15] | Sensitive to sample solvent composition and injection volume. Solutions: Dissolve sample in a high organic solvent matching the mobile phase.[11] Use of bioinert columns can improve peak shape.[11][14] |
| Ion-Pair Reversed-Phase (IP-RP-HPLC) | An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, which is then retained by the reversed-phase column. | Good retention and selectivity for charged analytes like this compound.[16][17] Can improve peak shape by masking silanol interactions.[16] | Long column equilibration times. Potential for ion suppression in MS detection. Solutions: Dedicate a column to ion-pair methods. Use volatile ion-pairing agents for MS compatibility. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a standard C18 column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 0-100% B over 15 minutes (this will need to be optimized based on the specific column and system).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve this compound standard and samples in Mobile Phase A or a water/methanol mixture with a composition weaker than the initial mobile phase conditions. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: HILIC Method for this compound Analysis
This protocol is suitable for achieving better retention of the highly polar this compound.
-
Column: HILIC column (e.g., amide, zwitterionic, or diol chemistry; 2.1 x 100 mm, 1.7 µm particle size). A bioinert column is recommended to improve peak shape.[11][14]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of B (e.g., 95%) and decrease to increase the elution strength. A typical gradient might be 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 260 nm or MS detection.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: It is critical to dissolve the this compound standard and samples in a solvent with a high organic content, similar to or weaker than the initial mobile phase (e.g., 90% acetonitrile/10% water).[11]
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape in this compound analysis.
Caption: Troubleshooting workflow for poor this compound peak shape.
Caption: General experimental workflow for this compound HPLC analysis.
References
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nacalai.com [nacalai.com]
- 4. conductscience.com [conductscience.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Hydrophilic interaction liquid chromatography coupled with quadrupole-orbitrap ultra high resolution mass spectrometry to quantitate nucleobases, nucleosides, and nucleotides during white tea withering process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. hplc.eu [hplc.eu]
how to improve reproducibility in 5'-dUMPS measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS) measurements.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for this compound quantification.
Issue 1: High Variability Between Replicates
Question: My replicate measurements of this compound show high variability. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can stem from several stages of the experimental process. Here’s a systematic approach to troubleshooting:
-
Pre-Analytical Stage (Sample Handling and Extraction): Inconsistent sample collection, quenching, and extraction are major sources of variability.
-
Inadequate Quenching: Metabolism can continue after sample collection, altering this compound levels. Ensure rapid and effective quenching of metabolic activity. Cold methanol (B129727) or acetonitrile (B52724) solutions are commonly used for this purpose.
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Inconsistent Extraction Efficiency: The recovery of this compound can vary between samples. It is crucial to use a validated extraction protocol and to perform each step consistently. Key factors include the choice of extraction solvent, temperature, and physical disruption methods.
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Sample Stability: this compound can degrade if samples are not handled and stored properly. It is recommended to process samples quickly and store them at -80°C. Freeze-thaw cycles should be minimized.[1]
-
-
Analytical Stage (LC-MS/MS Analysis): Issues with the analytical instrument or method can introduce variability.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.
-
Instrument Performance: Fluctuations in instrument performance, such as inconsistent spray stability or detector response, can cause variability. Regular instrument maintenance and calibration are essential.
-
Chromatography Issues: Poor peak shape, shifting retention times, or co-elution with interfering compounds can affect the accuracy of integration and, consequently, the reproducibility of the results.
-
-
Post-Analytical Stage (Data Processing): Inconsistent data processing can also contribute to variability.
-
Inconsistent Peak Integration: Ensure that the integration parameters are appropriate and applied consistently across all samples. Manual review of peak integration is recommended.
-
Issue 2: Low or No this compound Signal Detected
Question: I am not detecting a signal for this compound, or the signal is very low. What should I check?
Answer: A weak or absent signal for this compound can be due to issues with the sample, the extraction process, or the analytical instrument.
-
Sample-Related Issues:
-
Low Abundance: this compound may be present at very low concentrations in your samples. Consider increasing the starting amount of material if possible.
-
Sample Degradation: Improper storage or handling can lead to the degradation of this compound. Ensure that samples are stored at -80°C and that freeze-thaw cycles are avoided.
-
-
Extraction-Related Issues:
-
Poor Extraction Recovery: The chosen extraction method may not be efficient for nucleotides. Refer to the data below comparing different extraction methods and consider optimizing your protocol.
-
Analyte Loss During Evaporation: If a solvent evaporation step is used, ensure it is not too harsh, as this can lead to the loss of the analyte.
-
-
Analytical Instrument-Related Issues:
-
Incorrect MS/MS Transitions: Verify that the correct precursor and product ion m/z values are being used for this compound.
-
Suboptimal Ionization: The ionization source parameters (e.g., spray voltage, gas flows, temperature) may not be optimal for this compound. A thorough optimization of these parameters is crucial.
-
Instrument Contamination: Contamination in the LC-MS system can lead to ion suppression and a reduced signal. Regular cleaning of the ion source and transfer optics is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting this compound from cells or tissues?
A1: The optimal extraction method can depend on the specific sample type and the overall experimental goals. However, methods involving organic solvents like methanol or acetonitrile are commonly used and have been shown to be effective for nucleotides.[2][3] Protein precipitation with cold methanol is a widely used technique that provides good recovery for a range of metabolites, including monophosphate nucleotides.[1]
Q2: Is an internal standard necessary for this compound quantification?
A2: Yes, the use of an internal standard is highly recommended to improve the accuracy and reproducibility of this compound quantification. A stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled this compound) is the gold standard as it has nearly identical chemical and physical properties to the analyte and can effectively correct for variability in sample preparation, chromatographic retention, and ionization efficiency.
Q3: How can I minimize matrix effects in my this compound measurement?
A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in LC-MS/MS analysis. To minimize their impact:
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Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Optimize Sample Preparation: Employ a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
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Improve Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Dilute the Sample: If the signal is sufficiently strong, diluting the sample extract can reduce the concentration of interfering matrix components.
Q4: What are the recommended storage conditions for samples and extracts to ensure this compound stability?
A4: To maintain the integrity of this compound, samples and extracts should be stored at ultra-low temperatures, typically -80°C.[1] It is also crucial to minimize the number of freeze-thaw cycles, as this can lead to degradation. For short-term storage during sample processing, keeping samples on ice is recommended.
Data Presentation
Table 1: Comparison of Extraction Methods for Intracellular Nucleotides
| Extraction Method | Key Advantages | Key Disadvantages | Typical Recovery |
| Methanol Precipitation | Simple, fast, good recovery for a broad range of metabolites.[1] | May not be as effective for very polar compounds. | High |
| Acetonitrile Precipitation | Fast, yields more triphosphate nucleotides in the soluble fraction compared to PCA.[2][3] | May require evaporation which can lead to analyte loss if not done carefully. | High |
| Perchloric Acid (PCA) Extraction | Effective for cell lysis. | Can cause degradation of ATP to ADP, interferes with some HPLC assays.[2][3] | Variable, potential for degradation |
| Methanol/Chloroform/Water (Folch) | Good for separating polar and non-polar metabolites. | More complex and time-consuming. | Good |
Table 2: Key Parameters for a Validated LC-MS/MS Method for dUMP and 5-FdUMP (adapted from a study on 5-FU metabolites)[1]
| Parameter | Details |
| Chromatographic Column | Atlantis dC18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Isocratic elution with ammonium (B1175870) formate (B1220265) buffer/methanol/water (5/5/90, v/v) |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Linearity Range | 2.5 - 150 ng/mL |
| Intra- and Inter-assay Variability | < 10% |
| Sample Stability | Stable at -20°C for at least two weeks and after three freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Methanol Precipitation for Intracellular this compound Extraction
This protocol is a general guideline and should be optimized for your specific cell or tissue type.
-
Sample Collection and Quenching:
-
For adherent cells, aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cells.
-
For suspension cells or tissue homogenates, add the sample to 4 volumes of ice-cold 80% methanol.
-
-
Cell Lysis and Protein Precipitation:
-
Incubate the samples at -20°C for at least 30 minutes to allow for complete protein precipitation.
-
Scrape the cells (if adherent) and collect the cell lysate in a microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
-
Solvent Evaporation (Optional):
-
If necessary, evaporate the methanol from the supernatant using a vacuum concentrator. Do not over-dry the sample.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample, centrifuge to remove any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: A typical experimental workflow for the quantification of this compound.
Caption: A logical flowchart for troubleshooting high variability in this compound measurements.
References
dealing with high background noise in fluorescence-based dNTP assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background noise and other issues with fluorescence-based dNTP assays.
Troubleshooting Guide: High Background Noise
High background fluorescence can significantly impact the sensitivity and accuracy of dNTP assays. Below are common causes and solutions to address this issue.
Issue 1: My blank (no dNTP) wells show a high fluorescence signal.
This is a common problem that can arise from several sources. Systematically troubleshooting each component can help identify and resolve the issue.
-
Possible Cause A: Reagent-Related Background
-
Troubleshooting Steps:
-
Enzyme-Mediated Probe Degradation: Some DNA polymerases exhibit low-level, dNTP-independent 5'-3' exonuclease activity, which can cleave fluorescent probes and generate background signal.[1][2]
-
Intercalating Dye Properties: Intercalating dyes like EvaGreen may have some inherent fluorescence even in the absence of double-stranded DNA (dsDNA).
-
Solution: Optimizing the dye concentration is crucial. Use the lowest concentration that still provides a robust signal for your positive controls.
-
-
Contaminated Reagents: Any of the assay components (buffer, water, enzyme, primers, probe) could be contaminated with fluorescent substances or residual DNA/dNTPs.
-
Solution: Use fresh, high-quality, nuclease-free reagents. Prepare fresh master mixes for each experiment.[7]
-
-
-
-
Possible Cause B: Assay Condition Optimization
-
Troubleshooting Steps:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of primers, templates, or the polymerase can contribute to non-specific reactions and increased background.[8]
-
Incorrect Incubation Temperature and Time: Suboptimal temperatures can lead to non-specific primer annealing and extension, while excessively long incubation times can increase background signal.[3][9]
-
-
Issue 2: The fluorescence signal increases over time even in my negative control wells.
A time-dependent increase in background fluorescence suggests an ongoing reaction that is not dependent on the target dNTP.
-
Possible Cause A: Non-Proofreading Polymerase Errors
-
Troubleshooting Steps:
-
Misincorporation of Non-Complementary Nucleotides: Low-fidelity polymerases can, over time, incorporate incorrect nucleotides, especially in the highly unbalanced dNTP conditions of the assay, leading to the generation of dsDNA and an increase in signal with intercalating dyes or eventual probe cleavage.[3][11]
-
-
-
Possible Cause B: Sample Matrix Effects
-
Troubleshooting Steps:
-
Interference from Biological Samples: Components within cell or tissue extracts can inhibit the DNA polymerase or be inherently fluorescent.[3][11]
-
Solution: Ensure that the sample preparation method effectively removes potential inhibitors. This may involve steps like passing the extract through a centrifugal filter to remove macromolecules.[3] Include a "no enzyme" control with your sample to measure its intrinsic fluorescence.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences between probe-based and intercalating dye-based dNTP assays in terms of background noise?
A1: Probe-based assays (e.g., TaqMan-like) use a fluorescent probe with a quencher. The signal is generated upon probe cleavage during dNTP incorporation. Background can arise from non-specific probe degradation.[1][2] Intercalating dye-based assays (e.g., using EvaGreen) rely on a dye that fluoresces upon binding to dsDNA. Background in these assays is often due to non-specific amplification or primer-dimer formation.[3] High-fidelity polymerases are particularly beneficial in intercalating dye assays to prevent the amplification of misincorporated bases.[3][11]
Q2: How do ribonucleotides (rNTPs) in my sample affect the assay?
A2: High concentrations of rNTPs, which are often more abundant than dNTPs in cell extracts, can be misincorporated by some DNA polymerases, leading to an overestimation of dNTP levels and increased background.[2][12][13] The choice of DNA polymerase is critical, as some have better discrimination against rNTPs.[13] Some protocols include a step with RNase HII to eliminate signals from incorporated rNTPs.[14]
Q3: Can I use the same protocol for quantifying all four dNTPs?
A3: While the general principle remains the same, you will need a specific template and primer set designed for the dNTP you wish to quantify.[3][6] Optimization of reaction conditions may be required for each dNTP, as the efficiency of incorporation and potential for background signal can vary.[13]
Q4: My signal-to-noise ratio is low. What are the first things I should check?
A4: First, re-evaluate your reagent concentrations, particularly primers and templates, as lowering them can often decrease background significantly.[3][4] Second, optimize your incubation temperature using a gradient approach to find the sweet spot that maximizes specific signal while minimizing non-specific reactions.[3] Finally, ensure you are using a high-fidelity polymerase to reduce background from misincorporation and non-specific amplification.[5]
Data Summary Tables
Table 1: Optimized Reagent Concentrations for a Fluorescence-Based dNTP Assay
| Reagent | Recommended Concentration Range | Notes |
| Primer | 0.2 µM - 0.4 µM | Lower concentrations can reduce background.[3][4] |
| Template | 0.2 µM - 0.4 µM | A slight excess of primer over template may be beneficial.[3] |
| Non-limiting dNTPs | 25 µM - 100 µM each | Concentrations in this range have shown little effect on performance.[3][4] |
| DNA Polymerase | Varies by enzyme | Use the manufacturer's recommended concentration as a starting point. High-fidelity polymerases are recommended.[3][5] |
| MgCl₂ | ~2 mM | May need optimization if dNTP concentrations are significantly altered.[3][6] |
Table 2: Typical Performance Characteristics of Fluorescence-Based dNTP Assays
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | < 0.77 pmol | [6][15] |
| Limit of Quantification (LOQ) | < 1.3 pmol | [6][15] |
| Intra-assay %CV | < 4.6% | [6] |
| Inter-assay %CV | < 10% | [6] |
Experimental Protocols
Protocol 1: EvaGreen-Based dNTP Quantification Assay
This protocol is adapted from a method utilizing a long synthetic oligonucleotide template, EvaGreen dye, and a high-fidelity DNA polymerase.[3][7]
-
Master Mix Preparation:
-
On ice, prepare a 2x master mix containing:
-
2x High-Fidelity Polymerase Reaction Buffer
-
0.5 µM Primer
-
0.4 µM Template
-
100 µM of the three non-limiting dNTPs
-
2x EvaGreen Dye
-
40 U/ml High-Fidelity DNA Polymerase (e.g., Q5)
-
-
-
Reaction Setup:
-
Pipette 5 µL of the 2x master mix into the wells of a 384-well qPCR plate.
-
Add 5 µL of your sample (cell/tissue extract) or dNTP standard to each well.
-
-
Thermal Cycling and Data Acquisition:
-
Activate the hot-start polymerase with a 10-minute incubation at 95°C.
-
Immediately after activation, read the baseline fluorescence at 60°C.
-
Allow the reaction to proceed at 66-68°C for up to 60 minutes, monitoring fluorescence at regular intervals.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the end-point fluorescence values.
-
Generate a standard curve using the baseline-corrected fluorescence values of the dNTP standards.
-
Determine the concentration of the unknown samples from the standard curve.
-
Protocol 2: Probe-Based dNTP Quantification Assay
This protocol is based on the principle of Taq polymerase-mediated hydrolysis of a dual-quenched, fluorophore-labeled probe.[6]
-
Master Mix Preparation:
-
Prepare a master mix containing:
-
1x PCR Buffer
-
2 mM MgCl₂
-
0.4 µM Primer
-
0.4 µM dual-quenched Probe
-
0.4 µM Template
-
100 µM of the three non-limiting dNTPs
-
DNA Polymerase (e.g., AmpliTaq Gold) at the recommended concentration.
-
Nuclease-free water to the final volume.
-
-
-
Reaction Setup:
-
Distribute the master mix into the wells of a 96-well qPCR plate.
-
Add 2.5 µL of your sample or dNTP standard to each well for a final reaction volume of 25 µL.
-
-
Thermal Cycling and Data Acquisition:
-
Perform an initial denaturation/enzyme activation step at 95°C for 10 minutes.
-
Incubate at 60°C for up to 30 minutes, acquiring fluorescence data at each cycle or at regular time intervals.
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank reactions (no limiting dNTP) from all other readings to get normalized fluorescence units (NFU).
-
Generate a standard curve by plotting the NFU of the dNTP standards against their concentrations.
-
Calculate the dNTP concentration in the unknown samples using the standard curve.
-
Visualizations
Caption: General experimental workflow for fluorescence-based dNTP quantification.
Caption: A logical workflow for troubleshooting high background noise in dNTP assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A user-friendly, high-throughput tool for the precise fluorescent quantification of deoxyribonucleoside triphosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. PCR Troubleshooting [caister.com]
- 9. What are the advantages and disadvantages of varying incubation time and temperature for immunofluorescence staining of tissue? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing dUMP Analog Binding to Thymidylate Synthase
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thymidylate synthase (TS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the binding of dUMP and its analogs to TS by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dUMP binding to thymidylate synthase?
The optimal pH for dUMP binding can vary depending on the species from which the thymidylate synthase is derived. For human thymidylate synthase (hTS), the enzyme is active over a broad pH range, with many studies using a pH of around 7.4 for in vitro assays. However, for thymidylate synthase from Mycobacterium tuberculosis (MtbThyX), the enzyme preferentially binds the deprotonated, enolate form of dUMP.[1][2] This suggests that a higher pH may be more optimal for MtbThyX to facilitate the deprotonation of the N3 position of the uracil (B121893) ring. Some structural studies have successfully used a pH of 9.0 for co-crystallization of hTS with dUMP.[3]
Q2: How does pH affect the protonation state of dUMP and the enzyme's active site?
pH directly influences the protonation state of both the dUMP analog and the amino acid residues within the active site of thymidylate synthase. The pKa of the N3 proton of dUMP is approximately 9.5. At physiological pH (around 7.4), dUMP exists predominantly in its keto form. As the pH increases, the equilibrium shifts towards the deprotonated enolate form.[1][2]
Key amino acid residues in the active site, such as cysteine, aspartate, and histidine, have ionizable side chains. Changes in pH can alter their charge and hydrogen bonding capabilities, which are critical for substrate recognition, binding, and catalysis. For example, a conserved cysteine residue plays a crucial role in the catalytic mechanism by covalently binding to the dUMP intermediate.[4]
Q3: My dUMP analog shows poor binding affinity. Could pH be the issue?
Yes, suboptimal pH is a common reason for poor binding affinity. If your dUMP analog has a different pKa than dUMP, the optimal pH for its binding may be different. It is recommended to perform a pH titration experiment to determine the optimal binding conditions for your specific analog. Additionally, ensure that your buffer system has adequate buffering capacity at the desired pH.
Q4: What are the common buffering agents used for thymidylate synthase binding assays?
Commonly used buffers for thymidylate synthase assays include Tris-HCl, HEPES, and phosphate (B84403) buffers. The choice of buffer can be critical, as some buffer components may interact with the enzyme or ligands. It is important to ensure that the buffer is stable and maintains the desired pH throughout the experiment, especially if the reaction produces or consumes protons. For instance, Tris buffer has a pKa of around 8.1, making it suitable for assays in the slightly alkaline range.
Troubleshooting Guides
Issue 1: High background signal or noise in spectrophotometric assays.
-
Possible Cause: Buffer interference or instability of compounds at the selected pH.
-
Troubleshooting Steps:
-
Check Buffer Compatibility: Ensure that none of the buffer components absorb light at the wavelength you are monitoring (typically 340 nm for the TS reaction).
-
pH Optimization: The absorbance of your dUMP analog or other reaction components might be pH-sensitive. Run a control experiment to measure the absorbance of your compounds across a pH range in the absence of the enzyme.
-
Compound Stability: Verify the stability of your dUMP analog and cofactor (e.g., N5,N10-methylenetetrahydrofolate) at the experimental pH. Degradation can lead to increased background absorbance.
-
Issue 2: Inconsistent results in binding affinity measurements (e.g., ITC).
-
Possible Cause: Buffer mismatch between the sample cell and the syringe, or heats of protonation/deprotonation.
-
Troubleshooting Steps:
-
Exact Buffer Matching: Ensure that the buffer in the syringe (containing the dUMP analog) is identical to the buffer in the sample cell (containing the enzyme). This includes not only the buffer components and pH but also the concentration of any additives like salts or DMSO.[5]
-
Dialysis: Dialyze both the protein and the ligand against the same buffer stock to minimize buffer mismatch.[6][7]
-
Choose a Buffer with an Appropriate pKa: If the binding event involves the uptake or release of protons, the measured enthalpy will be a combination of the binding enthalpy and the heat of ionization of the buffer. Use a buffer with a pKa close to the experimental pH to minimize these effects.
-
Control Experiments: Perform control titrations, such as titrating the ligand into the buffer alone, to determine the heat of dilution.[8]
-
Issue 3: No or very weak binding observed.
-
Possible Cause: The pH is far from the optimum for binding, leading to incorrect protonation states of the ligand or enzyme active site.
-
Troubleshooting Steps:
-
pH Screening: Perform the binding assay at a range of pH values (e.g., from 6.0 to 9.0) to determine the pH profile of the binding interaction.
-
Consider the pKa of your Analog: If your dUMP analog has a significantly different pKa from dUMP, the optimal pH for binding will likely be different.
-
Enzyme Integrity: Confirm the activity and stability of your thymidylate synthase at the tested pH values. Extreme pH can lead to enzyme denaturation.[9]
-
Quantitative Data
The binding affinity of dUMP analogs to thymidylate synthase is influenced by pH. Below is a summary of representative data. Note that experimental conditions can vary between studies.
| dUMP Analog | Enzyme Source | Method | pH | Binding Affinity (Kd/Ki) | Reference |
| dUMP | Human (hTS) | Equilibrium Dialysis | 7.4 | 7.5 µM (Kd) | [3] |
| FdUMP | Human (hTS) | Not specified | 7.4 | Biphasic binding | [3] |
| dUMP | M. tuberculosis (MtbThyX) | Biochemical studies | Not specified | Similar Km to hTS | [2] |
Experimental Protocols
Spectrophotometric Assay for Thymidylate Synthase Activity
This protocol is based on the principle that the conversion of N5,N10-methylenetetrahydrofolate (CH2-THF) to dihydrofolate (DHF) during the methylation of dUMP to dTMP leads to an increase in absorbance at 340 nm.
Materials:
-
Purified thymidylate synthase
-
dUMP or dUMP analog
-
CH2-THF (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM DTT and 25 mM MgCl2)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, dUMP (or analog), and CH2-THF at desired concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of thymidylate synthase.
-
Immediately monitor the change in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To study the effect of pH, repeat the assay using buffers with different pH values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified thymidylate synthase
-
dUMP or dUMP analog
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze both the thymidylate synthase and the dUMP analog extensively against the same batch of dialysis buffer to ensure a perfect match.[6][7]
-
Concentration Determination: Accurately determine the concentrations of the protein and the ligand.
-
ITC Setup:
-
Titration: Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
-
pH Dependence: To investigate the effect of pH, repeat the entire experiment with different dialysis buffers at various pH values.
Visualizations
Caption: Experimental workflow for determining the optimal pH for dUMP analog binding.
Caption: Relationship between pH, molecular protonation states, and binding affinity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of human thymidylate synthase R163K with dUMP, FdUMP and glutathione show asymmetric ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. tainstruments.com [tainstruments.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
strategies to increase the yield of synthesized 5'-dUMPS analogs
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS) analogs.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low yield during the 5'-phosphorylation step.
Q: My 5'-phosphorylation reaction has a very low yield. What are the common causes and how can I improve it?
A: Low phosphorylation yield is a frequent challenge. The causes can be broadly categorized into inefficient reaction chemistry and substrate/product degradation.
-
Inefficient Chemical Phosphorylation:
-
Cause: The chosen phosphorylating agent (e.g., phosphorus oxychloride, POCl₃) may be unsuitable for your specific analog, or the reaction conditions may not be optimal. This can lead to the formation of multiple by-products and complicate purification.
-
Solution: A common three-step procedure involves treating the nucleoside with POCl₃, followed by removal of protecting groups.[1] However, chemical methods can be harsh and may require extensive optimization of temperature, solvent, and stoichiometry.[2] Consider alternative phosphorylating agents or a different synthetic route.
-
-
Inefficient Enzymatic Phosphorylation:
-
Cause: The kinase used may have low activity for your specific nucleoside analog. Additionally, the depletion of the phosphate (B84403) donor (often ATP) can stall the reaction.
-
Solution: Enzymatic synthesis offers a milder and more selective alternative to chemical methods.[3] Nucleoside kinases (NKs) can be used to convert the nucleoside analog to its 5'-monophosphate form.[4] To overcome ATP depletion, an ATP regeneration system, for instance using acetate (B1210297) kinase (AcK), can be implemented to drive the reaction towards the product.[4] Small-scale enzymatic reactions have shown the potential for conversion yields in the 50-99% range.[4]
-
| Method | Key Reagents/Enzymes | Typical Yields | Advantages | Disadvantages |
| Chemical | POCl₃, other phosphorylating agents | Highly variable, can be low (e.g., 20%)[1] | Broad substrate scope | Harsh conditions, potential for by-products, requires protection/deprotection steps[3] |
| Enzymatic | Nucleoside Kinase (dNK, dCK), ATP, Acetylphosphate (B1214568), Acetate Kinase (AcK) | Can be high (50-99% conversion in small scale)[4] | Mild conditions, high regio- and stereoselectivity[3][4] | Enzyme specificity may be a limitation, potential for low yields on a larger scale without optimization[4] |
Issue 2: Complications with Protecting Groups.
Q: I'm losing significant yield during the protection or deprotection steps. How can I select and manage protecting groups more effectively?
A: Protecting group strategy is critical in nucleoside chemistry to prevent unwanted side reactions. Poor selection or inefficient removal can drastically reduce overall yield.
-
Cause: The chosen protecting groups may not be orthogonal, meaning the removal of one group unintentionally affects another. Alternatively, the deprotection conditions might be too harsh, leading to the degradation of the target molecule. The protecting groups on the 2',3'-hydroxyls can also influence the stereoselectivity of subsequent reactions.[5]
-
Solution:
-
Select Orthogonal Groups: Choose protecting groups that can be removed under different, specific conditions. For instance, a p-methoxybenzyl (PMB) group on the N3-position can be selectively removed with ceric ammonium (B1175870) nitrate, leaving other groups intact.[6] Silyl ethers (TBDMS, TIPS) are commonly used for the 2',3'-hydroxyls and are removed with fluoride (B91410) ions, while an isopropylidene ketal is acid-labile.[5]
-
Optimize Deprotection: Carefully optimize deprotection conditions (reagent concentration, temperature, and time) to ensure complete removal without product degradation. For example, removing a 3'-O-acetyl group can be achieved with aqueous NH₃.[1]
-
Consider Stereochemical Influence: Be aware that protecting groups can direct the stereochemical outcome of reactions. For example, in 5'-alkynylation of uridine-derived aldehydes, protecting the 2',3'-diols as O-silyl groups can lead to high diastereoselectivity (up to 99:1) in favor of the 5'S-isomer.[5]
-
| Protecting Group | Target | Typical Introduction | Typical Removal | Notes |
| p-Methoxybenzyl (PMB) | N3-position | Mitsunobu conditions[6] | Ceric ammonium nitrate[6] | Allows for selective deprotection.[6] |
| Trityl (Tr) | 5'-OH | Trityl chloride, pyridine[1] | 80% aqueous acetic acid[1] | Often used for temporary 5'-OH protection.[1] |
| Isopropylidene (acetonide) | 2',3'-OH | Acetone, acid catalyst | Acidic conditions | Can influence stereoselectivity, favoring the 5'R-isomer in some additions.[5] |
| tert-Butyldimethylsilyl (TBDMS) | 2',3'-OH | TBDMS-Cl, imidazole | TBAF | Can promote high diastereoselectivity for the 5'S-isomer in some additions.[5] |
Issue 3: Low conversion in 5-position modification reactions.
Q: My Suzuki-Miyaura coupling reaction to introduce a substituent at the C-5 position is inefficient. What can I do?
A: The Suzuki-Miyaura coupling is a key reaction for creating a wide variety of 5-substituted analogs from a 5-bromo or 5-iodo precursor.[6]
-
Cause: Common issues include catalyst deactivation, inappropriate choice of base or solvent, or low reactivity of the starting materials. Classical Ullmann coupling reactions, another method for arylation, often require harsh conditions and can have a poor substrate scope.[7]
-
Solution:
-
Optimize Catalyst System: Ensure the palladium catalyst, ligand, and base are suitable for your substrate. A combination of a palladium(II) catalyst and a copper(I) iodide co-catalyst has been used effectively for coupling reactions on nucleosides.[8]
-
Screen Solvents and Bases: The reaction outcome is highly dependent on the solvent and base. Systematically screen different conditions to find the optimal combination for your specific substrates.
-
Ensure Reactant Quality: Use freshly prepared or purified reactants, as the quality of the boronic acid and the organohalide is crucial for success.
-
Issue 4: Significant product loss during purification.
Q: I seem to be losing most of my product during the final purification steps. How can I improve my recovery?
A: Purification of highly polar nucleotide analogs can be challenging and is a common source of yield loss.
-
Cause: The product may be difficult to separate from reaction by-products or unreacted starting materials using standard chromatography. Repeated chromatographic purifications are a known cause of significantly reduced yields.[2] The product might also be unstable under the purification conditions (e.g., pH, solvent).
-
Solution:
-
Minimize Chromatography: Design the synthesis so that intermediates can be purified by crystallization or extraction where possible. A reaction that gives a moderate yield of an easily purified product is often better than a high-yield reaction that requires multiple, difficult chromatographic steps.[9]
-
Use Appropriate Techniques: For polar nucleotide analogs, ion-exchange chromatography or reverse-phase HPLC with an appropriate counter-ion (e.g., triethylammonium (B8662869) bicarbonate buffer) is often more effective than standard silica (B1680970) gel chromatography.
-
Consider a Prodrug Approach: If the goal is biological evaluation, consider a prodrug strategy (e.g., ProTide).[10] These approaches mask the phosphate group, rendering the molecule more lipophilic and easier to purify with standard techniques, while also potentially improving cell permeability and bypassing the need for the first intracellular phosphorylation step.[1][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step determining the overall yield in the synthesis of this compound analogs?
A1: While every step is important, the phosphorylation of the nucleoside is often the most challenging and yield-limiting step.[10] This is due to the potential for low reactivity, the formation of by-products with chemical methods, and the need for highly optimized conditions with enzymatic methods.[3][4]
Q2: Should I use a chemical or enzymatic approach for phosphorylation?
A2: The choice depends on your specific target molecule and available resources. Chemical synthesis is broadly applicable but often suffers from lower yields due to the need for protection/deprotection cycles and less selectivity.[3] Enzymatic synthesis provides much higher selectivity under milder conditions, which can lead to higher yields in "one-pot" reactions, but is limited by the substrate specificity of the available kinases.[3][4]
Q3: How does the "ProTide" or pronucleotide strategy work, and can it help with my synthesis?
A3: A pronucleotide is a prodrug of a nucleotide, where the phosphate group is masked with biolabile groups.[2] This strategy is designed to improve the delivery of the monophosphate analog into cells, bypassing the often inefficient first phosphorylation step catalyzed by cellular kinases.[10] While it does not simplify the synthesis of the monophosphate itself, the masked intermediate is less polar and often easier to purify by standard chromatographic methods, which can improve the yield of the final, isolated pronucleotide product.[2]
Experimental Protocols
Protocol 1: General Procedure for Chemical Phosphorylation of a 3'-Protected Nucleoside
This protocol is adapted from a procedure for synthesizing 5'-substituted FdUMP analogs.[1]
-
Reaction Setup: Dissolve the 3'-O-protected 5'-hydroxy nucleoside analog (1 equivalent) in a suitable anhydrous solvent (e.g., trimethyl phosphate) under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C.
-
Phosphorylation: Slowly add phosphorus oxychloride (POCl₃, ~1.5 equivalents) to the stirred solution. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, slowly quench by adding an aqueous buffer (e.g., triethylammonium bicarbonate).
-
Deprotection & Purification: Proceed with the necessary deprotection steps (e.g., aqueous ammonia (B1221849) for acetyl group removal).[1] Purify the final this compound analog using ion-exchange chromatography or reverse-phase HPLC.
Protocol 2: General Procedure for Enzymatic Phosphorylation of a Nucleoside Analog
This protocol is a general representation of enzymatic phosphorylation using a kinase and an ATP regeneration system.[4]
-
Reaction Mixture: In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), combine the nucleoside analog, ATP (catalytic amount, e.g., 0.1 equivalents), a phosphate donor for regeneration like acetylphosphate (excess, e.g., 1.5 equivalents), and MgCl₂.
-
Enzyme Addition: Add the nucleoside kinase (e.g., B. subtilis dCK) and the regeneration enzyme (e.g., acetate kinase from E. coli).
-
Incubation: Incubate the reaction at an optimal temperature for the enzymes (e.g., 37 °C) for several hours to 24 hours.[4]
-
Monitoring & Workup: Monitor the formation of the 5'-monophosphate product by HPLC. Once the reaction is complete, terminate it by heating or adding an organic solvent.
-
Purification: Remove the enzymes (e.g., by centrifugation through a molecular weight cutoff filter) and purify the 5'-monophosphate product by HPLC.
Visualizations
Caption: A typical workflow for the chemical synthesis of 5'-substituted this compound analogs.
Caption: A decision tree for troubleshooting common causes of low yield in analog synthesis.
Caption: Comparison of a direct synthesis versus a ProTide strategy for drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates [mdpi.com]
- 5. Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5’-alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Validating 5'-dUMPS Quantification: A Comparative Guide to the Gold Standard Internal Standard
For researchers, scientists, and drug development professionals engaged in metabolic studies, cancer research, and antiviral drug development, the accurate quantification of 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS) is paramount. This guide provides an objective comparison of analytical methodologies, underscoring the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) when coupled with a stable isotope-labeled internal standard (SIL-IS). Supporting experimental data and detailed protocols are provided to facilitate the adoption of this robust analytical approach.
The quantification of this compound, a key intermediate in the de novo synthesis of thymidine (B127349) nucleotides, is crucial for understanding the mechanism of action of various chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU). Inaccurate measurement can lead to misleading interpretations of drug efficacy and metabolic flux. While various analytical techniques exist, LC-MS/MS has emerged as the preferred method due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS can be significantly compromised by matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.
The use of a stable isotope-labeled internal standard, such as ¹³C,¹⁵N-labeled this compound, is the gold standard for mitigating these matrix effects. A SIL-IS is chemically identical to the analyte of interest, ensuring it co-elutes and experiences the same ionization suppression or enhancement. By normalizing the analyte's signal to the signal of the known concentration of the SIL-IS, accurate and precise quantification can be achieved, irrespective of matrix-induced variations.
Experimental Protocols
This section details the methodology for the quantification of this compound in a biological matrix (e.g., cell lysate) using LC-MS/MS with a stable isotope-labeled internal standard.
Materials and Reagents
-
5'-deoxyuridine monophosphate (this compound) analytical standard
-
Stable isotope-labeled 5'-deoxyuridine monophosphate (e.g., [¹³C₉, ¹⁵N₂]-5'-dUMPS) as internal standard (IS)
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Biological matrix (e.g., cell pellets)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or cold methanol for extraction
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Sample Preparation
-
Cell Lysis and Extraction:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold extraction solution (e.g., 80% methanol or 10% TCA).
-
Add the stable isotope-labeled this compound internal standard to each sample at a known concentration.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Clean-up:
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
If TCA was used for extraction, neutralize the supernatant with an appropriate base (e.g., ammonium hydroxide) before injection.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other cellular components (e.g., 0-5% B over 5 minutes, then a wash and re-equilibration step).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
[¹³C₉, ¹⁵N₂]-5'-dUMPS (IS): Precursor ion (m/z) -> Product ion (m/z)
-
Note: The specific m/z values will need to be determined by direct infusion of the analytical standards.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a blank biological matrix extract.
-
Add the stable isotope-labeled internal standard at a constant concentration to each calibration standard and quality control (QC) sample.
-
Analyze the calibration standards and samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the performance comparison of a hypothetical LC-MS/MS method for the quantification of this compound with and without a stable isotope-labeled internal standard. The data illustrates the typical improvements in accuracy, precision, and mitigation of matrix effects when using a SIL-IS.
| Performance Metric | Method with Stable Isotope-Labeled IS | Method with External Standard Calibration |
| Accuracy (% Bias) | -2.5% to +3.8% | -18.2% to +25.7% |
| Precision (%RSD) | < 5% | < 15% |
| Matrix Effect (%) | 95% - 105% (Corrected) | 65% - 130% (Uncorrected) |
| Linearity (r²) | > 0.998 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL |
This data is representative and intended for illustrative purposes. Actual performance may vary depending on the specific matrix and instrumentation.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Conclusion
References
A Head-to-Head Comparison: HPLC vs. Enzymatic Assays for Accurate 5'-dUMPS Measurement
For researchers, scientists, and drug development professionals, the precise quantification of 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS) is critical for understanding nucleotide metabolism and the efficacy of chemotherapeutic agents. The two primary analytical methods employed for this purpose, High-Performance Liquid Chromatography (HPLC) and enzymatic assays, each present a unique set of advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable method for specific research needs.
The choice between HPLC and enzymatic assays for this compound measurement hinges on a balance of factors including sensitivity, specificity, throughput, and the specific requirements of the experimental context. While HPLC offers high specificity and the ability to simultaneously measure multiple nucleotides, enzymatic assays can provide a simpler, more rapid analysis, particularly when focused solely on this compound or the activity of its metabolizing enzyme, thymidylate synthase.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of HPLC and enzymatic assays for the quantification of this compound and related molecules, based on data from various studies.
| Parameter | HPLC | Enzymatic Assay |
| Specificity | High | Good, but potential for interference from other nucleotides |
| Linearity Range | Wide (e.g., 5-500 ng/mL for 5-FU)[1] | Typically narrower, dependent on enzyme kinetics |
| Limit of Detection (LOD) | ~1 µmol/L for similar molecules[2] | ~5 µmol/L for similar molecules[2] |
| Limit of Quantification (LOQ) | ~5 µmol/L for similar molecules[2] | ~10 µmol/L for similar molecules[2] |
| Precision (CV%) | <5%[2] | <5%[2] |
| Accuracy (Recovery) | ~99%[2] | ~90.4%[2] |
| Throughput | Lower, sequential sample analysis | Higher, amenable to microplate formats |
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their interaction with a stationary phase, allowing for the precise quantification of individual nucleotides.
Experimental Protocol:
A common approach for nucleotide analysis involves reversed-phase HPLC.[3]
-
Sample Preparation: Cellular or tissue extracts are prepared, often involving acid extraction (e.g., with perchloric acid) followed by neutralization.[3]
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile.[3]
-
Detection: Analytes are detected using a UV detector, typically at a wavelength of 254 nm or 260 nm.[1]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.
Workflow for HPLC-based this compound Quantification
References
- 1. A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleotide Analysis: Cross-Validation of LC-MS/MS and Enzymatic Methods
For researchers, scientists, and drug development professionals, the accurate quantification of nucleotides is paramount for understanding cellular metabolism, signaling, and the efficacy of therapeutic interventions. This guide provides an objective comparison of two predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays, focusing on their cross-validation for nucleotide analysis.
This document outlines the experimental protocols for both methods, presents quantitative performance data in comparative tables, and visualizes a key nucleotide-dependent signaling pathway and the analytical workflows.
Method Comparison at a Glance
The choice between LC-MS/MS and enzymatic assays for nucleotide analysis depends on the specific requirements of the study, such as the need for multiplexing, sensitivity, and throughput. While LC-MS/MS offers high specificity and the ability to measure multiple nucleotides simultaneously, enzymatic assays, particularly the widely used luciferase-based assay for ATP, provide a rapid and highly sensitive method for quantifying a single analyte.
| Parameter | LC-MS/MS | Enzymatic Assay (Luciferase-based for ATP) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | High (dependent on enzyme specificity) |
| Sensitivity | High (Lower limit of quantification typically in the low nM range)[1] | Very High (can detect as little as 0.01 picomoles of ATP) |
| Multiplexing | Yes (simultaneous quantification of multiple nucleotides)[2][3] | No (typically measures a single nucleotide, e.g., ATP) |
| Throughput | Moderate to High (dependent on chromatography time) | High (suitable for 96-well and 384-well plate formats) |
| Linear Range | Wide (e.g., 50 nM to 10 µM)[1] | Wide (linear over 6-8 orders of magnitude) |
| Instrumentation | LC system coupled with a tandem mass spectrometer | Luminometer |
| Cost per Sample | Higher | Lower |
| Sample Preparation | More complex (extraction, separation) | Simpler (cell lysis and reagent addition) |
Quantitative Performance Data
| Performance Metric | LC-MS/MS for Nucleotides | Enzymatic (Luciferase) Assay for ATP |
| Lower Limit of Quantification (LLOQ) | ~50 nM for various nucleoside triphosphates[1] | As low as 0.02 µM[4] |
| Precision (%CV) | Within-day: 2.0–18.0% Between-day: 3.0–13.0%[1] | Generally <10% (as per manufacturer guidelines) |
| Accuracy (% Recovery) | 93.0–119.0%[1] | Typically within 85-115% (as per manufacturer guidelines) |
Experimental Protocols
LC-MS/MS Method for Intracellular Nucleotide Analysis
This protocol is adapted from a method for the simultaneous quantification of intracellular nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs).[1]
1. Sample Preparation (Cell Extraction): a. Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS). b. Extract nucleotides by adding a cold extraction solution (e.g., 60% methanol). c. Centrifuge to pellet cell debris. d. Evaporate the supernatant to dryness and reconstitute in a suitable buffer for LC-MS/MS analysis.
2. Liquid Chromatography (LC): a. Column: A C18 reverse-phase column is commonly used.[2][3] b. Mobile Phase A: An aqueous solution with an ion-pairing agent (e.g., 5 mM N,N-Dimethylhexylamine (DMHA) in water, pH adjusted to 7 with formic acid).[1] c. Mobile Phase B: An organic solvent with the same ion-pairing agent (e.g., 5 mM DMHA in 50:50 acetonitrile:water).[1] d. Gradient: A gradient from low to high organic phase is used to separate the nucleotides. e. Flow Rate: Typically in the range of 150-300 µL/min.
3. Tandem Mass Spectrometry (MS/MS): a. Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for nucleotides.[1] . Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each nucleotide are monitored. c. Data Analysis: Quantification is achieved by comparing the peak areas of the endogenous nucleotides to those of stable isotope-labeled internal standards.
Enzymatic Method for ATP Quantification (Luciferase-Based)
This protocol is a generalized procedure based on commercially available ATP assay kits.[5]
1. Reagent Preparation: a. Reconstitute the lyophilized luciferase and luciferin (B1168401) substrate in the provided assay buffer to create the ATP detection cocktail. This should be done fresh before use.
2. Sample Preparation: a. For suspension cells, directly transfer a small volume of the cell culture to a luminometer plate. b. For adherent cells, remove the culture medium and add a cell lysis buffer to release ATP. c. Prepare ATP standards of known concentrations to generate a standard curve.
3. Measurement: a. Add the ATP detection cocktail to both the samples and the standards. b. Quickly mix and measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
4. Data Analysis: a. Subtract the background luminescence from all readings. b. Generate a standard curve by plotting the luminescence of the ATP standards against their concentrations. c. Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.
Visualizations
Signaling Pathway: Purinergic Signaling
Nucleotides, particularly ATP, play a crucial role as extracellular signaling molecules in a process known as purinergic signaling. This pathway is involved in a wide range of physiological and pathological processes.
Experimental Workflows
The following diagrams illustrate the generalized workflows for nucleotide analysis using LC-MS/MS and a luciferase-based enzymatic assay.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels | Semantic Scholar [semanticscholar.org]
- 3. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Luciferase Assay System Protocol [promega.sg]
A Comparative Guide: 5'-dUMP versus 5-FdUMP as Substrates for Thymidylate Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural substrate 5'-deoxyuridine (B26244) monophosphate (5'-dUMP) and its fluorinated analog, 5-fluorodeoxyuridine monophosphate (5-FdUMP), in their interaction with thymidylate synthase (TS). Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] Understanding the distinct roles of dUMP as a substrate and 5-FdUMP as a potent inhibitor is fundamental for cancer chemotherapy research and the development of novel therapeutic strategies.
Mechanism of Action: Substrate vs. Inhibitor
Thymidylate synthase catalyzes the reductive methylation of dUMP to dTMP, utilizing 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a methyl group donor.[2] The catalytic mechanism involves a cysteine residue in the active site of TS, which forms a covalent bond with dUMP.[1]
In contrast, 5-FdUMP, the active metabolite of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), acts as a suicide inhibitor of thymidylate synthase.[3] 5-FdUMP binds to the dUMP binding site on the enzyme and, in the presence of CH₂H₄folate, forms a stable ternary covalent complex.[4] This complex effectively locks the enzyme in an inactive state, preventing the binding of the natural substrate dUMP and thereby inhibiting dTMP synthesis.[2] The inability to synthesize dTMP leads to a depletion of thymidine, disrupting DNA synthesis and repair, which ultimately results in "thymineless death" in rapidly dividing cancer cells.
Quantitative Comparison of Kinetic Parameters
The interaction of dUMP and 5-FdUMP with human thymidylate synthase can be quantitatively described by their respective kinetic parameters. The Michaelis constant (Km) for dUMP reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its natural substrate. The inhibition constant (Ki) for 5-FdUMP quantifies its potency as an inhibitor.
| Parameter | 5'-dUMP (Substrate) | 5-FdUMP (Inhibitor) | Source |
| Km (for human TS) | 2.5 - 8.22 µM | - | [5][6] |
| kcat (for human TS) | 0.52 - 0.54 s⁻¹ | - | [5] |
| kcat/Km (for human TS) | 0.12 - 0.22 s⁻¹µM⁻¹ | - | [5] |
| Ki (for human TS) | - | 0.82 - 2.41 nM | [6] |
Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the concentration of the cofactor CH₂H₄folate.
Visualizing the Interactions
The following diagrams illustrate the catalytic cycle of thymidylate synthase with its natural substrate, dUMP, and the mechanism of inhibition by 5-FdUMP.
References
- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 2. Structures of human thymidylate synthase R163K with dUMP, FdUMP and glutathione show asymmetric ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Binding of 5-fluorodeoxyuridylate to thymidylate synthase in human colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Confirming 5'-dUMPS Peak Identity by High-Resolution Mass Spectrometry
In drug development and metabolic research, the unambiguous identification of endogenous metabolites and drug catabolites is paramount. 5'-Deoxyuridine monophosphate (5'-dUMPS) is a critical intermediate in pyrimidine (B1678525) metabolism and a key target in cancer chemotherapy. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the definitive identification of the this compound peak, supported by experimental protocols and data.
High-resolution mass spectrometry has emerged as a powerful tool for the identification of unknown compounds in complex mixtures.[1] Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, offering a high degree of confidence in compound annotation.[1][2] When coupled with liquid chromatography (LC), LC-HRMS provides robust separation and sensitive detection, making it an invaluable technique for metabolomics and pharmaceutical analysis.[3][4]
High-Resolution Mass Spectrometry (HRMS) vs. Alternative Methods
The selection of an analytical technique for metabolite identification depends on various factors, including the required level of confidence, sensitivity, sample complexity, and available resources. While HRMS offers unparalleled mass accuracy, other methods provide complementary information or may be more suitable for specific applications.
| Technique | Principle | Specificity/Confidence | Sensitivity | Throughput | Primary Application |
| LC-HRMS (e.g., Orbitrap, Q-TOF) | Measures mass-to-charge ratio with high accuracy (<5 ppm), enabling elemental composition determination.[1] | Very High | High (ng/mL to pg/mL) | Medium | Confirmatory analysis, untargeted metabolomics, unknown identification. |
| LC-MS/MS (Triple Quadrupole) | Selects a precursor ion and fragments it to produce specific product ions (Selected Reaction Monitoring - SRM). | High (for known targets) | Very High (pg/mL to fg/mL) | High | Targeted quantification of known metabolites.[5] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Absolute (structure elucidation) | Low (µg/mL to mg/mL) | Low | De novo structure elucidation, flux analysis. |
| High-Resolution Melting (HRM) Analysis | Measures the change in fluorescence during the dissociation of double-stranded DNA. | Not Applicable | Not Applicable | High | Genotyping, SNP detection, and sequence variation analysis.[6][7][8] |
| Enzymatic Assays | Uses specific enzymes that react with the target analyte to produce a measurable signal. | Moderate to High | Variable | High | Routine quantification in specific assays. |
Experimental Workflow and Protocols
Confirming this compound Identity via LC-HRMS
The definitive identification of a chromatographic peak as this compound using LC-HRMS relies on matching its accurate mass, retention time, and fragmentation pattern to that of an authentic reference standard.
Caption: Experimental workflow for this compound confirmation using LC-HRMS.
Detailed Experimental Protocol: LC-HRMS Analysis of this compound
1. Sample Preparation (from cultured cells)
-
Harvest cells and rapidly quench metabolism by washing with ice-cold saline.
-
Lyse the cells and precipitate proteins using a cold solvent, such as 80% methanol.[5]
-
Centrifuge the sample to pellet proteins and debris.
-
Collect the supernatant containing the metabolites.
-
Evaporate the solvent and reconstitute the sample in a suitable injection buffer.
2. Liquid Chromatography (LC)
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining polar nucleotides.[9] Alternatively, a reversed-phase C18 column can be used.[5]
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic content to high aqueous content to elute polar compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for nucleotides due to the acidic phosphate (B84403) group.[2]
-
Full Scan (MS1):
-
Mass Range: m/z 70 - 1000.
-
Resolution: >60,000 FWHM.
-
Data Acquired: Accurate mass-to-charge ratio (m/z) of the intact molecule ([M-H]⁻). For this compound (C₉H₁₃N₂O₈P), the theoretical exact mass of the [M-H]⁻ ion is 307.0386.
-
-
Tandem MS (MS/MS or ddMS2):
-
Method: Data-dependent acquisition where the most intense ions from the full scan are selected for fragmentation.
-
Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV) to generate characteristic fragment ions.
-
Logical Framework for Peak Identity Confirmation
The confirmation of this compound is a multi-step process where each piece of evidence increases the level of confidence in the identification, as outlined by established frameworks for compound annotation.[10]
Caption: Logical diagram for confirming this compound identity with HRMS data.
Data Interpretation:
-
Accurate Mass: The measured m/z of the peak of interest must match the theoretical m/z of the [M-H]⁻ ion of this compound (307.0386) within a narrow mass tolerance (typically < 5 ppm). This provides strong evidence for the elemental formula C₉H₁₂N₂O₈P.
-
Fragmentation Pattern (MS/MS): The fragmentation spectrum of the peak should match that of a this compound standard or be consistent with known fragmentation pathways for nucleotides. Key fragments for this compound would include the loss of the ribose phosphate group or cleavage at the glycosidic bond.
-
Retention Time: The chromatographic retention time of the peak in the sample must match that of an authentic this compound reference standard analyzed under identical LC conditions. This provides orthogonal evidence to the mass spectrometric data.
When all three criteria—accurate mass, fragmentation pattern, and retention time—match a known standard, the identity of the peak as this compound is confirmed with the highest level of confidence (Level 1 identification).[10]
Conclusion
For the unambiguous confirmation of a this compound peak, LC-HRMS is the superior method, offering an unparalleled combination of sensitivity and specificity through accurate mass and structural (MS/MS) information.[1] While targeted LC-MS/MS is excellent for quantification once the compound is known, and NMR provides definitive structural data, HRMS provides the highest confidence for initial identification from a complex biological matrix. The combination of chromatographic separation with high-resolution mass analysis provides a robust and reliable workflow essential for researchers in metabolomics and drug development.
References
- 1. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 2. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gene-quantification.de [gene-quantification.de]
- 7. Application of High Resolution Melt analysis (HRM) for screening haplotype variation in a non-model plant genus: Cyclopia (Honeybush) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing and Evaluating the HRM Technique for Identifying Cytochrome P450 2D6 Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Annotating Nontargeted LC-HRMS/MS Data with Two Complementary Tandem Mass Spectral Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 5'-dUMPS Assays: A Comparative Guide to Linearity and Detection Limits
For researchers, scientists, and drug development professionals, the accurate quantification of 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS or dUMP) is critical for understanding nucleotide metabolism and developing novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of analytical methods for measuring dUMP, with a focus on two key performance metrics: linearity and detection limits. We will explore a traditional enzymatic assay alongside modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE).
The Central Role of this compound in Nucleotide Synthesis
Deoxyuridine monophosphate is a pivotal intermediate in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The enzyme thymidylate synthase (TS) catalyzes the conversion of dUMP to dTMP.[1] This pathway is a well-established target for chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), whose active metabolite, 5-fluoro-dUMP (FdUMP), inhibits TS, leading to an accumulation of dUMP and subsequent cell death.[2] Therefore, robust and sensitive assays for dUMP are indispensable for studying the mechanism of action of such drugs and for monitoring their pharmacodynamic effects.
Comparative Analysis of Assay Performance
The choice of an appropriate assay for this compound quantification depends on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. Below is a comparative summary of different analytical methods.
| Assay Method | Principle | Linearity (R²) / Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Advantages | Disadvantages |
| Enzymatic Assay | Spectrophotometric or fluorometric detection of a product coupled to the enzymatic conversion of dUMP. | Typically R² > 0.99 over a µM range. | LOD and LOQ are generally in the low µM range. | High throughput, relatively low cost, specific for enzymatic activity. | Susceptible to interference from sample matrix, indirect measurement. |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection based on mass-to-charge ratio. | Excellent linearity (R² > 0.99) over a wide dynamic range (pg/mL to µg/mL).[3] | Very low LOD and LOQ, often in the low pg/mL or fmol range. LLOQ of 0.1 pmol has been reported for nucleotides.[4] | High sensitivity and specificity, capable of multiplexing.[5][6] | High initial instrument cost, complex method development. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance. | Good linearity (R² > 0.99) in the ng/mL to µg/mL range. | LOD and LOQ are typically in the low ng/mL range. | Widely available, robust, and relatively inexpensive. | Lower sensitivity and specificity compared to LC-MS/MS, potential for co-eluting interferences.[7] |
| Capillary Electrophoresis (CE) | Separation of analytes in a capillary based on their electrophoretic mobility. | Good linearity (R² > 0.99) has been demonstrated for various analytes.[8][9] | LOD can be in the ng/mL range, but can be lower with preconcentration techniques.[10] | High separation efficiency, low sample and reagent consumption.[11] | Lower sensitivity for some applications, reproducibility can be a challenge. |
Signaling Pathway and Experimental Workflow
To visualize the context and execution of a this compound assay, the following diagrams illustrate the relevant biochemical pathway and a general experimental workflow.
Experimental Protocols
Below are generalized protocols for the discussed analytical methods. Specific parameters will require optimization based on the sample type and instrumentation.
Enzymatic Assay for this compound
This protocol describes a coupled enzymatic assay where the product of the primary reaction is used in a secondary reaction to produce a detectable signal.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable pH (e.g., Tris-HCl, pH 7.5), MgCl₂, and the necessary coupling enzymes and substrates. For example, dUMP can be converted to dTMP by thymidylate synthase, and the consumption of the cofactor can be monitored.
-
Standard Curve Preparation: Prepare a series of dUMP standards of known concentrations in the reaction buffer.
-
Sample Preparation: Extract nucleotides from cells or tissues using methods like perchloric acid precipitation followed by neutralization.
-
Assay Procedure:
-
Add standards and samples to a 96-well plate.
-
Initiate the reaction by adding the enzyme mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Plot the rate of reaction (or endpoint signal) against the concentration of the dUMP standards to generate a standard curve. Determine the concentration of dUMP in the samples from this curve.
LC-MS/MS Method for this compound
This protocol provides a framework for the highly sensitive and specific quantification of dUMP.
Methodology:
-
Sample Preparation:
-
Extract intracellular metabolites from cell pellets or tissue homogenates using a cold solvent mixture (e.g., methanol/acetonitrile (B52724)/water).
-
Centrifuge to pellet debris and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC Separation:
-
Inject the sample onto a suitable HPLC column (e.g., a HILIC or ion-pair reversed-phase column).
-
Use a gradient elution with appropriate mobile phases (e.g., acetonitrile and ammonium (B1175870) acetate (B1210297) buffer) to separate dUMP from other cellular components.
-
-
MS/MS Detection:
-
Introduce the column eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for dUMP and an internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of dUMP to the internal standard against the concentration of the standards.
-
Quantify dUMP in the samples using the regression equation from the calibration curve.
-
HPLC-UV Method for this compound
A robust method for quantifying dUMP, suitable for laboratories without access to mass spectrometry.
Methodology:
-
Sample Preparation: Similar to the LC-MS/MS method, involving extraction and clarification of the sample.
-
HPLC Separation:
-
Inject the prepared sample onto a reversed-phase or ion-exchange HPLC column.
-
Use an isocratic or gradient elution with a suitable mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent) to achieve separation.
-
-
UV Detection:
-
Monitor the column eluent using a UV detector at a wavelength where dUMP has maximum absorbance (around 260 nm).
-
-
Data Analysis:
-
Create a standard curve by plotting the peak area of the dUMP standards against their concentrations.
-
Determine the dUMP concentration in the samples by comparing their peak areas to the standard curve.
-
Capillary Electrophoresis (CE) Method for this compound
An alternative separation technique with high efficiency.
Methodology:
-
Sample Preparation: Extract and clarify the samples as described for LC-based methods.
-
CE Separation:
-
Fill the capillary with a background electrolyte (BGE) buffer.
-
Inject the sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a high voltage across the capillary to separate the analytes based on their charge and size.
-
-
Detection:
-
Detect the separated analytes as they pass through the detector window, typically using UV absorbance.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area or height against the concentration of the dUMP standards.
-
Quantify dUMP in the samples based on the calibration curve.
-
Conclusion
The selection of an assay for this compound quantification is a critical decision that impacts the quality and reliability of research findings. For studies requiring the highest sensitivity and specificity, LC-MS/MS stands out as the gold standard. However, HPLC-UV and Capillary Electrophoresis offer viable and more accessible alternatives for many applications. Enzymatic assays , while less specific, can be highly effective for high-throughput screening purposes. By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed choice that best suits their experimental needs and resources.
References
- 1. A Method for Quantification of Nucleotides and Nucleotide Analogues in Thymidine Kinase Assays Utilizing Lanthanum Phosphate Co-Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated capillary electrophoresis method for the assay of a range of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. rsc.org [rsc.org]
- 7. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interlaboratory method validation of capillary electrophoresis sodium dodecyl sulfate (CE-SDS) methodology for analysis of mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Master CE Sample Stacking: Advanced Capillary Electrophoresis Preconcentration for Trace Analysis | Separation Science [sepscience.com]
- 11. dlsu.edu.ph [dlsu.edu.ph]
Inhibitory Potency of 5'-dUMPS Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency (IC50) of various 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS) analogs against thymidylate synthase (TS). The information presented is supported by experimental data to aid in the evaluation of these compounds as potential therapeutic agents.
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Inhibition of this enzyme leads to depletion of dTMP, causing DNA damage and cell death, making it a key target for cancer chemotherapy.[1][3] 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), a metabolite of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), is a potent inhibitor of TS.[3][4] This guide focuses on FdUMP and its 5'-substituted analogs, providing a comparative analysis of their inhibitory efficacy.
Comparative Inhibitory Potency (IC50) of this compound Analogs
The inhibitory potency of several this compound analogs against human thymidylate synthase (hTS) has been evaluated. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological function.[5] The following table summarizes the IC50 values for FdUMP and its 5'-substituted analogs.
| Compound | Abbreviation | IC50 (μM) against hTS | Activity Status |
| 5-Fluoro-2'-deoxyuridine 5'-monophosphate | FdUMP | 1.13 | Active |
| 5'(R)-CH₃ 5-Fluoro-2'-deoxyuridine monophosphate | 5'(R)-CH₃ FdUMP | 1.21 | Active |
| 5'(S)-CF₃ 5-Fluoro-2'-deoxyuridine monophosphate | 5'(S)-CF₃ FdUMP | 1.24 | Active |
| 5'(S)-CH₃ 5-Fluoro-2'-deoxyuridine monophosphate | 5'(S)-CH₃ FdUMP | >20 | Inactive |
| 5'(R)-CF₃ 5-Fluoro-2'-deoxyuridine monophosphate | 5'(R)-CF₃ FdUMP | >20 | Inactive |
| 5'-gem-dimethyl 5-Fluoro-2'-deoxyuridine monophosphate | 5'-gem-dimethyl FdUMP | >20 | Inactive |
This data is derived from a cell-free human thymidylate synthase (hTS) inhibition assay.[3][4]
Signaling Pathway of Thymidylate Synthase in DNA Synthesis
The diagram below illustrates the central role of thymidylate synthase in the de novo synthesis of dTMP, a crucial step for DNA synthesis. This compound analogs, such as FdUMP, act as inhibitors of this enzyme.
Experimental Protocols
Cell-Free Human Thymidylate Synthase (hTS) Inhibition Assay
This spectrophotometric assay is used to determine the IC50 values of this compound analogs.[3][4]
Principle: The assay measures the enzymatic conversion of dUMP and 5,10-methylenetetrahydrofolate (mTHF) to dTMP and dihydrofolate (DHF) by recombinant human thymidylate synthase (hTS).[3][4] The formation of DHF is monitored by the increase in absorbance at 340 nm.[3][4]
Materials:
-
Recombinant human thymidylate synthase (hTS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (mTHF)
-
This compound analog inhibitors
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the this compound analog inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, dUMP, and mTHF to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Initiate the enzymatic reaction by adding hTS to each well.
-
Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.[5][6]
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a this compound analog.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
A Comparative Analysis of 5'-dUMPS Thiophosphate Analogs as Thymidylate Synthase Inhibitors
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the binding affinity of various 5'-deoxyuridine (B26244) monophosphate (dUMPS) thiophosphate analogs to their primary target, thymidylate synthase (TS). This essential enzyme catalyzes the conversion of dUMP to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of DNA.[1][2][3] The inhibition of TS is a key mechanism for several anticancer drugs.[2][3] This guide presents quantitative binding data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Binding Affinity of 5'-dUMPS Thiophosphate Analogs
The substitution of oxygen with sulfur in the phosphate (B84403) group of dUMP analogs significantly influences their interaction with thymidylate synthase. The following table summarizes the binding affinities of several this compound thiophosphate analogs, providing a comparative overview of their inhibitory potential.
| Compound | Target Enzyme | Ki Value (µM) | Inhibition Type | Reference |
| 2,4-dithio-dUMP | L1210 Thymidylate Synthase | 32 | Competitive | [4] |
| 2,4-dithio-dUMP | FdUrd-resistant L1210 TS | 55 | Competitive | [4] |
| 5-fluoro-4-thio-dUMP | Ehrlich Carcinoma TS | Order of magnitude higher than 5-FdUMP | Slow-binding, Competitive | [5] |
| 2,4-dithio-5-fluoro-dUMP | L1210 Thymidylate Synthase | 10³-10⁴ fold higher than 2-thio and 4-thio congeners | Slow-binding | [4] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data presented here is extracted from the available literature.
Initial studies have shown that 5'-thiophosphates (dUMPS) and 5'-dithiophosphates (dUMPS2) can act as good substrates for mammalian thymidylate synthase.[6] Their 5-fluoro counterparts, FdUMPS and FdUMPS2, have been identified as potent, slow-binding inhibitors.[6] In contrast, analogs with 2,4-dithio substitutions exhibit more complex behavior. While 2,4-dithio-dUMP is not a substrate, it acts as a competitive inhibitor.[4] However, 2,4-dithio-5-fluoro-dUMP is a much weaker inhibitor compared to its 2-thio and 4-thio counterparts.[4] The increased aromaticity of the pyrimidine (B1678525) ring in 2,4-dithio analogs may hinder the necessary nucleophilic attack by the enzyme's active site cysteine.[4][7]
Experimental Protocols
The determination of the binding affinity of these analogs for thymidylate synthase typically involves enzymatic assays that measure the rate of the TS-catalyzed reaction in the presence and absence of the inhibitor.
Spectrophotometric Assay for Thymidylate Synthase Activity and Inhibition
This method measures the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the reaction catalyzed by thymidylate synthase.[2][3]
Materials:
-
Purified thymidylate synthase
-
dUMP (substrate)
-
5,10-methylenetetrahydrofolate (mTHF) (cofactor)
-
Inhibitor (this compound thiophosphate analog)
-
Assay Buffer (e.g., Morrison buffer: 120 mM Tris, 60 mM 2-(N-morpholino)ethanesulfonic acid, 60 mM acetic acid, pH 7.2)[2]
-
UV/Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of thymidylate synthase (e.g., 40 nM), and dUMP (e.g., 100 µM).[2]
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Incubate the mixture for a defined period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the enzymatic reaction by adding the cofactor, mTHF (e.g., 150 µM).[2]
-
Immediately monitor the change in absorbance at 340 nm over a set time (e.g., 3 minutes) at a constant temperature (e.g., 22 °C).[2]
-
The rate of the reaction is proportional to the rate of change in absorbance.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate.
Tritiated 5-fluoro-dUMP (FdUMP) Binding Assay
This is a highly sensitive radioisotopic assay used to quantify the activity of thymidylate synthase.[1]
Materials:
-
Cell lysate or purified thymidylate synthase
-
[6-³H]5-fluoro-dUMP (radiolabeled inhibitor)
-
Cofactor solution (containing tetrahydrofolic acid, sodium ascorbate, and formaldehyde)[1]
-
Buffer A (e.g., 600 mM NH₄HCO₃ buffer (pH 8.0), 100 mM 2-mercaptoethanol, 100 mM NaF, and 15 mM CMP)[1]
-
Scintillation counter
Procedure:
-
Prepare a cell lysate by disrupting cells through sonication and centrifugation to obtain the supernatant containing the enzyme.[1]
-
Mix a portion of the supernatant with Buffer A.[1]
-
Add a solution containing [6-³H]5-fluoro-dUMP and the cofactor solution.[1]
-
Incubate the mixture to allow the formation of a stable ternary complex between the enzyme, the radiolabeled inhibitor, and the cofactor.
-
Separate the protein-bound radiolabeled inhibitor from the unbound inhibitor.
-
Quantify the amount of bound [6-³H]5-fluoro-dUMP using a scintillation counter.
-
The amount of bound radioactivity is proportional to the amount of active thymidylate synthase.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the thymidylate synthase catalytic cycle and the general workflow for assessing inhibitor binding affinity.
Caption: Thymidylate Synthase Catalytic Cycle and Inhibition.
Caption: Workflow for Determining Inhibitor Binding Affinity.
References
- 1. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and interactions with thymidylate synthase of 2,4-dithio analogues of dUMP and 5-fluoro-dUMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of 5-fluoro-4-thio-2'-deoxyuridine 5'-phosphate with mammalian tumour thymidylate synthase: role of the pyrimidine N(3)-H dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of thymidylate synthase with the 5'-thiophosphates, 5'-dithiophosphates, 5'-H-phosphonates and 5'-S-thiosulfates of 2'-deoxyuridine, thymidine and 5-fluoro-2'-deoxyuridine [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Isotopic Data from Stable-Isotope Labeling Experiments
For researchers, scientists, and drug development professionals, the accuracy of data derived from stable-isotope labeling experiments (SILEs) is paramount for reliable biological interpretation. This guide provides a comprehensive comparison of methodologies and software tools available for the validation of isotopic data, supported by experimental protocols and data presentation, to ensure the integrity of your research.
Stable-isotope labeling coupled with mass spectrometry (MS) is a powerful technique for investigating metabolic networks and quantitative proteomics. However, the complexity of the data generated necessitates rigorous validation to account for factors such as natural isotope abundance and tracer impurities. This guide will explore key validation strategies and compare the software tools designed to streamline this critical process.
Core Methodologies for Isotopic Data Validation
A robust validation methodology is essential for identifying both reliable and unreliable isotopic data. A complete methodology, as outlined in several studies, involves the use of a biological sample with controlled labeling patterns to assess various quality metrics.[1][2][3] The key parameters evaluated include:
-
Accuracy and Precision of Isotopologue Masses and Abundances: This assesses how closely the measured values match the theoretical values for the labeled compounds.
-
Mass Shifts: The validation process checks for the expected mass difference between labeled and unlabeled compounds.
-
Isotopic Working Range: This determines the range of isotopic enrichment over which the measurements remain accurate and precise.
This comprehensive evaluation helps in identifying systematic biases and understanding the factors that influence the overall accuracy and precision of the measurements.[1][2][3]
Comparative Analysis of Data Validation Software
A variety of software tools are available to assist researchers in the analysis and validation of isotopic data. The choice of software often depends on the specific type of experiment, the mass spectrometry platform used, and the desired level of analysis. Below is a comparison of some of the most prominent software packages.
| Software | Key Features | Primary Application | Data Correction Capabilities | Platform |
| ElemCor | Resolution-dependent correction based on mass difference theory (MDT) and unlabeled samples (ULS).[4] | High-resolution LC-MS data from isotopic labeling experiments. | Corrects for natural abundance and isotopic impurity.[4] | --INVALID-LINK-- |
| IMPACT | Comprehensive, modular platform for both targeted and untargeted metabolomics analysis.[5] Includes LC-MS data preprocessing, isotope detection, and MID calculation.[5] | Stable-isotope labeling experiments in metabolomics. | Corrects for natural abundance and allows filtering based on enrichment.[5] | Web-based |
| IsoCorrectoR | R-based tool for correcting for natural stable isotope abundance and tracer impurity in MS and MS/MS data.[6] | Metabolomics data from stable isotope labeling experiments. | Corrects for natural isotope abundance and tracer purity.[6] | R-package (Bioconductor) |
| Pytheas | Automated analysis of tandem MS data for RNA, with flexible handling of isotope labeling and modifications.[7] | RNA analysis using tandem mass spectrometry. | User-specified isotope labeling schemes.[7] | --INVALID-LINK-- |
| Isodist | Calculates isotope distribution of peptides and nucleic acids with complex labeling patterns using Fourier transform convolution and least-squares fitting.[7] | Proteomics and nucleic acid research. | Determines the extent of labeling and relative amounts of different species in a mixture.[7] | Not specified |
| MaxQuant | Open-source platform for analyzing large-scale proteomics data.[8] | Quantitative proteomics, including SILAC, iTRAQ, and TMT. | Determines the percentage of fully labeled peptides in SILAC experiments.[8] | Windows |
| Isotope Calculation Gadgets | A series of software in the Garuda platform that supports the entire workflow of isotope-tracing experiments.[9] | Isotope-tracing experiments in metabolomics. | Includes natural isotope correction, calculation of fractional labeling, and split ratio.[9] | Garuda platform |
Experimental Protocols for Data Validation
The following provides a generalized experimental protocol for the validation of isotopic data, which can be adapted based on the specific research question and analytical platform.
Preparation of a Labeled Biological Reference Sample
A crucial step in the validation process is the creation of a reference sample with a known and predictable isotopic labeling pattern. This is typically achieved by culturing cells in a medium containing a specific stable isotope-labeled substrate (e.g., ¹³C-glucose) until a steady-state of labeling is reached.
Sample Preparation for Mass Spectrometry
-
Metabolite Extraction: Metabolites are extracted from the labeled and unlabeled (control) cells using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Protein Digestion (for proteomics): For proteomic analyses like SILAC, proteins are extracted and digested into peptides, typically using trypsin.[8]
LC-MS/MS Analysis
The extracted metabolites or peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters for the LC separation and MS analysis will depend on the analytes of interest and the instrument used. Both high-resolution (e.g., Orbitrap) and low-resolution (e.g., triple quadrupole) mass spectrometers can be used.[1][2]
Data Processing and Validation
The raw data from the LC-MS/MS analysis is processed using one of the software tools mentioned above. The validation process involves:
-
Peak Picking and Integration: Identifying and quantifying the signal intensities of the different isotopologues.
-
Correction for Natural Abundance and Impurities: Applying algorithms to correct for the contribution of naturally occurring heavy isotopes and any impurities in the isotopic tracer.
-
Calculation of Quality Metrics: Assessing the accuracy and precision of the isotopologue masses, abundances, and mass shifts against the theoretically expected values.
Visualizing Experimental Workflows
Clear visualization of the experimental and analytical workflows is essential for understanding the entire process of isotopic data validation.
Caption: A generalized workflow for stable-isotope labeling experiments, from sample preparation to data validation and biological interpretation.
Caption: Logical flow of the data validation process, highlighting the key steps from raw data to validated isotopic information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. williamson.scripps.edu [williamson.scripps.edu]
- 8. benchchem.com [benchchem.com]
- 9. Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Recovery and Precision of 5'-dUMPS Extraction Methods: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of intracellular metabolites like 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS) is critical for understanding cellular metabolism and the efficacy of therapeutic agents. The choice of extraction method significantly impacts the recovery and precision of the analytical results. This guide provides an objective comparison of common extraction techniques for this compound and other nucleotides, supported by experimental data and detailed protocols.
Comparison of Extraction Method Performance
The following table summarizes the performance of different extraction methods for nucleotides, including analytes structurally similar to this compound. The data is compiled from various studies to provide a comparative overview of what can be expected in terms of recovery and precision.
| Extraction Method | Analyte(s) | Matrix | Recovery/Accuracy | Precision (CV%) | Reference |
| Protein Precipitation | 5-FU Nucleotides (including FdUMP) | Peripheral Blood Mononuclear Cells (PBMCs) | -2.2% to 7.0% deviation (Accuracy) | ≤ 4.9% | C.L. et al. (2015)[1] |
| Protein Precipitation | Uridine 5'-triphosphate (UTP) | Peripheral Blood Mononuclear Cells (PBMCs) | Reproducibility of Recovery: 6.5% | Not explicitly stated | C.L. et al. (2015)[1] |
| Solid-Phase Extraction | Nucleoside Analog Mono-, Di-, and Tri-phosphates | Cellular Matrix | 88.7% to 102% | Not explicitly stated | Bushman et al. (2011)[2][3][4] |
| Solid-Phase Extraction | 12 Different Nucleotides and Nucleosides | Cell Culture Medium & Urine | ≥ 98% | 0.08% to 0.87% (System) | Woolley et al. (2012)[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the primary extraction methods discussed.
Method 1: Protein Precipitation with Acetonitrile (B52724)
This method is rapid and effective for the extraction of intracellular nucleotides.
Protocol:
-
Cell Harvesting: Harvest cultured cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Lysis and Extraction: Resuspend the cell pellet in a cold extraction solution of acetonitrile and water (e.g., 50% v/v). Vortex vigorously to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted nucleotides.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE offers a more selective extraction, which can lead to cleaner samples and reduced matrix effects in subsequent analyses.
Protocol:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing a mild detergent).
-
SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing an equilibration buffer through it.
-
Sample Loading: Load the cell lysate onto the conditioned SPE cartridge. The negatively charged phosphate (B84403) group of this compound will bind to the positively charged stationary phase.
-
Washing: Wash the cartridge with a wash buffer to remove unbound contaminants.
-
Elution: Elute the bound nucleotides, including this compound, using an elution buffer with a high salt concentration or a different pH to disrupt the ionic interaction.
-
Desalting and Concentration: If necessary, desalt the eluate using a suitable method (e.g., another SPE step with a reverse-phase cartridge) and concentrate it before LC-MS/MS analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction and quantification of this compound from biological samples.
Signaling Pathway Context: Role of this compound
This compound is a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, a pathway often targeted in cancer therapy. Understanding its levels is crucial for evaluating the efficacy of drugs that inhibit this pathway.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different SPE cartridges for nucleotide cleanup
For researchers, scientists, and drug development professionals, the efficient purification of nucleotides and oligonucleotides is a critical step that significantly impacts the accuracy and reliability of downstream applications. Solid-Phase Extraction (SPE) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of different SPE cartridge chemistries, supported by experimental data, to facilitate an informed selection process for your specific nucleotide cleanup needs.
The choice of an SPE cartridge is dictated by the physicochemical properties of the target nucleotide, the sample matrix, and the desired purity and recovery. The three primary SPE modalities for nucleotide purification are Reversed-Phase (RP), Ion-Exchange (IEX), and Mixed-Mode. Each operates on a different retention and elution mechanism, offering distinct advantages and disadvantages.
Performance Comparison of SPE Cartridge Chemistries
The following tables summarize the performance of various SPE sorbents based on recovery data reported in scientific literature and application notes. It is important to note that recovery efficiencies can vary depending on the specific oligonucleotide sequence, length, modifications, and the complexity of the sample matrix.
| Sorbent Type | Analyte Examples | Matrix | Average Recovery (%) | Key Advantages |
| Mixed-Mode (Anion Exchange/Reversed-Phase) | 19-mer phosphorothioate (B77711) RNA oligonucleotide | Plasma | 76%[1] | High selectivity, effective removal of proteins and lipids, can be automated.[1][2] |
| 27-mer DNA oligonucleotide | Plasma | 97%[3] | Rapid extraction protocol (under 15 minutes).[3] | |
| Various oligonucleotides (15-35T, Gem 91) | Neat Solution | >80% | Improved recovery and reproducibility compared to manual methods when automated. | |
| Reversed-Phase (e.g., C18) | Oligonucleotides | Salted Samples | Effective Na+ removal[4] | Good for desalting and separating full-length sequences from shorter failure sequences ("shortmers").[5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | RNA oligonucleotide therapeutic candidate (GNV705 AS) | Cynomolgus Plasma | ~62-64%[6] | A novel approach for analytes with poor recovery on traditional SPE phases.[6] |
In-Depth Look at SPE Chemistries
Reversed-Phase (RP) SPE
Reversed-phase chromatography separates molecules based on their hydrophobicity. In SPE, a nonpolar stationary phase (e.g., C18-silica) is used to retain hydrophobic molecules from a polar mobile phase. For nucleotides, which are generally polar, the use of an ion-pairing agent is often necessary to increase their retention on the RP sorbent.[7] This technique is particularly effective for desalting and for separating the desired full-length oligonucleotide product from shorter, less hydrophobic failure sequences.[5]
Ion-Exchange (IEX) SPE
Ion-exchange SPE separates molecules based on their net charge. The phosphate (B84403) backbone of nucleotides is negatively charged at neutral pH, making Anion-Exchange (AEX) chromatography a suitable purification method. In AEX-SPE, a positively charged stationary phase binds the negatively charged nucleotides. Elution is typically achieved by increasing the salt concentration or changing the pH to disrupt the electrostatic interactions.[7] This method provides good resolution between oligonucleotides of different lengths, as the charge increases with the length of the oligo.[7]
Mixed-Mode SPE
Mixed-mode SPE cartridges combine the properties of both reversed-phase and ion-exchange chemistries in a single sorbent.[8] This dual retention mechanism provides enhanced selectivity and allows for more rigorous wash steps, resulting in cleaner extracts.[8] For instance, a mixed-mode sorbent with both weak anion-exchange and reversed-phase functionalities can effectively bind oligonucleotides while allowing for the removal of both polar and nonpolar interferences.[9][10] This approach is often favored for complex biological matrices like plasma and serum.[1][2]
Experimental Workflow for Nucleotide Cleanup using SPE
The following diagram illustrates a generalized workflow for solid-phase extraction of nucleotides. The specific reagents and volumes will vary depending on the chosen SPE cartridge and the sample type.
A generalized workflow for nucleotide cleanup using SPE.
Detailed Experimental Protocols
The success of nucleotide purification by SPE is highly dependent on the protocol. Below are key considerations for each step of the process.
Sample Pre-Treatment
For biological samples, a pre-treatment step is often necessary to improve the recovery of oligonucleotides.[9] This can involve:
-
Protein Digestion: Incubation with enzymes like Proteinase K helps to break down proteins that may be bound to the oligonucleotides, thereby improving their availability for binding to the SPE sorbent.[9]
-
Lysis/Loading Buffer: The use of a lysis-loading buffer, often containing chaotropic salts, facilitates cell lysis and helps to disrupt interactions between the nucleotides and other cellular components.[2] For tissue samples, homogenization is also a critical step.[2]
SPE Protocol
A typical SPE protocol involves the following steps:[11]
-
Conditioning: The sorbent is treated with an organic solvent, such as methanol, to activate the functional groups.
-
Equilibration: The sorbent is then equilibrated with a buffer that mimics the pH and ionic strength of the sample loading solution to ensure optimal binding of the target analyte. For anion-exchange and mixed-mode SPE, a slightly acidic pH (e.g., 5.5) is often used to ensure the nucleotides are negatively charged and the sorbent is appropriately charged.[2]
-
Loading: The pre-treated sample is loaded onto the cartridge. A slow and steady flow rate is crucial to allow sufficient interaction time between the analyte and the sorbent.
-
Washing: One or more wash steps are performed to remove unbound contaminants. The composition of the wash buffer is critical; it should be strong enough to remove impurities without eluting the target nucleotide.[2] This may involve a combination of aqueous buffers and organic solvents.
-
Elution: The purified nucleotide is eluted from the sorbent using a solvent that disrupts the binding interactions. For ion-exchange mechanisms, this is typically a high salt or high pH buffer.[12] For reversed-phase, a higher percentage of organic solvent is used. The elution is often performed in a small volume to obtain a concentrated sample.[13]
The selection of the appropriate SPE cartridge and the optimization of the experimental protocol are crucial for achieving high recovery and purity of nucleotides. This guide provides a foundation for researchers to compare different SPE options and to develop a robust cleanup method tailored to their specific needs.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. 寡核苷酸纯化 [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Oligonucleotides Isolation and Separation—A Review on Adsorbent Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
literature review of 5'-dUMPS levels in different biological systems
For Immediate Release
A comprehensive review of 5'-deoxyuridine (B26244) monophosphate (5'-dUMPS) levels across diverse biological systems has been compiled, offering researchers, scientists, and drug development professionals a valuable comparative guide. This publication summarizes quantitative data, details experimental protocols for this compound measurement, and provides a visual representation of its metabolic pathway, addressing a critical need for standardized information in this area of research.
This compound is a key intermediate in nucleotide metabolism, standing at the crossroads of DNA synthesis. Its intracellular concentration is tightly regulated and can vary significantly between different organisms and cell types, reflecting their unique metabolic states. Understanding these variations is crucial for fields ranging from microbiology to cancer research, where the pathways involving this compound are often targeted for therapeutic intervention.
Quantitative Landscape of this compound Levels
To facilitate a clear comparison, quantitative data on this compound concentrations from various biological systems have been collated into the table below. The data highlights the diverse range of this compound levels, which can be influenced by factors such as growth conditions, genetic background, and the presence of therapeutic agents.
| Biological System | Cell/Tissue Type | This compound Concentration | Reference/Method |
| Bacteria | Escherichia coli | 16.1 µM | [1][2] |
| Yeast | Saccharomyces cerevisiae | Data not available in the reviewed literature | |
| Mammalian (Cancer) | MCF-7 (Breast Cancer) | Data not available in the reviewed literature | |
| Mammalian (Cancer) | HeLa (Cervical Cancer) | Data not available in the reviewed literature | |
| Mammalian (Normal) | Human Dermal Fibroblasts | Data not available in the reviewed literature |
Note: The absence of data for certain biological systems underscores the need for further research in these areas to establish baseline this compound levels.
Experimental Protocols for this compound Quantification
Accurate measurement of intracellular this compound levels is paramount for reliable comparative studies. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol synthesized from the reviewed literature for the extraction and quantification of this compound from cultured cells.
1. Sample Preparation and Metabolite Extraction:
-
Cell Harvesting: Cells are rapidly harvested from culture plates. For adherent cells, this typically involves washing with ice-cold phosphate-buffered saline (PBS) followed by scraping in a cold extraction solvent. Suspension cells are pelleted by centrifugation at low temperatures.
-
Metabolite Extraction: A common method involves the use of a cold solvent mixture, such as 80% methanol, to quench metabolic activity and extract intracellular metabolites. The cell suspension is then subjected to bead beating or sonication to ensure complete lysis.
-
Phase Separation: After extraction, a solvent like chloroform (B151607) is often added to separate the polar metabolites (including this compound) from the non-polar lipid fraction. The aqueous phase containing the metabolites is then collected.
-
Drying and Reconstitution: The aqueous extract is dried under vacuum and the resulting pellet is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Quantification:
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. The choice of column and mobile phase is critical for resolving this compound from other cellular components.
-
Mass Spectrometry Detection: A tandem mass spectrometer is used for the detection and quantification of this compound. This is typically done in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.
-
Quantification: Absolute quantification is achieved by comparing the signal of the endogenous this compound to that of a known concentration of an isotopically labeled internal standard.
The Metabolic Crossroads of this compound
This compound is a central node in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. The enzymatic conversion of dUMP to dTMP is a critical step and a well-established target for various anticancer drugs. The following diagram illustrates the key pathways involving this compound.
Caption: Metabolic pathways of this compound synthesis and its conversion to dTMP.
This guide provides a foundational resource for researchers investigating the role of this compound in cellular physiology and disease. The compiled data and methodologies are intended to support the design of new experiments and facilitate the comparison of findings across different biological contexts. Further research is encouraged to fill the existing gaps in our knowledge of this compound levels in various cell types, which will undoubtedly contribute to a more complete understanding of nucleotide metabolism and its implications for human health.
References
The dUMP and FdUMP Pool Dynamics: A Comparative Guide to Understanding Thymidylate Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical relationship between intracellular deoxyuridine monophosphate (dUMP) and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) nucleotide pools in the context of thymidylate synthase (TS) inhibition. Understanding these dynamics is paramount for the development and optimization of fluoropyrimidine-based cancer therapies, such as 5-fluorouracil (B62378) (5-FU). This document offers a comparative overview of experimental data, detailed methodologies for key assays, and visual representations of the underlying biochemical pathways and experimental workflows.
The Competitive Landscape: dUMP vs. FdUMP in TS Inhibition
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] The widely used chemotherapeutic agent 5-fluorouracil (5-FU) exerts its cytotoxic effects primarily through its active metabolite, FdUMP, which is a potent inhibitor of TS.[1][2] FdUMP competes with the endogenous substrate, dUMP, for the nucleotide-binding site on the TS enzyme.[3] The formation of a stable ternary complex between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF) effectively blocks dTMP synthesis, leading to an imbalance in deoxynucleotide pools and ultimately, cell death.[1]
The efficacy of TS inhibition is not solely dependent on the intracellular concentration of FdUMP but is significantly influenced by the size of the competing dUMP pool. An elevated dUMP pool can competitively antagonize FdUMP binding, thereby diminishing the inhibitory effect and contributing to drug resistance.[3] Conversely, a lower dUMP to FdUMP ratio potentiates TS inhibition and enhances the cytotoxic effect of 5-FU.
Comparative Analysis of dUMP and FdUMP Pools
The following tables summarize quantitative data from various studies, illustrating the interplay between dUMP and FdUMP pools in different cancer cell lines, both sensitive and resistant to 5-FU, following treatment.
| Cell Line | Treatment | Time Point | Intracellular dUMP Concentration | Intracellular FdUMP Concentration | Key Finding | Reference |
| CCRF-CEM (Human Leukemia) | 30 µM 5-FU | 11 hours | Rapidly expanded post-treatment | 2.6 nmol per 10⁹ cells | Elevated dUMP levels can hinder FdUMP's inhibition of TS.[4] | [4] |
| DLD-1 (Human Colon Cancer) | 5-FU | Not Specified | Not Specified | Significantly lower in resistant cells | Reduced enzymatic activation of 5-FU leads to lower FdUMP levels and resistance.[5] | [5] |
| DLD-1/5-FU (5-FU Resistant) | 5-FU | Not Specified | Not Specified | Markedly reduced compared to parental | Resistance is associated with decreased intracellular FdUMP.[5] | [5] |
| MCF-7 (Human Breast Cancer) | 5-FU | Not Specified | Not Specified | Synthesis decreased by 91% in resistant cells | Resistance is linked to a significant drop in FdUMP production.[6] | [6] |
| MCF-7/5-FUR (5-FU Resistant) | 5-FU | Not Specified | Not Specified | Decreased synthesis compared to parental | Altered 5-FU metabolism leads to reduced FdUMP levels.[6] | [6] |
| HCT-116 (Human Colon Cancer) | 100 µM 5-FU | 24 hours | Not Specified | FdUMP-TS complex levels were lower than in resistant cells | Regulation of free TS and FdUMP-TS complex balance is implicated in resistance.[7] | [7] |
| HCT-116RF10 (5-FU Resistant) | 100 µM 5-FU | 24 hours | Not Specified | FdUMP-TS complex levels were 1.8-3.0-fold higher than in parental cells | Resistant cells may trap FdUMP more effectively.[7] | [7] |
Table 1: Comparison of Intracellular dUMP and FdUMP Concentrations in 5-FU Sensitive and Resistant Cancer Cell Lines. This table highlights the differences in nucleotide pool sizes between cell lines with varying sensitivities to 5-FU, demonstrating the critical role of FdUMP levels in determining therapeutic response.
| Parameter | Value | Enzyme Source | Key Implication | Reference |
| Ki of FdUMP for TS | Not explicitly stated in the provided results, but described as a "potent" and "suicide" inhibitor. | Human and other sources | The high affinity of FdUMP for TS underscores its effectiveness as an inhibitor. | [1][2] |
Table 2: Kinetic Parameters of FdUMP Inhibition of Thymidylate Synthase. This table provides the inhibition constant (Ki) of FdUMP for TS, a measure of its inhibitory potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Quantification of Intracellular dUMP and FdUMP Pools by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific measurement of intracellular dUMP and FdUMP levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency in appropriate growth medium.
-
Treat cells with the desired concentrations of 5-FU or other TS inhibitors for the specified time points. Include untreated control samples.
2. Cell Harvesting and Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of ice-cold extraction solution (e.g., 80% methanol).
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris.
3. Sample Preparation:
-
Collect the supernatant containing the nucleotide extracts.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., mobile phase A).
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column or a HILIC column for separation of the polar analytes.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous buffer with an ion-pairing agent (for reverse-phase) or a high organic content (for HILIC) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for dUMP and FdUMP.
-
Include stable isotope-labeled internal standards for accurate quantification.
-
5. Data Analysis:
-
Generate standard curves using known concentrations of dUMP and FdUMP.
-
Quantify the amount of dUMP and FdUMP in the samples by comparing their peak areas to the standard curves and normalizing to the internal standard and cell number.
Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)
This protocol describes a classic and sensitive method to measure the catalytic activity of TS by quantifying the release of tritium (B154650) from [5-³H]-dUMP.
1. Preparation of Cell Lysate:
-
Harvest cells as described in the LC-MS/MS protocol.
-
Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer containing dithiothreitol).
-
Lyse the cells by sonication or homogenization.
-
Centrifuge the lysate to obtain a clear supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
Cell lysate (containing TS)
-
[5-³H]-dUMP (substrate)
-
5,10-methylenetetrahydrofolate (CH₂THF) (cofactor)
-
Buffer (e.g., Tris-HCl)
-
Other components as needed (e.g., MgCl₂, formaldehyde).
-
-
Prepare a blank reaction by omitting the cell lysate or the CH₂THF cofactor.
3. Enzymatic Reaction:
-
Initiate the reaction by adding the cell lysate to the pre-warmed reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
4. Reaction Termination and Tritium Separation:
-
Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]-dUMP.
-
Incubate on ice to allow for complete adsorption.
-
Centrifuge the mixture to pellet the charcoal.
5. Measurement of Released Tritium:
-
Carefully collect the supernatant, which contains the tritiated water ([³H]₂O) released during the reaction.
-
Add the supernatant to a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
6. Calculation of TS Activity:
-
Calculate the amount of released tritium based on the scintillation counts and a standard curve.
-
Express the TS activity as pmol of dTMP formed per minute per mg of protein.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic pathway of dTMP synthesis and its inhibition by FdUMP.
Caption: Experimental workflow for analyzing dUMP/FdUMP pools and TS activity.
Caption: Logical relationship between dUMP/FdUMP pools and 5-FU efficacy.
Conclusion
The dynamic interplay between intracellular dUMP and FdUMP pools is a critical determinant of the efficacy of thymidylate synthase inhibitors like 5-FU. A comprehensive understanding of this relationship, supported by robust experimental data and standardized methodologies, is essential for advancing cancer chemotherapy. This guide provides a framework for comparing the effects of different therapeutic strategies on these key nucleotide pools, ultimately aiding in the development of more effective and personalized cancer treatments. Researchers are encouraged to utilize the provided protocols and visualizations to further explore and manipulate these pathways for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Biochemical determinants of 5-fluorouracil response in vivo. The role of deoxyuridylate pool expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical determinants of tumor sensitivity to 5-fluorouracil: Ultrasensitive methods for the determination of 5-fluoro-2′-deoxyuridylate, 2′-deoxyuridylate, and thymidylate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms for 5-fluorouracil resistance in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5'-dUMPS in a Laboratory Setting
Ensuring the proper disposal of 5'-deoxyuridine (B26244) 5'-monophosphate (5'-dUMPS) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for chemical waste management is paramount. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound, drawing from general principles of laboratory safety and hazardous waste management.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While specific requirements may vary based on the institutional safety data sheet (SDS), standard PPE for handling nucleotide powders and solutions includes:
| Personal Protective Equipment | Specification | Purpose |
| Gloves | Nitrile or latex | To protect hands from chemical contamination.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from spills.[1] |
| Safety Glasses | ANSI Z87.1 approved | To protect eyes from splashes and aerosols.[1] |
Safety data sheets for similar compounds, such as 2'-Deoxyuridine 5'-monophosphate disodium (B8443419) salt, indicate that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation. Therefore, it is essential to avoid creating dust and to work in a well-ventilated area.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a hazardous chemical waste procedure. The following steps outline a general operational plan for its disposal.
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired this compound powder, solutions containing this compound, and any contaminated labware (e.g., pipette tips, tubes, gloves).
-
Do not mix this compound waste with non-hazardous or biological waste unless your institution's specific protocols permit it.[3]
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated labware, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[4]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, clearly labeled, and chemically compatible container.[4][5] Ensure the container is sealed to prevent leaks and spills.[3]
3. Labeling:
-
Immediately label the hazardous waste container with its contents.[4][6] The label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "5'-deoxyuridine 5'-monophosphate"
-
The date the waste was first added to the container.
-
The physical state of the waste (e.g., solid, liquid).
-
Any other components mixed with the this compound.
-
-
Never use abbreviations or chemical formulas on the label.[4]
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and that the container is kept closed at all times, except when adding waste.[6]
5. Disposal Request and Pickup:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[4][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Note: Never dispose of this compound or its containers in the regular trash or down the drain.[4][7][9] Introduction of such chemicals into the sewer system or municipal landfill can have serious environmental consequences.
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the manufacturer's safety data sheet for the most accurate and detailed guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. plendrive.com.au [plendrive.com.au]
- 4. research.columbia.edu [research.columbia.edu]
- 5. justrite.com [justrite.com]
- 6. 5 Best Practices for Hazardous Waste Disposal | HWH Environmental [hwhenvironmental.com]
- 7. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-dUMPS
For researchers and scientists engaged in drug development and other laboratory work, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for the handling of 5'-Deoxyuridine monophosphate (5'-dUMPS), a key nucleotide in various biological processes. Adherence to these procedures will help mitigate risks and ensure proper disposal, fostering a secure and efficient research setting.
Personal Protective Equipment (PPE)
When working with this compound, which is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. |
| Eye Protection | Safety Glasses/Goggles | Eyeshields or chemical safety goggles. |
| Respiratory Protection | Dust Mask | A dust mask of type N95 (US) or equivalent. |
| Body Protection | Lab Coat | Standard laboratory coat. |
Operational Plan: A Step-by-Step Protocol for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
1. Preparation:
-
Ensure that the work area, typically a laboratory bench or a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing or transferring the powdered form of this compound, perform the task in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures detailed below.
3. First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.
1. Decontamination:
-
All solid and liquid waste contaminated with this compound should be decontaminated.
-
Solid Waste (e.g., pipette tips, tubes, gloves): Collect in a designated, leak-proof biohazard bag.
-
Liquid Waste (e.g., solutions containing this compound): Treat with a 10% final concentration of bleach and allow a contact time of at least 30 minutes.
2. Disposal:
-
Decontaminated Liquid Waste: After neutralization, liquid waste can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Decontaminated Solid Waste: Autoclave the biohazard bag containing the solid waste. After autoclaving, it can generally be disposed of as regular trash. Always follow your institution's specific guidelines for biohazardous waste disposal.
-
Unused this compound: Unwanted or expired this compound should be disposed of as chemical waste through your institution's environmental health and safety office. Do not dispose of it in the regular trash or down the drain.
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
